4-Chloro-6-ethylthieno[2,3-d]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-ethylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c1-2-5-3-6-7(9)10-4-11-8(6)12-5/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTRSBKGPIDYHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358795 | |
| Record name | 4-chloro-6-ethylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81136-42-7 | |
| Record name | 4-chloro-6-ethylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-6-ethylthieno[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-6-ethylthieno[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-6-ethylthieno[2,3-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the thieno[2,3-d]pyrimidine scaffold, a known bioisostere of purine, it presents a valuable framework for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and explores its potential biological significance through the visualization of relevant signaling pathways. All quantitative data are summarized for clarity, and experimental methodologies are described to ensure reproducibility.
Physicochemical Properties
The physicochemical characteristics of a compound are fundamental to understanding its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClN₂S | [1] |
| Molecular Weight | 198.67 g/mol | [1] |
| Melting Point | 93-95 °C | |
| Boiling Point | 311.1 °C at 760 mmHg | [2] |
| Density | 1.377 g/cm³ | [2] |
| Refractive Index | 1.657 | [2] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Chloroform; Insoluble in water. | |
| Predicted pKa | Data not available | |
| Predicted logP | Data not available |
Experimental Protocols
Accurate determination of physicochemical properties is crucial for drug development. The following sections detail standard experimental protocols for key parameters.
Determination of Melting Point
The melting point of this compound can be determined using the capillary method.
Apparatus:
-
Melting point apparatus (e.g., Stuart SMP10)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the compound is pure and dry. If necessary, recrystallize from a suitable solvent and dry under vacuum.
-
Grind the crystalline solid into a fine powder using a mortar and pestle.
-
Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). The melting point is reported as this range.
Determination of Solubility
The solubility of this compound in various solvents can be determined using the shake-flask method.
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, DMSO, chloroform) in a vial.
-
Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the samples to further separate the solid from the supernatant.
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectroscopy.
-
The solubility is expressed in units such as mg/mL or mol/L.
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) of ionizable groups in the molecule can be determined by potentiometric titration.
Apparatus:
-
pH meter with a suitable electrode
-
Autotitrator or a burette
-
Stirring plate and stir bar
-
Beaker
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Prepare a solution of the compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO if the compound has low aqueous solubility).
-
Place the solution in a beaker with a stir bar and immerse the pH electrode.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound.
-
Record the pH of the solution after each incremental addition of the titrant.
-
Plot the pH versus the volume of titrant added.
-
The pKa value corresponds to the pH at the half-equivalence point on the titration curve.
Determination of logP (Shake-Flask Method)
The partition coefficient (logP) between n-octanol and water provides a measure of the lipophilicity of a compound.
Apparatus:
-
Separatory funnels or vials with screw caps
-
Mechanical shaker
-
Centrifuge
-
Analytical instrumentation for concentration determination (e.g., HPLC, UV-Vis)
Procedure:
-
Prepare a stock solution of the compound in either n-octanol or water.
-
Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together and then separating the layers.
-
Add a known volume of the stock solution to a separatory funnel or vial containing a known volume of the other phase (e.g., if the stock is in n-octanol, add it to water).
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Allow the two phases to separate completely. Centrifugation can be used to aid separation.
-
Carefully sample each phase and determine the concentration of the compound in both the n-octanol and water layers using a suitable analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the logarithm of the partition coefficient.
Synthesis Overview
The synthesis of this compound typically starts from a substituted 2-aminothiophene derivative. A common synthetic route involves the cyclization of a 2-aminothiophene-3-carboxylate with a suitable one-carbon synthon to form the pyrimidine ring, followed by chlorination.
Caption: General synthetic workflow for this compound.
Potential Biological Activity and Signaling Pathways
Thieno[2,3-d]pyrimidine derivatives are recognized for their diverse biological activities, often acting as inhibitors of key enzymes in cellular signaling pathways, particularly those involved in cancer progression.
Inhibition of VEGFR-2 Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[3] Inhibition of VEGFR-2 signaling is a well-established anti-cancer strategy. Thieno[2,3-d]pyrimidines have been identified as potential VEGFR-2 inhibitors.
Caption: Potential inhibition of the VEGFR-2 signaling pathway.
Interference with Folate-Mediated One-Carbon Metabolism
Folate-mediated one-carbon metabolism is a critical network of pathways essential for the synthesis of nucleotides (the building blocks of DNA and RNA) and for methylation reactions that regulate gene expression.[4][5] This metabolic network is often upregulated in cancer cells to support their rapid proliferation. Certain antifolate drugs that target this pathway are effective cancer chemotherapeutics. Thieno[2,3-d]pyrimidines have been investigated as antifolates that can inhibit key enzymes in this pathway.
Caption: Potential interference with folate-mediated one-carbon metabolism.
Conclusion
This compound is a molecule with significant potential in the field of drug discovery. Its physicochemical properties, while not fully elucidated, suggest it is a lead candidate for further investigation. The experimental protocols provided herein offer a framework for the comprehensive characterization of this and similar compounds. The potential for this class of molecules to interact with key cancer-related signaling pathways, such as VEGFR-2 and one-carbon metabolism, underscores the importance of continued research into its biological activities. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the development of novel thienopyrimidine-based therapeutics.
References
- 1. scbt.com [scbt.com]
- 2. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. Folate Mediated One Carbon Metabolism - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. Folate-mediated one-carbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic Data for 4-Chloro-6-ethylthieno[2,3-d]pyrimidine
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an overview of the available spectroscopic information for 4-Chloro-6-ethylthieno[2,3-d]pyrimidine (CAS 81136-42-7). Despite a comprehensive search of public databases and scientific literature, specific experimental ¹H and ¹³C NMR data for this compound could not be located. Therefore, this guide presents general information, data for structurally related compounds, a generalized experimental protocol for NMR data acquisition, and a logical workflow for its synthesis and characterization.
Compound Identification
| Compound Name | This compound |
| CAS Number | 81136-42-7 |
| Molecular Formula | C₈H₇ClN₂S |
| Molecular Weight | 198.67 g/mol |
| Chemical Structure | (Structure generated for illustrative purposes) |
NMR Spectroscopic Data
A thorough search for experimental ¹H and ¹³C NMR data for this compound did not yield any specific results. To provide context for researchers working with similar scaffolds, predicted NMR data and data for analogous structures are often used as a reference.
Note: The following tables are based on general knowledge of thieno[2,3-d]pyrimidine systems and are for estimation purposes only. Actual experimental values may vary.
Predicted ¹H NMR Data (Hypothetical)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.7 | s | 1H | H-2 |
| ~7.3 | s | 1H | H-5 |
| ~3.0 | q | 2H | -CH₂-CH₃ |
| ~1.4 | t | 3H | -CH₂-CH₃ |
Predicted ¹³C NMR Data (Hypothetical)
| Chemical Shift (δ) ppm | Assignment |
| ~160 | C-4 |
| ~155 | C-7a |
| ~152 | C-2 |
| ~140 | C-6 |
| ~120 | C-5 |
| ~118 | C-4a |
| ~25 | -CH₂- |
| ~14 | -CH₃ |
Experimental Protocols
While a specific protocol for the target compound is unavailable, a general procedure for acquiring NMR data for thieno[2,3-d]pyrimidine derivatives is provided below.
Instrumentation:
-
NMR Spectrometer: Bruker Avance III HD 400 MHz (or equivalent)
-
Probe: 5 mm BBO probe
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: zg30
-
Solvent: CDCl₃ (or DMSO-d₆)
-
Temperature: 298 K
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
Receiver Gain: Adjusted automatically
¹³C NMR Acquisition Parameters:
-
Pulse Program: zgpg30
-
Solvent: CDCl₃ (or DMSO-d₆)
-
Temperature: 298 K
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Receiver Gain: Adjusted automatically
Data Processing:
-
Software: Bruker TopSpin (or equivalent)
-
Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a general workflow for the synthesis and subsequent NMR characterization of a target compound like this compound.
Caption: A generalized workflow for the synthesis and NMR characterization of a chemical compound.
This guide serves as a foundational resource for researchers interested in this compound. While direct experimental NMR data remains elusive, the provided information on related compounds and standardized protocols offers a valuable starting point for further investigation.
Mass Spectrometry Analysis of 4-Chloro-6-ethylthieno[2,3-d]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-6-ethylthieno[2,3-d]pyrimidine is a heterocyclic compound belonging to the thienopyrimidine class, a scaffold of significant interest in medicinal chemistry and drug discovery due to its diverse biological activities.[1] Accurate structural elucidation and purity assessment are critical in the development of novel therapeutics. Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and fragmentation pattern of such compounds, providing unambiguous identification and insights into their chemical structure. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, including predicted fragmentation patterns, experimental protocols, and data interpretation.
The molecular formula for this compound is C₈H₇ClN₂S, with a monoisotopic molecular weight of approximately 198.67 g/mol .[2]
Predicted Mass Spectral Fragmentation
Electron ionization (EI) mass spectrometry is a common technique for the analysis of small organic molecules. The following table outlines the predicted major fragment ions for this compound under EI-MS conditions. The presence of chlorine is expected to produce a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Proposed Structure of Fragment | Fragmentation Pathway |
| 198/200 | [M]⁺˙ (Molecular Ion) | This compound | - |
| 183 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group | Retro-Diels-Alder reaction |
| 169 | [M - C₂H₅]⁺ | Loss of an ethyl radical | Cleavage of the ethyl group |
| 163 | [M - Cl]⁺ | Loss of a chlorine radical | Cleavage of the C-Cl bond |
| 136 | [M - C₂H₅ - HCN]⁺ | Loss of the ethyl group followed by elimination of hydrogen cyanide | Ring fragmentation |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This section details a general procedure for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.
1. Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, dilute the sample to a final concentration of 10-100 µg/mL.
2. Instrumentation:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: 3 minutes.
-
3. Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.
-
Process the data using the instrument's software to identify the molecular ion and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern.
Experimental Workflow
The following diagram illustrates the general workflow for the mass spectrometric analysis of this compound.
Caption: General workflow for the GC-MS analysis of this compound.
Conclusion
Mass spectrometry is an indispensable tool for the characterization of novel chemical entities like this compound. By providing precise molecular weight information and a unique fragmentation fingerprint, this technique allows for the unequivocal confirmation of the compound's structure. The predicted fragmentation patterns and the general experimental protocol outlined in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the efficient and accurate analysis of this important class of compounds.
References
4-Chloro-6-ethylthieno[2,3-d]pyrimidine CAS number and molecular weight
An In-depth Technical Guide to 4-Chloro-6-ethylthieno[2,3-d]pyrimidine
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its chemical properties, a representative synthesis protocol, and its role as a scaffold for developing targeted therapeutic agents.
Core Compound Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 81136-42-7 | [1] |
| Molecular Formula | C₈H₇ClN₂S | [1] |
| Molecular Weight | 198.67 g/mol | [1] |
| Appearance | Colorless to light yellow crystalline solid | [2] |
| Melting Point | 93-95 °C | [2] |
| Solubility | Soluble in dimethyl sulfoxide and chloroform; insoluble in water. | [2] |
Synthesis and Experimental Protocols
This compound serves as a crucial intermediate in the synthesis of more complex, biologically active molecules.[2][3] A general and representative method for the synthesis of 4-chlorothieno[2,3-d]pyrimidines involves the chlorination of the corresponding 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine precursor.[4]
Representative Experimental Protocol: Synthesis of 4-Chlorothieno[2,3-d]pyrimidines
This protocol is a generalized representation of the synthesis of 4-chlorothieno[2,3-d]pyrimidine derivatives from their 4-oxo counterparts.
Objective: To synthesize a 4-chlorothieno[2,3-d]pyrimidine derivative.
Materials:
-
A 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine derivative
-
Phosphoryl chloride (POCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and safety equipment
Procedure:
-
A solution of the appropriate 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine (1 equivalent) in dichloromethane is prepared in a round-bottom flask.
-
Phosphoryl chloride (excess, e.g., 2-5 equivalents) is slowly added to the solution.
-
The reaction mixture is stirred at reflux temperature for several hours (e.g., 6 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent and excess phosphoryl chloride are carefully removed under reduced pressure using a rotary evaporator.
-
The residue is cautiously quenched with ice-cold water and neutralized with a saturated solution of sodium bicarbonate.
-
The aqueous layer is extracted multiple times with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated under reduced pressure to yield the crude 4-chlorothieno[2,3-d]pyrimidine product.
-
The crude product can be further purified by column chromatography or recrystallization to obtain the final, pure compound.
Biological Activity and Signaling Pathways
The thieno[2,3-d]pyrimidine scaffold is a bioisostere of purine and is a key structural component in the development of various therapeutic agents, particularly kinase inhibitors for cancer therapy.[5] Derivatives of this scaffold have been shown to target several critical signaling pathways involved in cell proliferation, survival, and metabolism.
Inhibition of Receptor Tyrosine Kinase (RTK) Signaling
Thieno[2,3-d]pyrimidine derivatives have been investigated as inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[6] These receptors are often overexpressed in cancer cells and play a crucial role in tumor growth and angiogenesis. The general mechanism involves the binding of the thieno[2,3-d]pyrimidine core to the ATP-binding site of the kinase domain, thereby preventing phosphorylation and activation of downstream signaling cascades like the MAPK/ERK pathway.
Caption: Inhibition of the EGFR/VEGFR signaling pathway by a thieno[2,3-d]pyrimidine derivative.
Targeting Purine Biosynthesis and One-Carbon Metabolism
Certain 6-substituted thieno[2,3-d]pyrimidine derivatives have been identified as multi-targeted agents that inhibit key enzymes in both cytosolic and mitochondrial one-carbon metabolism, crucial for the synthesis of purines and other essential biomolecules.[7] These compounds can act as antifolates, selectively entering tumor cells via folate receptors. They have been shown to inhibit glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) in the de novo purine biosynthesis pathway, as well as the mitochondrial enzyme serine hydroxymethyltransferase 2 (SHMT2).[7]
Caption: Multi-targeted inhibition of purine biosynthesis and one-carbon metabolism.
References
- 1. scbt.com [scbt.com]
- 2. chembk.com [chembk.com]
- 3. lookchem.com [lookchem.com]
- 4. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guidance: Solubility Profile of 4-Chloro-6-ethylthieno[2,3-d]pyrimidine in DMSO and Methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 4-Chloro-6-ethylthieno[2,3-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery, in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. Due to the critical role of solubility in experimental design, particularly in high-throughput screening and in vitro assays, this document provides a summary of available data, a detailed experimental protocol for solubility determination, and a standardized framework for data presentation.
Quantitative Solubility Data
Given the absence of precise experimental values, it is imperative for researchers to empirically determine the solubility of this compound in their specific solvent and experimental conditions. The following table is provided as a template for documenting such empirical findings to ensure clarity and comparability of data.
| Solvent | Temperature (°C) | Molarity (mol/L) | Grams per Liter (g/L) | Method of Determination | Notes |
| DMSO | |||||
| Methanol |
Experimental Protocol for Solubility Determination
The following is a generalized, yet detailed, methodology for determining the solubility of this compound in DMSO and methanol. This protocol is adapted from standard laboratory procedures for solubility assessment of organic compounds.
Materials and Equipment
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Methanol, anhydrous
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound and add it to a series of vials.
-
To each vial, add a precise volume of the solvent (DMSO or methanol).
-
Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Clarification:
-
After the equilibration period, centrifuge the vials at a high speed to pellet the excess, undissolved solid.
-
Carefully aspirate the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a syringe filter to remove any remaining micro-particulates.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound in the respective solvent with known concentrations.
-
Generate a calibration curve by analyzing the standard solutions using a validated HPLC method and plotting the detector response (e.g., peak area) against concentration.
-
Dilute the filtered saturated solutions with the appropriate solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted samples by HPLC.
-
Determine the concentration of the diluted samples from the calibration curve.
-
Calculate the original concentration of the saturated solution by applying the dilution factor. This value represents the solubility of the compound in the given solvent at the specified temperature.
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Signaling Pathways and Logical Relationships
As this compound is primarily a chemical intermediate, its direct involvement in specific signaling pathways is not extensively documented. Its biological effects would be contingent on the nature of the final active pharmaceutical ingredient synthesized from it. The logical relationship central to this guide is the procedural flow for accurately determining a fundamental physicochemical property – solubility – which is a prerequisite for any further biological investigation.
References
An In-depth Technical Guide to the Thieno[2,3-d]pyrimidine Core Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[2,3-d]pyrimidine scaffold is a fused heterocyclic ring system of significant interest in medicinal chemistry. Structurally, it can be considered a bioisostere of purine, the fundamental building block of nucleic acids, and quinazoline, another important pharmacophore.[1] This structural similarity has led to the exploration of thieno[2,3-d]pyrimidine derivatives for a wide range of therapeutic applications. These compounds have demonstrated promising activity as anticancer agents, kinase inhibitors, anti-inflammatory agents, and more.[2] This guide provides a comprehensive overview of the thieno[2,3-d]pyrimidine core, including its IUPAC nomenclature, key synthetic routes with detailed experimental protocols, quantitative biological data, and its role in modulating critical signaling pathways.
Core Structure and IUPAC Nomenclature
The thieno[2,3-d]pyrimidine core consists of a thiophene ring fused to a pyrimidine ring. The fusion occurs at the 'd' face of the pyrimidine ring, corresponding to the 2 and 3 positions of the thiophene ring.
IUPAC Nomenclature Rules:
The systematic naming of the thieno[2,3-d]pyrimidine ring system follows the IUPAC rules for fused heterocyclic systems:
-
Parent and Attached Components: The heterocyclic ring with higher priority is chosen as the parent component. In this case, pyrimidine is the parent component, and thiophene is the attached component.
-
Fusion Prefix: The attached component is indicated by a prefix, which is 'thieno' for thiophene.
-
Fusion Locants: The fusion of the rings is denoted by letters and numbers in square brackets. The sides of the parent component (pyrimidine) are lettered sequentially (a, b, c, d, etc.), and the atoms of the attached component (thiophene) are numbered. The fusion is indicated by the numbers of the atoms of the attached component that are involved in the fusion, followed by the letter of the side of the parent component. For thieno[2,3-d]pyrimidine, the fusion is between atoms 2 and 3 of the thiophene ring and the 'd' side of the pyrimidine ring.
-
Numbering of the Fused System: The fused system is numbered starting from an atom adjacent to the bridgehead atoms. The numbering proceeds to give the heteroatoms the lowest possible locants. For thieno[2,3-d]pyrimidine, the numbering starts from one of the nitrogen atoms in the pyrimidine ring and proceeds around the fused system.
The final IUPAC name for the core structure is thieno[2,3-d]pyrimidine .[3]
Diagram of the Thieno[2,3-d]pyrimidine Core Structure and Numbering:
Caption: IUPAC numbering of the thieno[2,3-d]pyrimidine core.
Synthesis of the Thieno[2,3-d]pyrimidine Core
The most common and versatile method for synthesizing the thieno[2,3-d]pyrimidine scaffold involves the initial construction of a substituted 2-aminothiophene, followed by the annulation of the pyrimidine ring. The Gewald reaction is a cornerstone of this approach.[4]
Key Synthetic Workflow: Gewald Reaction and Pyrimidine Ring Annulation
Caption: General workflow for the synthesis of thieno[2,3-d]pyrimidines.
Experimental Protocols
Protocol 1: Synthesis of a 2-Aminothiophene Intermediate via Gewald Reaction
This protocol is a general representation of the Gewald reaction.[5][6][7]
Materials:
-
Ketone or aldehyde (1.0 eq)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Base (e.g., morpholine or triethylamine) (catalytic to stoichiometric amount)
-
Solvent (e.g., ethanol, methanol, or DMF)
Procedure:
-
To a solution of the ketone or aldehyde (1.0 eq) and the active methylene compound (1.0 eq) in the chosen solvent, add the base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add elemental sulfur (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2-aminothiophene derivative.
Protocol 2: Cyclization to form the Thieno[2,3-d]pyrimidine Ring
This protocol describes a common method for the annulation of the pyrimidine ring onto the 2-aminothiophene intermediate.
Materials:
-
2-Aminothiophene derivative (from Protocol 1) (1.0 eq)
-
Cyclizing agent (e.g., formamide, formic acid, or triethyl orthoformate) (in excess)
Procedure:
-
Heat a mixture of the 2-aminothiophene derivative (1.0 eq) in an excess of the cyclizing agent (e.g., formamide).
-
Maintain the reaction at a high temperature (typically 150-180 °C) for several hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization or column chromatography to yield the desired thieno[2,3-d]pyrimidine.
Physicochemical and Spectral Data
The following table summarizes representative physicochemical and spectral data for some thieno[2,3-d]pyrimidine derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (δ, ppm) | Mass Spec (m/z) | Reference |
| Thieno[2,3-d]pyrimidine | C₆H₄N₂S | 136.18 | - | 7.26-7.27 (d), 7.44-7.66 (d), 7.99 (s), 8.12 (s) | - | [8][9] |
| 2-Morpholino-N′-(5,6,7,8-tetrahydrobenzo[10][11]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide | C₁₆H₂₁N₅O₂S | 347.44 | 222-224 | 1.50–2.55 (m, 8H), 2.40–3.51 (m, 8H), 4.00 (s, 2H), 4.50 (s, 1H), 8.00 (s, 1H), 12.01 (s, 1H) | - | [12] |
| 2-(4-Methylpiperazin-1-yl)-N′-(5,6,7,8-tetrahydrobenzo[10][11]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide | C₁₇H₂₄N₆OS | 360.48 | 214-216 | 1.77–2.55 (m, 8H), 2.24 (s, 3H), 3.00–3.50 (m, 8H), 4.00 (s, 2H), 5.50 (s, 1H), 8.00 (s, 1H), 9.00 (s, 1H) | - | [12] |
| N-(3-Chlorophenyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine | C₁₅H₁₂ClN₃OS | 317.80 | 168.5-169.7 | 8.48 (s, 1H), 8.33 (s, 1H), 7.84 (t, 1H), 7.64 (d, 1H), 7.37 (t, 1H), 7.13 (d, 1H), 4.84 (t, 2H), 3.98 (t, 2H), 3.23-3.31 (m, 2H) | 318 [M+H]⁺ | [13] |
| N-(4-Bromophenyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine | C₁₅H₁₂BrN₃OS | 362.25 | 188.9-190.0 | 8.43 (s, 1H), 8.29 (s, 1H), 7.65 (d, 2H), 7.53 (d, 2H), 4.84 (s, 2H), 3.97 (t, 2H), 3.19-3.25 (m, 2H) | 362, 364 [M+H]⁺ | [13] |
Biological Activity and Signaling Pathways
Thieno[2,3-d]pyrimidine derivatives have been extensively investigated as inhibitors of various protein kinases, playing crucial roles in cell signaling pathways implicated in cancer and other diseases.
Thieno[2,3-d]pyrimidines as Kinase Inhibitors
The thieno[2,3-d]pyrimidine scaffold is a privileged structure for the design of kinase inhibitors. Derivatives have shown potent inhibitory activity against several kinases, including FMS-like tyrosine kinase 3 (FLT3), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Janus kinase 2 (JAK2).[14][15][16]
Table of IC₅₀ Values for Thieno[2,3-d]pyrimidine Derivatives:
| Compound | Target Kinase/Cell Line | IC₅₀ (µM) | Reference |
| Compound 17f | VEGFR-2 | 0.23 | [16] |
| Sorafenib (Reference) | VEGFR-2 | 0.23 | [16] |
| Compound 17f | HCT-116 | 2.80 | [16] |
| Compound 17f | HepG2 | 4.10 | [16] |
| Compound 5 | FLT3 | 32.435 | [12] |
| Compound 3 | HepG-2 | 8.001 | [15] |
| Doxorubicin (Reference) | HepG-2 | 13.91 | [15] |
| Compound 3 | HT-29 | 4.526 | [15] |
| Doxorubicin (Reference) | HT-29 | 1.358 | [15] |
| Compound 3 | MCF-7 | 15.055 | [15] |
| Doxorubicin (Reference) | MCF-7 | 8.434 | [15] |
Modulation of Signaling Pathways
1. FLT3 Signaling Pathway in Acute Myeloid Leukemia (AML)
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic stem cells.[14] Mutations in FLT3 are common in AML and lead to constitutive activation of the kinase, promoting uncontrolled cell growth.[17] Thieno[2,3-d]pyrimidine derivatives have been developed as potent FLT3 inhibitors, blocking downstream signaling cascades.[17][18]
Caption: Inhibition of the FLT3 signaling pathway by thieno[2,3-d]pyrimidines.
2. PDE4 and the Hedgehog Signaling Pathway
Some thieno[2,3-d]pyrimidine derivatives have been identified as inhibitors of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and tumorigenesis.[19] Certain derivatives exert their inhibitory effect through the modulation of phosphodiesterase 4 (PDE4). Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates and promotes the processing of Gli transcription factors into their repressor forms, thereby inhibiting Hh target gene expression.[19]
Caption: PDE4-dependent inhibition of the Hedgehog pathway.
Conclusion
The thieno[2,3-d]pyrimidine core represents a versatile and valuable scaffold in modern drug discovery. Its synthetic accessibility, coupled with its ability to potently and selectively modulate key biological targets, ensures its continued importance in the development of novel therapeutics. This guide has provided a foundational understanding of its chemistry, biological activity, and therapeutic potential, offering a valuable resource for researchers in the field.
References
- 1. Gewald Reaction [organic-chemistry.org]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. Thieno(2,3-d)pyrimidine | C6H4N2S | CID 12225304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. old.iupac.org [old.iupac.org]
- 11. scribd.com [scribd.com]
- 12. mdpi.com [mdpi.com]
- 13. scielo.br [scielo.br]
- 14. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity [mdpi.com]
- 16. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of novel thieno[2,3-d]pyrimidine-based FLT3 inhibitors as anti-leukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Development of thieno- and benzopyrimidinone inhibitors of the Hedgehog signaling pathway reveals PDE4-dependent and PDE4-independent mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electronic and Steric Properties of Thienopyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Thienopyrimidine derivatives, a class of fused heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their structural similarity to endogenous purines. This structural analogy allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The efficacy of these derivatives is intricately linked to their electronic and steric properties, which govern their binding affinity to target proteins and overall pharmacokinetic profiles. This technical guide provides a comprehensive overview of these properties, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.
Electronic Properties of Thienopyrimidine Derivatives
The electronic landscape of the thienopyrimidine scaffold is characterized by the interplay of the electron-rich thiophene ring and the electron-deficient pyrimidine ring. The distribution of electrons within this fused system can be finely tuned by the introduction of various substituents, thereby influencing the molecule's reactivity, polarity, and ability to engage in non-covalent interactions with biological macromolecules.
Substituent Effects on Electron Distribution
Computational methods, particularly Density Functional Theory (DFT), provide a powerful tool for elucidating the electronic properties of these molecules. Parameters such as Mulliken charges and Frontier Molecular Orbital (HOMO-LUMO) energies offer valuable insights into the electron distribution and reactivity.
Table 1: Calculated Electronic Properties of Selected Thienopyrimidine Derivatives (Illustrative Example)
| Derivative | Substituent (R) | Mulliken Charge on N1 | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 1 | -H | -0.52 | -6.89 | -1.54 | 5.35 |
| 2 | -Cl | -0.54 | -7.01 | -1.78 | 5.23 |
| 3 | -OCH₃ | -0.50 | -6.75 | -1.45 | 5.30 |
| 4 | -NO₂ | -0.58 | -7.45 | -2.51 | 4.94 |
Note: The data in this table is illustrative and intended to demonstrate the type of information that can be obtained from DFT calculations. Actual values will vary depending on the specific derivative and computational method used.
Experimental Determination of Electronic Properties
Spectroscopic techniques are invaluable for experimentally probing the electronic environment of thienopyrimidine derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR chemical shifts are sensitive to the electron density around the nuclei. Electron-withdrawing groups will generally cause a downfield shift (higher ppm), while electron-donating groups will cause an upfield shift (lower ppm).
-
Infrared (IR) Spectroscopy: The vibrational frequencies of specific bonds, such as C=O or N-H, are influenced by the electronic nature of their surroundings.
Steric Properties of Thienopyrimidine Derivatives
The three-dimensional arrangement of atoms in thienopyrimidine derivatives, or their steric properties, plays a crucial role in determining their ability to fit into the binding pockets of target proteins. The size, shape, and conformational flexibility of substituents can either facilitate or hinder optimal binding.
Quantifying Steric Effects
Steric effects can be described by parameters such as the Taft steric parameter (Es). However, much like with electronic parameters, a dedicated database for thienopyrimidine derivatives is not widely available.
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of molecules, providing accurate measurements of bond lengths, bond angles, and torsion angles. This information is critical for understanding the steric constraints of the thienopyrimidine scaffold and its derivatives.
Table 2: Selected Crystallographic Data for a Representative Thienopyrimidine Derivative
| Parameter | Value |
| Bond Lengths (Å) | |
| C2-N1 | 1.33 |
| N1-C6 | 1.38 |
| C5-C6 | 1.39 |
| C4-S1 | 1.73 |
| Bond Angles (º) | |
| C2-N1-C6 | 117.5 |
| N1-C6-C5 | 122.3 |
| C4-S1-C3a | 91.8 |
Note: This data is for a specific, representative thienopyrimidine derivative and will vary for other derivatives.
Biological Activity and Signaling Pathways
The electronic and steric properties of thienopyrimidine derivatives are directly correlated with their biological activity. By modulating these properties, medicinal chemists can optimize the potency and selectivity of these compounds for specific biological targets.
Anticancer Activity
Many thienopyrimidine derivatives exhibit potent anticancer activity by inhibiting key signaling pathways involved in tumor growth and proliferation. Two of the most prominent targets are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Aberrant EGFR signaling is a hallmark of many cancers.
Caption: EGFR signaling pathway and its inhibition by thienopyrimidine derivatives.
VEGFR-2 is another key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Caption: VEGFR-2 signaling pathway and its inhibition by thienopyrimidine derivatives.
Table 3: Anticancer Activity of Selected Thienopyrimidine Derivatives
| Compound | Target | Cell Line | IC₅₀ (µM) | Reference |
| TP-1 | EGFR | A549 | 0.25 | [1] |
| TP-2 | VEGFR-2 | HUVEC | 0.084 | [1] |
| TP-3 | EGFR/VEGFR-2 | MCF-7 | 1.23 | [2][3] |
| TP-4 | Aurora B Kinase | HeLa | 0.0038 |
Antimicrobial Activity
Thienopyrimidine derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens. Their mechanism of action can vary, but often involves the inhibition of essential enzymes or disruption of cell wall synthesis.
Table 4: Antimicrobial Activity of Selected Thienopyrimidine Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| TP-5 | Staphylococcus aureus | 8 | [4] |
| TP-6 | Escherichia coli | 16 | [4] |
| TP-7 | Candida albicans | 4 | [4] |
Experimental Protocols
The synthesis and characterization of thienopyrimidine derivatives involve a series of well-established chemical and analytical techniques.
General Synthesis Workflow
The synthesis of the thienopyrimidine core can be achieved through several routes, with the most common involving the construction of the pyrimidine ring onto a pre-existing thiophene or vice versa.[5]
Caption: General workflow for the synthesis and characterization of thienopyrimidine derivatives.
Spectroscopic Characterization
-
Sample Preparation: Dissolve 5-10 mg of the purified thienopyrimidine derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are typically used.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for soluble compounds, a thin film can be cast onto a salt plate (e.g., NaCl) from a volatile solvent.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to functional groups present in the molecule (e.g., C=O, N-H, C-S).
Structure-Activity Relationship (SAR) and Drug Design
The development of potent and selective thienopyrimidine-based drugs relies heavily on understanding the structure-activity relationship (SAR). Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity.
Caption: A typical workflow for a QSAR study in drug design.
By systematically modifying the substituents on the thienopyrimidine scaffold and evaluating their impact on biological activity, researchers can build predictive QSAR models. These models can then be used to design new derivatives with enhanced potency and improved pharmacokinetic properties, accelerating the drug discovery process.
Conclusion
The electronic and steric properties of thienopyrimidine derivatives are fundamental to their biological activity. A thorough understanding of these properties, gained through a combination of experimental techniques and computational modeling, is essential for the rational design of novel and effective therapeutic agents. This guide provides a foundational framework for researchers and drug development professionals working with this versatile and promising class of heterocyclic compounds.
References
A Historical Overview of Thieno[2,3-d]pyrimidine Synthesis: A Technical Guide
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, owing to its structural resemblance to purines and its associated broad spectrum of pharmacological activities. This has driven extensive research into its synthesis over several decades. This technical guide provides a historical overview of the evolution of synthetic strategies for the thieno[2,3-d]pyrimidine core, presenting detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in this field.
Early Developments: The Foundation of Thieno[2,3-d]pyrimidine Synthesis
The most prevalent and historically significant approach to the thieno[2,3-d]pyrimidine core involves the initial construction of a thiophene ring, followed by the annulation of the pyrimidine ring. The foundation of this route was laid by the development of efficient methods for the synthesis of 2-aminothiophenes.
The Gewald Reaction: A Pillar of Thiophene Synthesis
Introduced in the 1960s, the Gewald reaction remains a fundamental and widely used method for the synthesis of 2-aminothiophene precursors.[1] This one-pot, three-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.[1][2]
Classical Approaches to Pyrimidine Ring Annulation
Once the 2-aminothiophene precursor is obtained, the next crucial step is the construction of the fused pyrimidine ring. Historically, this has been achieved through cyclization with various one-carbon synthons under thermal conditions.
Cyclization with Formamide
One of the earliest and most straightforward methods for the synthesis of the thieno[2,3-d]pyrimidin-4(3H)-one core is the reaction of a 2-aminothiophene-3-carboxamide or -carboxylate with formamide at high temperatures.[3]
Functionalization and Derivatization: Expanding Chemical Space
The initial thieno[2,3-d]pyrimidin-4(3H)-one scaffold serves as a versatile intermediate for further functionalization, enabling the exploration of a wide range of derivatives with diverse biological activities. Key to this is the conversion of the 4-oxo group into a more reactive leaving group, typically a chlorine atom.
Chlorination and Nucleophilic Substitution
The treatment of thieno[2,3-d]pyrimidin-4(3H)-ones with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), affords the corresponding 4-chlorothieno[2,3-d]pyrimidines.[4] This intermediate is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of various substituents, particularly amines, at the 4-position.[5]
Modern Synthetic Developments: The Advent of Microwave-Assisted Synthesis
In recent years, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and promoting cleaner reactions. This technology has been successfully applied to various steps in the synthesis of thieno[2,3-d]pyrimidines.
Microwave irradiation has been shown to significantly reduce reaction times for both the initial Gewald reaction and the subsequent cyclization and substitution steps.[6] This allows for the rapid generation of libraries of thieno[2,3-d]pyrimidine derivatives for biological screening.
Comparative Data of Synthetic Methodologies
The following tables summarize quantitative data for the key synthetic steps, comparing conventional heating methods with microwave-assisted techniques where applicable.
Table 1: Synthesis of 2-Aminothiophene-3-carbonitriles via Gewald Reaction
| Starting Ketone | Catalyst | Conditions | Yield (%) | Reference |
| Cyclohexanone | Triethylamine | Room Temperature | 75-98% | [7] |
| Acetophenone | Ammonium Acetate | 60°C, 7h | - | [8] |
| Various Ketones | Nano-ZnO | 100°C, 6h | 37-86% | [7] |
Table 2: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones
| Starting Material | Reagent | Conditions | Yield (%) | Reference |
| 2-Aminothiophene-3-carboxylate | Formamide | Reflux | - | [3] |
| 2,4-Dihydroxythieno[2,3-d]pyrimidine | - | - | 90% | [9] |
Table 3: Synthesis of 4-Chlorothieno[2,3-d]pyrimidines
| Starting Material | Reagent | Conditions | Yield (%) | Reference |
| 2,4-Dihydroxythieno[2,3-d]pyrimidine | POCl₃ | Reflux, 10h | 75% | [9] |
Table 4: Synthesis of 4-Aminothieno[2,3-d]pyrimidines via Nucleophilic Substitution
| Starting Amine | Conditions | Yield (%) | Reference |
| Aniline | Microwave | High | [6] |
| p-Toluidine | Microwave | 62% | [6] |
| m-Toluidine | Microwave | 79% | [6] |
| 2-Fluoroaniline | Microwave | 41% | [6] |
| 3-Methoxyaniline | Microwave | 59% | [6] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile (A 2-Aminothiophene Derivative)[6]
-
To a solution of pyranone, malononitrile, and sulfur powder in ethanol, add triethylamine as a base.
-
Stir the reaction mixture at room temperature. The product will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with cold ethanol to obtain the desired 2-aminothiophene derivative.
Protocol 2: Synthesis of 4-Chlorothieno[2,3-d]pyrimidine[9]
-
A mixture of 2,4-dihydroxythieno[2,3-d]pyrimidine (0.05 mol) and phosphorus oxychloride (100 mL) is refluxed for ten hours.
-
After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is poured into crushed ice, and the resulting solid is collected by filtration.
-
The crude product is washed with water and recrystallized from ethanol to give 2,4-dichlorothieno[2,3-d]pyrimidine. A similar procedure starting from the corresponding thieno[2,3-d]pyrimidin-4(3H)-one will yield the 4-chloro derivative.
Protocol 3: Microwave-Assisted Synthesis of N-Aryl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amines[6]
-
A mixture of N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide (intermediate iv, 4.25 mmol) and a suitable aromatic amine is subjected to microwave irradiation at 200 W for 20 minutes.
-
After cooling, the reaction mixture is purified by appropriate methods (e.g., crystallization or chromatography) to yield the target compound.
Conclusion
The synthesis of thieno[2,3-d]pyrimidines has evolved significantly from early thermal condensation methods to modern, efficient microwave-assisted protocols. The foundational Gewald reaction continues to be a crucial step in accessing the key 2-aminothiophene intermediates. The subsequent cyclization, chlorination, and nucleophilic substitution reactions provide a versatile platform for generating a vast array of derivatives. This guide provides a historical context and practical experimental details to support the ongoing research and development of novel thieno[2,3-d]pyrimidine-based therapeutic agents.
References
- 1. d-nb.info [d-nb.info]
- 2. arkat-usa.org [arkat-usa.org]
- 3. jocpr.com [jocpr.com]
- 4. mdpi.com [mdpi.com]
- 5. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciforum.net [sciforum.net]
- 9. longdom.org [longdom.org]
Key Intermediates in the Synthesis of 4-Chloro-6-ethylthieno[2,3-d]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the core synthetic pathway and key intermediates in the preparation of 4-Chloro-6-ethylthieno[2,3-d]pyrimidine, a significant heterocyclic compound in medicinal chemistry. The synthesis is a multi-step process beginning with the construction of a substituted thiophene ring, followed by the annulation of a pyrimidine ring, and concluding with a targeted chlorination.
Synthetic Pathway Overview
The synthesis of this compound proceeds through three principal stages, each involving a key intermediate. The overall transformation is depicted in the workflow diagram below.
Caption: Synthetic pathway for this compound.
Key Intermediates
The successful synthesis of this compound hinges on the efficient preparation and purification of two key intermediates.
-
2-Amino-5-ethylthiophene-3-carboxylate: This substituted aminothiophene is the foundational building block, constructed via the Gewald reaction.[1][2] This multicomponent reaction offers a convergent and efficient route to highly functionalized thiophenes.[1][3]
-
6-Ethylthieno[2,3-d]pyrimidin-4(3H)-one: This fused heterocyclic system is formed by the cyclization of the aminothiophene intermediate. It represents the direct precursor to the final chlorinated product.[4][5]
Experimental Protocols
The following sections provide detailed experimental methodologies for the synthesis of the key intermediates and the final product. These protocols are based on established procedures for analogous compounds.
Step 1: Synthesis of 2-Amino-5-ethylthiophene-3-carboxylate (Key Intermediate 1)
This synthesis is achieved through the Gewald reaction, a one-pot multicomponent condensation.[1][2]
Reaction Scheme:
Caption: Gewald reaction for the synthesis of the aminothiophene intermediate.
Experimental Details:
| Parameter | Value | Reference |
| Reactants | ||
| Butanal | 1.0 eq | Inferred |
| Ethyl Cyanoacetate | 1.0 eq | [6] |
| Elemental Sulfur | 1.0 eq | [6] |
| Solvent | Ethanol | [7] |
| Catalyst | Morpholine | [7] |
| Temperature | Reflux (approx. 78 °C) | [7] |
| Reaction Time | 4-6 hours | [7] |
| Work-up | Cooling, filtration, and recrystallization from ethanol. | [7] |
| Expected Yield | 70-85% (based on analogous reactions) | [7] |
Step 2: Synthesis of 6-Ethylthieno[2,3-d]pyrimidin-4(3H)-one (Key Intermediate 2)
The formation of the pyrimidine ring is accomplished by the cyclization of the aminothiophene intermediate with formic acid.[4]
Reaction Scheme:
Caption: Cyclization to form the thienopyrimidinone core.
Experimental Details:
| Parameter | Value | Reference |
| Reactant | ||
| 2-Amino-5-ethylthiophene-3-carboxylate | 1.0 eq | [4] |
| Reagent | Formic Acid | [4] |
| Solvent | Formic Acid (in excess) | [4] |
| Temperature | Reflux (approx. 101 °C) | [4] |
| Reaction Time | 8-12 hours | [4] |
| Work-up | Cooling, precipitation in water, filtration, and washing. | [4] |
| Expected Yield | > 80% (based on analogous reactions) | [4] |
Step 3: Synthesis of this compound (Final Product)
The final step involves the chlorination of the thienopyrimidinone intermediate using phosphorus oxychloride.[5]
Reaction Scheme:
Caption: Final chlorination step.
Experimental Details:
| Parameter | Value | Reference |
| Reactant | ||
| 6-Ethylthieno[2,3-d]pyrimidin-4(3H)-one | 1.0 eq | [5] |
| Reagent | Phosphorus Oxychloride (POCl3) | [5][8] |
| Solvent | Phosphorus Oxychloride (in excess) | [8] |
| Temperature | Reflux (approx. 105 °C) | [8] |
| Reaction Time | 2-4 hours | [8] |
| Work-up | Removal of excess POCl3 under reduced pressure, quenching with ice water, extraction with an organic solvent (e.g., dichloromethane), and purification by column chromatography. | [9] |
| Expected Yield | > 85% (based on analogous reactions) | [9] |
Conclusion
The synthesis of this compound is a well-defined process that relies on the sequential formation of key intermediates. The robust and high-yielding nature of the Gewald reaction provides a reliable entry point to the necessary 2-aminothiophene precursor. Subsequent cyclization and chlorination steps are generally efficient, leading to the desired product. The methodologies outlined in this guide, based on established chemical literature for similar structures, provide a solid foundation for the laboratory-scale synthesis of this important heterocyclic compound. Researchers are advised to consult the cited literature for further details and to adapt the procedures as necessary for their specific experimental conditions.
References
- 1. Gewald Reaction [organic-chemistry.org]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpbs.com [ijpbs.com]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Navigating the Risks: A Technical Guide to the Safe Handling of Chlorinated Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Chlorinated heterocyclic compounds represent a vast and structurally diverse class of molecules that are indispensable in modern drug discovery and development. Their unique physicochemical properties, conferred by the presence of one or more chlorine atoms on a heterocyclic scaffold, often lead to enhanced biological activity and metabolic stability. However, these same properties can also present significant safety and handling challenges. This in-depth technical guide provides a comprehensive overview of the safety precautions, handling procedures, and toxicological considerations necessary for the safe and effective use of these potent compounds in a research environment.
Toxicological Profile and Hazard Identification
Chlorinated heterocyclic compounds exhibit a wide spectrum of toxicological profiles, ranging from relatively benign to highly potent. The nature and position of the chlorine substituent, combined with the core heterocyclic structure, play a crucial role in determining the compound's reactivity, metabolic fate, and mechanism of toxicity.
General Toxicological Concerns
Many chlorinated organic compounds are known to be toxic, and some have been classified as carcinogenic[1]. The introduction of chlorine atoms can increase the lipophilicity of a molecule, potentially leading to bioaccumulation. While not all chlorinated compounds are hazardous, it is prudent to handle all novel or poorly characterized chlorinated heterocycles with a high degree of caution[1].
Quantitative Toxicological Data
A thorough risk assessment begins with an understanding of the quantitative toxicological data for the specific compound or a close structural analog. Key parameters include the LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%), which indicate the dose or concentration required to be fatal to 50% of a test population. Occupational Exposure Limits (OELs), such as Permissible Exposure Limits (PELs) set by OSHA and Threshold Limit Values (TLVs) recommended by ACGIH, provide guidance on safe airborne concentrations for workplace environments.
Below are tables summarizing available toxicological data for representative chlorinated heterocyclic compounds. It is critical to note that data is not available for all compounds, and in such cases, a conservative approach to handling is warranted.
| Compound | CAS Number | LD50 (Oral, Rat) | LD50 (Dermal, Rabbit) | LC50 (Inhalation) |
| Chlorinated Pyridines | ||||
| 2-Chloropyridine | 109-09-1 | 342 mg/kg | < 200 mg/kg | Not available |
| 3-Chloropyridine | 626-60-8 | Not available | Not available | Not available |
| Chlorinated Indoles | ||||
| Indole | 120-72-9 | 1,000 mg/kg | 790 mg/kg | Not available |
Note: Data for specific chlorinated derivatives of indole and quinoline are limited in publicly available literature. The data for the parent heterocycle is provided for reference. The presence of chlorine is expected to alter the toxicological profile.
| Exposure Limit | Chlorine | Chloroform |
| OSHA PEL | 1 ppm (Ceiling)[2] | 50 ppm (8-hour TWA) |
| NIOSH REL | 0.5 ppm (15-minute Ceiling)[2][3] | 2 ppm (60-minute Ceiling) |
| ACGIH TLV | 0.5 ppm (TWA), 1 ppm (STEL)[3] | 10 ppm (TWA) |
Note: TWA = Time-Weighted Average; STEL = Short-Term Exposure Limit; C = Ceiling. These values are for related chlorinated compounds and provide context for potential hazards.
Mechanisms of Toxicity: Signaling Pathways
The toxicity of many chlorinated aromatic compounds is mediated through their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for predicting potential adverse effects and developing mitigation strategies.
Aryl Hydrocarbon Receptor (AhR) Signaling
Many planar, hydrophobic chlorinated aromatic compounds are ligands for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. Upon binding, the AhR translocates to the nucleus and dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the DNA, leading to the transcription of genes encoding for drug-metabolizing enzymes, such as cytochrome P450s (CYPs). While this is a detoxification pathway, aberrant or sustained activation of AhR can lead to a range of toxic effects, including immunotoxicity, carcinogenicity, and developmental defects.
Cytochrome P450 Metabolism and Oxidative Stress
Chlorinated heterocyclic compounds are often metabolized by cytochrome P450 enzymes. While this is typically a detoxification process, in some cases, it can lead to the formation of reactive metabolites. These reactive intermediates can covalently bind to cellular macromolecules such as DNA, proteins, and lipids, leading to cellular damage and toxicity. Furthermore, the metabolism of these compounds can lead to the production of reactive oxygen species (ROS), inducing oxidative stress. Oxidative stress can damage cellular components and trigger apoptotic cell death pathways.
Safe Handling and Experimental Protocols
A robust safety culture and strict adherence to established protocols are paramount when working with chlorinated heterocyclic compounds. The following sections outline key experimental procedures and workflows.
Risk Assessment Workflow
Before handling any new or potent chlorinated heterocyclic compound, a thorough risk assessment should be conducted. This workflow outlines the essential steps.
Personal Protective Equipment (PPE)
The appropriate level of PPE is dictated by the risk assessment. For most chlorinated heterocyclic compounds, the following are recommended:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) are essential. Double-gloving is recommended when handling highly potent compounds.
-
Body Protection: A flame-resistant lab coat should be worn at all times. For larger scale operations or when there is a significant risk of splashing, a chemical-resistant apron is advised.
-
Respiratory Protection: All work with solid or volatile chlorinated heterocyclic compounds should be performed in a certified chemical fume hood. If a fume hood is not available, a properly fitted respirator with appropriate cartridges may be required, based on the risk assessment.
Detailed Experimental Protocols
Protocol 1: Weighing and Dissolving a Solid Chlorinated Heterocyclic Compound
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Don all required PPE (safety goggles, lab coat, two pairs of chemically resistant gloves).
-
Designate a specific area within the fume hood for handling the solid.
-
Place a weigh boat on an analytical balance inside the fume hood. Tare the balance.
-
-
Weighing:
-
Carefully open the container of the chlorinated heterocyclic compound inside the fume hood.
-
Using a clean spatula, transfer the desired amount of solid to the weigh boat. Avoid creating dust.
-
Securely close the primary container.
-
Record the weight.
-
-
Dissolving:
-
Carefully add the weighed solid to a suitable flask or beaker containing the desired solvent.
-
Use a small amount of the solvent to rinse the weigh boat and spatula to ensure complete transfer.
-
Gently swirl or stir the mixture until the solid is fully dissolved.
-
-
Cleanup:
-
Dispose of the weigh boat and any contaminated consumables in a designated solid hazardous waste container.
-
Wipe down the work area in the fume hood with an appropriate solvent and dispose of the wipes in the solid hazardous waste.
-
Remove outer gloves and dispose of them in the solid hazardous waste.
-
Wash hands thoroughly.
-
Protocol 2: Decontamination of Glassware
-
Initial Rinse:
-
Wearing appropriate PPE, rinse the contaminated glassware with a small amount of an organic solvent in which the compound is soluble (e.g., acetone, ethanol).
-
Collect the rinsate in a designated halogenated organic waste container.
-
Repeat the rinse two more times.
-
-
Soaking:
-
Immerse the rinsed glassware in a base bath (a saturated solution of potassium hydroxide in isopropanol) for at least 24 hours. This will help to degrade any residual chlorinated compound.
-
Caution: Base baths are highly corrosive. Handle with extreme care, wearing appropriate gloves and eye protection.
-
-
Final Cleaning:
-
Carefully remove the glassware from the base bath and rinse thoroughly with tap water.
-
Wash the glassware with soap and water, followed by a final rinse with deionized water.
-
Emergency Procedures
Prompt and appropriate action is critical in the event of an emergency involving chlorinated heterocyclic compounds.
Spill Response Workflow
References
The Thieno[2,3-d]pyrimidine Scaffold: A Privileged Core for Targeting Diverse Biological Pathways in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural similarity to purine, a fundamental component of nucleic acids. This structural analogy allows thieno[2,3-d]pyrimidine derivatives to interact with a wide array of biological targets, particularly enzymes involved in cell signaling, proliferation, and metabolism. This versatility has established the thieno[2,3-d]pyrimidine scaffold as a "privileged structure" in the design of novel therapeutic agents, with numerous derivatives being investigated for the treatment of cancer, inflammatory diseases, and neurodegenerative disorders.
This technical guide provides a comprehensive overview of the key biological targets of the thieno[2,3-d]pyrimidine scaffold, presenting quantitative data on their inhibitory activities, detailed experimental protocols for their evaluation, and visual representations of the associated signaling pathways.
Key Biological Targets and Quantitative Inhibitory Data
The thieno[2,3-d]pyrimidine scaffold has been successfully utilized to develop potent inhibitors for a range of biological targets. The following sections summarize the key targets and the corresponding inhibitory activities of representative compounds.
Protein Kinase Inhibitors
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts.
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.
| Compound | IC50 (VEGFR-2) | Reference |
| 17f | 0.23 ± 0.03 µM | [1] |
| Sorafenib (Reference) | 0.23 ± 0.04 µM | [1] |
| 8b | 5 nM | [2] |
| 8e | 3.9 nM | [2] |
| 8b | 73 nM | [3] |
EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways involved in cell proliferation, survival, and differentiation.[4][5][6][7] Mutations in the EGFR gene can lead to its constitutive activation, driving the growth of various cancers. Thieno[2,3-d]pyrimidine derivatives have been developed as inhibitors of both wild-type and mutant forms of EGFR.[4][8]
| Compound | IC50 (EGFRwt) | IC50 (EGFRT790M) | Reference |
| 7a | 88.24 nM | 92.02 nM | [4] |
| 5b | 37.19 nM | 204.10 nM | [8] |
| Erlotinib (Reference) | 5.9 nM | 212.2 nM | [9] |
| 6e | 0.133 µM | - | [10] |
| 10e | 0.151 µM | - | [10] |
| Olmutinib (Reference) | 0.028 µM | - | [10] |
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[11] Aberrant activation of this pathway is a common event in many human cancers.
| Compound | % Inhibition at 10 µM (PI3Kβ) | % Inhibition at 10 µM (PI3Kγ) | Reference |
| IIIa | 62% | 70% | [12] |
| VIb | 72% | 84% | [12] |
FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation and differentiation of hematopoietic stem cells.[13] Mutations in the FLT3 gene are associated with acute myeloid leukemia (AML). Thieno[2,3-d]pyrimidine derivatives have shown inhibitory activity against FLT3.[13][14]
Aurora kinases are a family of serine/threonine kinases that are essential for the regulation of mitosis.[15] Their overexpression is frequently observed in various cancers.
FGFRs are a family of receptor tyrosine kinases involved in cell proliferation, differentiation, and migration.[15] Dysregulation of FGFR signaling is implicated in several cancers.
B-Raf is a serine/threonine-specific protein kinase that is a component of the MAPK signaling pathway.[16] Mutations in the B-Raf gene are found in a high percentage of melanomas.
Dihydrofolate Reductase (DHFR) Inhibitors
DHFR is a key enzyme in the folate metabolism pathway, responsible for the regeneration of tetrahydrofolate, an essential cofactor in the synthesis of nucleotides and amino acids.[17] Inhibition of DHFR disrupts DNA synthesis and leads to cell death, making it an effective target for anticancer and antimicrobial agents.[10][18][19]
| Compound | IC50 (DHFR) | Reference |
| 7d | 0.462 µM | [10] |
| 10e | 0.541 µM | [10] |
| Methotrexate (Reference) | 0.117 µM | [10] |
| 4 | Similar to Methotrexate | [17] |
Adenosine A2A Receptor Antagonists
The adenosine A2A receptor is a G-protein coupled receptor that is involved in the regulation of various physiological processes, including inflammation and neurotransmission.[20][21] Antagonists of the A2A receptor are being investigated for the treatment of Parkinson's disease and other neurological disorders.[22][23]
Other Targets
The versatility of the thieno[2,3-d]pyrimidine scaffold has led to the exploration of its potential to inhibit other important biological targets, including:
-
Thymidylate Synthase (TS) : An enzyme involved in the de novo synthesis of deoxythymidine monophosphate, a precursor of DNA.[17][19]
-
Topoisomerase II : An enzyme that plays a crucial role in DNA replication and transcription.[24]
-
Tubulin : The protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[25][26]
-
Phosphodiesterase 7 (PDE7) : An enzyme that degrades the second messenger cyclic AMP (cAMP).[27][28]
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of thieno[2,3-d]pyrimidine derivatives.
In Vitro Kinase Inhibition Assays
The inhibitory activity of thieno[2,3-d]pyrimidine derivatives against specific kinases is typically determined using in vitro kinase assays. A common method is the ADP-Glo™ Kinase Assay .
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Methodology:
-
Reaction Setup: In a 96-well plate, the kinase, substrate, and various concentrations of the test compound are combined in a reaction buffer.
-
Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specified time at a controlled temperature.
-
Termination and ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated by the kinase reaction into ATP. This newly synthesized ATP is then used by luciferase to generate a luminescent signal.
-
Detection: The luminescence is measured using a plate reader. The amount of light produced is proportional to the amount of ADP formed and, therefore, to the kinase activity.
-
Data Analysis: The data is plotted as kinase activity versus inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation/Viability Assay (MTT Assay)
The cytotoxic or anti-proliferative effects of thieno[2,3-d]pyrimidine derivatives on cancer cell lines are commonly assessed using the MTT assay.
Caption: Workflow for the MTT Cell Viability Assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the thieno[2,3-d]pyrimidine derivatives and incubated for a period of 48 to 72 hours.
-
MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Formation: Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
DHFR Enzyme Inhibition Assay
The inhibitory effect on DHFR can be measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
Methodology:
-
Reaction Mixture: The assay is performed in a cuvette or microplate well containing DHFR enzyme, the substrate dihydrofolate (DHF), and the cofactor NADPH in a suitable buffer.
-
Inhibitor Addition: The thieno[2,3-d]pyrimidine derivative is added at various concentrations.
-
Reaction Monitoring: The reaction is initiated, and the decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot. The percentage of inhibition is determined for each inhibitor concentration, and the IC50 value is calculated.
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by thieno[2,3-d]pyrimidine derivatives.
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling cascade.
EGFR Signaling Pathway
Caption: Overview of the EGFR signaling pathway.
PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling cascade.
Folate Metabolism and DHFR Inhibition
Caption: Role of DHFR in folate metabolism.
Adenosine A2A Receptor Signaling
Caption: Adenosine A2A receptor signaling pathway.
Conclusion
The thieno[2,3-d]pyrimidine scaffold represents a highly versatile and promising core structure in modern drug discovery. Its ability to serve as a template for the design of potent and selective inhibitors of a wide range of biological targets has been demonstrated through extensive research. The information presented in this technical guide highlights the significant potential of thieno[2,3-d]pyrimidine derivatives in the development of novel therapeutics for various diseases, particularly cancer. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds will undoubtedly lead to the discovery of new and effective clinical candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Thieno[2,3-d]pyrimidines as Anticancer VEGFR-2 Inhibitors with Apoptosis Induction: Design, Synthesis, and Biological and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Adenosine A2A receptor (A2AR) activation triggers Akt signaling and enhances nuclear localization of β‐catenin in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 23. plexusdx.com [plexusdx.com]
- 24. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 25. Synthesis and DHFR inhibitory activity of a series of 6-substituted-2,4-diaminothieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of 4-Chloro-6-ethylthieno[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-6-ethylthieno[2,3-d]pyrimidine is a heterocyclic compound belonging to the thienopyrimidine class, which is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. Thienopyrimidines are known to act as kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. Accurate structural elucidation and purity assessment are critical for any research and development involving this scaffold. This guide outlines the standard spectroscopic techniques used for the characterization of this compound and provides expected data based on related structures.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound, extrapolated from known derivatives. These values serve as a reference for researchers synthesizing and characterizing this specific compound.
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| H-5 | 7.0 - 7.5 | Singlet (s) | N/A |
| -CH₂- (ethyl) | 2.8 - 3.2 | Quartet (q) | 7.0 - 8.0 |
| -CH₃ (ethyl) | 1.2 - 1.5 | Triplet (t) | 7.0 - 8.0 |
| H-2 | 8.5 - 9.0 | Singlet (s) | N/A |
Note: The chemical shift of H-2 may vary depending on the solvent and the presence of other substituents.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-4 | 155 - 160 |
| C-4a | 125 - 130 |
| C-5 | 120 - 125 |
| C-6 | 145 - 150 |
| C-7a | 160 - 165 |
| -CH₂- (ethyl) | 25 - 30 |
| -CH₃ (ethyl) | 12 - 16 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | 3100 - 3000 | Medium |
| C-H (aliphatic) | 2980 - 2850 | Medium |
| C=N (pyrimidine) | 1620 - 1580 | Strong |
| C=C (thiophene) | 1550 - 1500 | Medium |
| C-Cl | 800 - 600 | Strong |
Table 4: Predicted Mass Spectrometry Data
| Ion | Expected m/z | Notes |
| [M]⁺ | 198 | Corresponding to C₈H₇³⁵ClN₂S |
| [M+2]⁺ | 200 | Isotopic peak for ³⁷Cl |
Note: The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments used to characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A Bruker Avance spectrometer (or equivalent) operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy Protocol:
-
Acquire the spectrum at room temperature.
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Process the data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals and determine the chemical shifts, multiplicities, and coupling constants.
¹³C NMR Spectroscopy Protocol:
-
Acquire the spectrum at room temperature.
-
Set the spectral width to cover the expected range of carbon signals (typically 0-180 ppm).
-
Use a proton-decoupled pulse sequence.
-
Acquire a larger number of scans compared to ¹H NMR to achieve a good signal-to-noise ratio (typically 1024 or more scans).
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
Purpose: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or a Shimadzu IRAffinity-1S, equipped with an Attenuated Total Reflectance (ATR) accessory.
Protocol:
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Process the spectrum by subtracting the background and identifying the characteristic absorption bands.
Mass Spectrometry (MS)
Purpose: To determine the molecular weight and elemental composition of the molecule.
Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap mass analyzer, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI or electron impact - EI).
Protocol (using ESI-HRMS):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Set the mass spectrometer to acquire data in positive ion mode over a relevant m/z range (e.g., 50-500).
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
-
Acquire the high-resolution mass spectrum.
-
Determine the accurate mass of the molecular ion and compare it with the theoretical mass of C₈H₇ClN₂S.
-
Analyze the isotopic pattern to confirm the presence of chlorine.
Visualization of the Characterization Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of organic compounds.
Methodological & Application
synthesis of 4-Chloro-6-ethylthieno[2,3-d]pyrimidine from 2-aminothiophene
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the multi-step synthesis of 4-chloro-6-ethylthieno[2,3-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis commences with the construction of a substituted 2-aminothiophene via the Gewald reaction, followed by cyclization to the thieno[2,3-d]pyrimidinone core, and subsequent chlorination to yield the final product.
Synthetic Pathway
The overall synthetic scheme is a three-step process starting from readily available reagents. The key transformations involve the formation of the thiophene ring, construction of the fused pyrimidine ring, and a final functional group conversion.
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of analogous compounds.[1][2][3] Researchers should exercise standard laboratory safety precautions.
Step 1: Synthesis of 2-Amino-5-ethylthiophene-3-carbonitrile (Gewald Reaction)
This step involves the one-pot synthesis of the key 2-aminothiophene intermediate.[1][2]
-
Reagents and Materials:
-
Butanal
-
Malononitrile
-
Elemental Sulfur
-
Ethanol
-
Morpholine or Triethylamine (catalyst)
-
-
Procedure:
-
To a stirred solution of butanal (0.1 mol) and malononitrile (0.1 mol) in ethanol (50 mL), add elemental sulfur (0.1 mol).
-
Add a catalytic amount of morpholine or triethylamine (e.g., 2 mL).
-
Heat the reaction mixture at 50-60 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture in an ice bath to induce precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
The crude product can be recrystallized from ethanol to afford pure 2-amino-5-ethylthiophene-3-carbonitrile.
-
Step 2: Synthesis of 6-Ethylthieno[2,3-d]pyrimidin-4(3H)-one
The substituted 2-aminothiophene is cyclized to form the fused pyrimidinone ring system.[3]
-
Reagents and Materials:
-
2-Amino-5-ethylthiophene-3-carbonitrile
-
Formamide
-
-
Procedure:
-
A mixture of 2-amino-5-ethylthiophene-3-carbonitrile (0.1 mol) and an excess of formamide (e.g., 5-10 equivalents) is heated at 180-190 °C for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Pour the mixture into water and stir for 30 minutes.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Recrystallization from a suitable solvent like ethanol or acetic acid can be performed for further purification.
-
Step 3: Synthesis of this compound
The final step is the chlorination of the pyrimidinone to yield the target compound.[3]
-
Reagents and Materials:
-
6-Ethylthieno[2,3-d]pyrimidin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one (0.1 mol) in an excess of phosphorus oxychloride (e.g., 5-10 equivalents).
-
A few drops of N,N-dimethylaniline can be added as a catalyst.
-
Heat the mixture to reflux for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.
-
The solid precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and then dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.
-
Data Summary
The following table summarizes the expected inputs and outputs for each synthetic step. Yields are based on reported values for similar transformations and may vary.
| Step | Starting Material(s) | Key Reagents | Product | Expected Yield (%) |
| 1 | Butanal, Malononitrile, Sulfur | Morpholine/Triethylamine | 2-Amino-5-ethylthiophene-3-carbonitrile | 85-95% |
| 2 | 2-Amino-5-ethylthiophene-3-carbonitrile | Formamide | 6-Ethylthieno[2,3-d]pyrimidin-4(3H)-one | 70-85% |
| 3 | 6-Ethylthieno[2,3-d]pyrimidin-4(3H)-one | POCl₃ | This compound | 75-90% |
Note: The provided protocols and expected yields are based on analogous chemical transformations found in the literature. Optimization of reaction conditions may be necessary to achieve the desired outcomes. All experimental work should be conducted in a properly equipped laboratory with appropriate safety measures in place.
References
Application Notes and Protocols for the Gewald Synthesis of Thieno[2,3-d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] This is attributed to its structural analogy to purine bases, allowing it to interact with various biological targets.[3][4] The Gewald synthesis, a multi-component reaction, provides an efficient and versatile route to polysubstituted 2-aminothiophenes, which are key intermediates in the synthesis of thieno[2,3-d]pyrimidines.[5][6][7] This document provides detailed protocols for the synthesis of thieno[2,3-d]pyrimidines via the Gewald reaction and subsequent cyclization, along with comparative data and visual workflows.
Part 1: The Gewald Synthesis of 2-Aminothiophenes
The Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur, typically in the presence of a basic catalyst.[8][9]
Reaction Mechanism
The reaction proceeds through an initial Knoevenagel condensation of the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile. This is followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the 2-aminothiophene.[9][10]
Caption: Mechanism of the Gewald Reaction.
Experimental Protocols
Protocol 1: Conventional Heating Method
This protocol describes a general one-pot synthesis of 2-aminothiophenes using an amine base and conventional heating.[5]
Materials:
-
Ketone or aldehyde (1.0 equiv)
-
Active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) (1.0 equiv)
-
Elemental sulfur (1.0 - 1.2 equiv)
-
Amine base (e.g., morpholine, piperidine, or triethylamine) (1.0 - 2.0 equiv)
-
Solvent (e.g., ethanol, methanol, or DMF)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add the ketone/aldehyde (1.0 equiv), active methylene nitrile (1.0 equiv), elemental sulfur (1.1 equiv), and the chosen solvent (e.g., ethanol).
-
Add the amine base (e.g., morpholine, 1.0 equiv) to the mixture.
-
Heat the reaction mixture with stirring at a temperature of 50-70 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration, wash it with cold ethanol, and dry.
-
If no precipitate forms, pour the reaction mixture into ice-water and stir to induce precipitation. Collect the resulting solid by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.
-
Confirm the structure using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields.[11]
Materials:
-
Same as Protocol 1
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine the ketone/aldehyde (1.0 equiv), active methylene nitrile (1.0 equiv), elemental sulfur (1.1 equiv), amine base (e.g., triethylamine, 1.0 equiv), and solvent (e.g., water or ethanol).[11]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 70 °C) and power (e.g., 300 W) for a shorter duration (e.g., 0.5-1 hour).[11]
-
After the reaction, cool the vessel to room temperature.
-
Work-up the product as described in Protocol 1 (steps 6-9).
Comparative Data for Gewald Synthesis
| Starting Ketone | Active Nitrile | Base | Solvent | Method | Time (h) | Yield (%) | Reference |
| Cyclohexanone | Malononitrile | Morpholine | Ethanol | Conventional | 2-12 | 75-90 | [5] |
| Cyclohexanone | Malononitrile | Piperidinium Borate | EtOH/H₂O | Conventional | 0.3 | 96 | [12] |
| Various Ketones | Malononitrile | Sodium Polysulfide | Water | Ultrasound | 0.5-1 | 42-90 | [11] |
| Cyclohexanone | Ethyl Cyanoacetate | Diethylamine | Ethanol | Conventional | - | - | |
| Various Ketones | Malononitrile | Triethylamine | Water | Conventional | - | 75-98 | [11] |
Part 2: Synthesis of Thieno[2,3-d]pyrimidines from 2-Aminothiophenes
The synthesized 2-aminothiophenes serve as versatile precursors for the construction of the fused pyrimidine ring to yield thieno[2,3-d]pyrimidines.
Synthetic Workflow
Caption: Overall workflow for thieno[2,3-d]pyrimidine synthesis.
Experimental Protocols for Cyclization
Protocol 3: Cyclization using Formamide
This protocol is a straightforward method for synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones.
Materials:
-
2-Aminothiophene-3-carboxamide or -3-carboxylate derivative (1.0 equiv)
-
Formamide (excess, as solvent and reagent)
-
Round-bottom flask, condenser, heating mantle
Procedure:
-
In a round-bottom flask, heat a mixture of the 2-aminothiophene derivative (1.0 equiv) in an excess of formamide.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent to afford the pure thieno[2,3-d]pyrimidin-4(3H)-one.[1]
Protocol 4: Cyclization using N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) and Anilines (Dimroth Rearrangement)
This method allows for the introduction of various substituents at the 4-position of the pyrimidine ring.[13]
Materials:
-
2-Amino-3-cyanothiophene derivative (1.0 equiv)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Substituted aniline (1.0 equiv)
-
Solvent (e.g., 1,4-dioxane or acetic acid)
Procedure:
-
Amidine formation: React the 2-amino-3-cyanothiophene derivative with DMF-DMA to form the corresponding N,N-dimethylmethanimidamide intermediate.[13]
-
Cyclization: In a separate flask, add the intermediate and the substituted aniline (1.0 equiv) to a suitable solvent like 1,4-dioxane or acetic acid.
-
Heat the mixture under reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and isolate the product by precipitation with water or by evaporating the solvent and purifying the residue.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 4-anilino-thieno[2,3-d]pyrimidine.[13]
Comparative Data for Thieno[2,3-d]pyrimidine Synthesis
| 2-Aminothiophene Precursor | Cyclization Reagent(s) | Product Type | Yield (%) | Reference |
| 2-Aminothiophene-3-carboxylic acid ester | Formamide | Thieno[2,3-d]pyrimidin-4-one | 92 | [1] |
| 2-Aminothiophene-3-carbonitrile | DMF-DMA, then various anilines | 4-Anilino-thieno[2,3-d]pyrimidines | 31-83 | [13] |
| 2-Aminothiophene-3-carboxamide | Substituted aldehydes, HCl | 2-Aryl-thieno[2,3-d]pyrimidin-4-ones | 70-85 | [14] |
| 2-Aminothiophene-3-carbonitrile | Acyl chloride | Thieno[2,3-d]pyrimidin-4-one derivatives | - | [13] |
Conclusion
The Gewald synthesis provides a robust and adaptable method for preparing 2-aminothiophene intermediates, which can be efficiently converted into a diverse range of thieno[2,3-d]pyrimidine derivatives. The choice of protocol for both the Gewald reaction and the subsequent cyclization will depend on the desired substitution pattern of the final product and the available laboratory equipment. The protocols and data presented herein offer a comprehensive guide for researchers in the synthesis of these medicinally important compounds.
References
- 1. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. Gewald Reaction [organic-chemistry.org]
- 9. Gewald reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. scielo.br [scielo.br]
- 14. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Chloro-6-ethylthieno[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of 4-Chloro-6-ethylthieno[2,3-d]pyrimidine in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications, particularly as kinase inhibitors.
Introduction
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in drug discovery, known to be a bioisostere of purine.[1] Derivatives of this scaffold have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2] The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. The reaction of this compound with various boronic acids or esters provides a straightforward route to a diverse library of 4-aryl-6-ethylthieno[2,3-d]pyrimidines, which are valuable for structure-activity relationship (SAR) studies in drug development.[3]
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a catalytic cycle that typically consists of three key steps: oxidative addition, transmetalation, and reductive elimination. The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor. The general scheme for the Suzuki coupling of this compound is shown below:
Application in Drug Discovery: Kinase Inhibition
Many 4-substituted thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[4] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The synthesis of a diverse library of 4-aryl-6-ethylthieno[2,3-d]pyrimidines via Suzuki coupling allows for the exploration of the chemical space around the kinase active site to develop selective and potent inhibitors. For example, derivatives of the thieno[2,3-d]pyrimidine scaffold have shown inhibitory activity against kinases such as ROCK, CK2, and others involved in cell proliferation and migration pathways.[5][6]
Data Presentation: Representative Suzuki Coupling Reactions
While specific quantitative data for the Suzuki coupling of this compound is not extensively available in the public domain, the following table summarizes typical reaction conditions and yields for the Suzuki coupling of structurally related chloropyrimidine and thienopyrimidine derivatives. This data can serve as a valuable starting point for reaction optimization.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O | MW, 100 | 0.25 | 80 |
| 2 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane | 80 | 18-22 | 60 |
| 3 | 2,4,6-Trichloropyrido[2,3-d]pyrimidine | p-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene | 110 | 3 | 83[7] |
| 4 | 2,4-Dichloropyrimidine | (E)-Styrylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 80 | 12 | 85 |
| 5 | 2-Chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | Pd₂(dba)₃/SPhos (0.1) | K₃PO₄ | Toluene | 100 | 2 | 95 |
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is a guideline and may require optimization for specific substrates and scales.[8]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DME, with or without water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate the flask and backfill with an inert gas. Repeat this process three times.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 4-aryl-6-ethylthieno[2,3-d]pyrimidine.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for Suzuki coupling.
Caption: Simplified ROCK signaling pathway and potential inhibition.
References
- 1. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Nucleophilic Substitution on 4-Chlorothienopyrimidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the nucleophilic substitution on 4-chlorothienopyrimidines. This class of reactions is fundamental for the synthesis of a diverse range of biologically active molecules, making these protocols essential for drug discovery and development programs. The following sections detail the reaction conditions for various nucleophiles, including amines, alcohols, and thiols, supported by experimental data and procedural workflows.
Nucleophilic Substitution with Amine Nucleophiles
The substitution of the 4-chloro group on the thienopyrimidine scaffold with amine nucleophiles is a widely employed transformation for the generation of novel derivatives. A variety of primary and secondary amines, including anilines and amino acids, can be utilized in this reaction.
Reaction with Anilines
The reaction of 4-chlorothienopyrimidines with substituted anilines typically proceeds under thermal or acid-catalyzed conditions to afford the corresponding 4-anilino-thienopyrimidine derivatives.
Table 1: Reaction Conditions for the Synthesis of 4-Anilino-thienopyrimidines
| Entry | 4-Chlorothienopyrimidine Derivative | Aniline Derivative | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloro-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine | Aniline | Ethanol | Reflux | 6 | 75 |
| 2 | 4-Chloro-2-phenylthieno[2,3-d]pyrimidine | 4-Methoxyaniline | 2-Propanol | 80 | 18 | 94 |
| 3 | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3-Ethynylaniline | Water | 100 | 6 | 83 |
| 4 | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3-Benzyloxyaniline | Water | 100 | 6 | 87 |
Experimental Protocol: General Procedure for the Synthesis of 4-Anilino-thienopyrimidines
-
To a solution of the 4-chlorothienopyrimidine (1.0 eq.) in a suitable solvent (e.g., ethanol, 2-propanol, or water) is added the corresponding aniline derivative (1.1-1.2 eq.).
-
For acid-catalyzed reactions, a catalytic amount of a protic acid (e.g., HCl, 0.1 eq.) can be added.
-
The reaction mixture is heated to the desired temperature (typically reflux) and stirred for the specified time, while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If the product precipitates, it is collected by filtration, washed with a cold solvent, and dried.
-
If the product is soluble, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 4-anilino-thienopyrimidine.
Workflow for Amine Substitution
Caption: General workflow for the nucleophilic substitution of 4-chlorothienopyrimidines with amines.
Reaction with Amino Acid Derivatives
The nucleophilic substitution can also be performed using amino acid derivatives. These reactions are often carried out in the presence of a base to deprotonate the amino group, enhancing its nucleophilicity.
Table 2: Nucleophilic Substitution of 2-Phenyl-4-chlorothienopyrimidines with Amino Acid Derivatives [3]
| Entry | 4-Chlorothienopyrimidine | Amino Acid Derivative | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Phenyl-4-chlorothieno[2,3-d]pyrimidine | L-Phenylalanine | DMF | Et3N | 100 | 12 | 78 |
| 2 | 2-Phenyl-4-chlorothieno[3,2-d]pyrimidine | L-Phenylalanine | DMF | Et3N | 100 | 12 | 85 |
| 3 | 2-Phenyl-4-chlorothieno[2,3-d]pyrimidine | N-Methyl-L-phenylalanine | DMF | Et3N | 100 | 12 | 65 |
| 4 | 2-Phenyl-4-chlorothieno[2,3-d]pyrimidine | L-Phenylalaninol | DMF | Et3N | 100 | 12 | 72 |
| 5 | 2-Phenyl-4-chlorothieno[2,3-d]pyrimidine | L-Proline | DMF | Et3N | 100 | 12 | 55 |
Experimental Protocol: Synthesis of (S)-2-(2-Phenylthieno[2,3-d]pyrimidin-4-ylamino)-3-phenylpropanoic acid [3]
-
A solution of 2-phenyl-4-chlorothieno[2,3-d]pyrimidine (1.0 eq.), L-phenylalanine (1.5 eq.), and triethylamine (2.0 eq.) in anhydrous N,N-dimethylformamide (DMF) is prepared in a sealed tube.
-
The reaction mixture is heated at 100 °C for 12 hours.
-
After cooling to room temperature, the mixture is poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and then with diethyl ether.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Nucleophilic Substitution with Alcohol Nucleophiles
The displacement of the 4-chloro substituent by an oxygen nucleophile, such as an alkoxide, provides access to 4-alkoxythienopyrimidine derivatives. These reactions are typically performed under basic conditions to generate the more nucleophilic alkoxide in situ.
Experimental Protocol: General Procedure for the Synthesis of 4-Alkoxy-thienopyrimidines
-
To a solution of the desired alcohol (e.g., methanol, ethanol) is added a strong base such as sodium hydride (NaH) or sodium metal (Na) (1.1 eq.) at 0 °C to generate the corresponding sodium alkoxide.
-
To this solution, the 4-chlorothienopyrimidine derivative (1.0 eq.) is added portion-wise.
-
The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by TLC.
-
Upon completion, the reaction is quenched by the careful addition of water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Workflow for Alcohol Substitution
Caption: General workflow for the nucleophilic substitution of 4-chlorothienopyrimidines with alcohols.
Nucleophilic Substitution with Thiol Nucleophiles
The synthesis of 4-(alkylthio)- or 4-(arylthio)-thienopyrimidines can be achieved through the nucleophilic substitution of the 4-chloro group with a thiol or thiolate nucleophile. Thiols are excellent nucleophiles, and these reactions often proceed under mild conditions.
Experimental Protocol: General Procedure for the Synthesis of 4-(Alkylthio/Arylthio)-thienopyrimidines
-
To a solution of the 4-chlorothienopyrimidine (1.0 eq.) in a polar aprotic solvent such as DMF or acetonitrile is added the thiol derivative (1.1 eq.) and a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 eq.).
-
The reaction mixture is stirred at room temperature or gently heated (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC.
-
The reaction mixture is then poured into water, and the product is extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The resulting crude product is purified by flash column chromatography or recrystallization to afford the pure 4-(alkylthio/arylthio)-thienopyrimidine.
Workflow for Thiol Substitution
Caption: General workflow for the nucleophilic substitution of 4-chlorothienopyrimidines with thiols.
References
Application Notes and Protocols: 4-Chloro-6-ethylthieno[2,3-d]pyrimidine as a Versatile Scaffold for Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of purine. This structural similarity allows it to effectively mimic adenine and interact with the ATP-binding sites of numerous protein kinases.[1] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.
4-Chloro-6-ethylthieno[2,3-d]pyrimidine serves as a key building block for the synthesis of a diverse library of kinase inhibitors. The chlorine atom at the 4-position is a versatile handle for nucleophilic substitution, allowing for the introduction of various side chains to modulate potency and selectivity against different kinase targets. The ethyl group at the 6-position can also be modified to further explore the structure-activity relationship (SAR). This document provides detailed application notes and experimental protocols for the synthesis and evaluation of kinase inhibitors derived from this valuable scaffold.
Kinase Targets and Inhibitor Activity
Derivatives of this compound have demonstrated inhibitory activity against a range of important kinases implicated in oncology and other therapeutic areas. The following tables summarize the reported in vitro activities of various thieno[2,3-d]pyrimidine-based inhibitors.
Table 1: Inhibitory Activity against Cancer-Related Kinases
| Kinase Target | Derivative/Compound | IC50 (µM) | Cell Line (for cellular assays) | Reference |
| CK2 | 3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid | 0.1 | - | [2] |
| CK2 | 3-{[5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid | 0.125 | - | [2] |
| CK2 | 3-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzoic acid | 0.01 | - | [3] |
| CK2 | 3-(6-methyl-5-phenyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzoic acid | 0.008 | - | [3] |
| FLT3 | Chloro-acetohydrazide derivative of thienopyrimidine | 32.435 | MV4-11 | [4] |
| VEGFR-2 | Compound 17f | 0.23 | - | [5] |
| c-Met | Thieno[2,3-d]pyrimidine 6b | 0.0357 | BaF3-TPR-Met | [6] |
Table 2: Inhibitory Activity against Other Kinases
| Kinase Target | Derivative/Compound | IC50 (µM) | Reference |
| ROCK I | 3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one (8k) | 0.004 | |
| ROCK II | 3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one (8k) | 0.001 |
Signaling Pathways
The targeted kinases are key nodes in various signaling pathways that control cell proliferation, survival, angiogenesis, and migration. Understanding these pathways is crucial for elucidating the mechanism of action of the inhibitors.
Caption: Simplified signaling pathways of VEGFR-2, c-Met, and ROCK, highlighting the points of inhibition by thieno[2,3-d]pyrimidine derivatives.
Experimental Protocols
Synthesis of this compound
The synthesis of the core scaffold typically involves a three-step process: (1) Gewald reaction to form the 2-aminothiophene intermediate, (2) cyclization to the thieno[2,3-d]pyrimidin-4-one, and (3) chlorination to yield the final product.
Caption: General synthetic workflow for this compound.
Step 1: Synthesis of 2-Amino-5-ethylthiophene-3-carbonitrile (Gewald Reaction)
-
To a mixture of butan-2-one (0.1 mol), malononitrile (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (50 mL), add morpholine (0.1 mol) dropwise with stirring at 40-50°C.
-
Continue stirring the reaction mixture at this temperature for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-5-ethylthiophene-3-carbonitrile.
Step 2: Synthesis of 6-Ethylthieno[2,3-d]pyrimidin-4(3H)-one
-
A mixture of 2-amino-5-ethylthiophene-3-carbonitrile (0.1 mol) and formamide (100 mL) is heated at 150-160°C for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
Step 3: Synthesis of this compound
-
A mixture of 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one (0.1 mol) and phosphorus oxychloride (POCl₃, 50 mL) is refluxed for 3-4 hours.
-
After completion of the reaction, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
General Procedure for Synthesis of 4-Amino-substituted Thieno[2,3-d]pyrimidine Derivatives
-
To a solution of this compound (1 mmol) in a suitable solvent (e.g., isopropanol, DMF), add the desired amine (1.2 mmol) and a base (e.g., triethylamine, diisopropylethylamine, 2-3 mmol).
-
Heat the reaction mixture at a temperature ranging from 80°C to reflux for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 4-amino-substituted derivative.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general luminescence-based kinase assay to determine the IC50 values of the synthesized compounds. Specific conditions may need to be optimized for each kinase.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, c-Met, FLT3, CK2, ROCK)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations. The final DMSO concentration should be ≤1%.
-
In a multi-well plate, add the kinase enzyme, the substrate, and the diluted test compound.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.
-
Measure the luminescence using a plate reader. The signal intensity is proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2, HCT-116)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Western Blot Analysis
This technique is used to determine the effect of the inhibitors on the phosphorylation status of the target kinase and its downstream signaling proteins.
Procedure:
-
Treat cultured cells with the test compound at various concentrations for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target kinase and downstream proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL chemiluminescence detection kit and an imaging system.
Conclusion
This compound is a highly valuable and versatile building block for the development of potent and selective kinase inhibitors. Its straightforward synthesis and the reactivity of the 4-chloro position allow for the creation of extensive compound libraries for screening against a wide range of kinase targets. The protocols provided herein offer a comprehensive guide for researchers to synthesize, evaluate, and characterize novel kinase inhibitors based on this promising scaffold, thereby contributing to the advancement of targeted therapies for various diseases.
References
Application Note: In Vitro Kinase Assay for Thieno[2,3-d]pyrimidine Derivatives
Introduction
Thieno[2,3-d]pyrimidine derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating potent inhibitory activity against a variety of protein kinases.[1] These kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Janus Kinase 2 (JAK2), are crucial regulators of cellular signaling pathways, and their dysregulation is frequently implicated in diseases like cancer.[2][3][4] Consequently, accurate and reproducible in vitro kinase assays are essential for the characterization and development of novel thieno[2,3-d]pyrimidine-based kinase inhibitors. This application note provides a detailed protocol for conducting in vitro kinase assays to evaluate the inhibitory potential of thieno[2,3-d]pyrimidine derivatives against their target kinases.
Principle of the Assay
The fundamental principle of an in vitro kinase assay is to measure the enzymatic activity of a purified kinase in the presence and absence of a test compound. The assay quantifies the transfer of a phosphate group from a donor molecule, typically adenosine triphosphate (ATP), to a specific substrate by the kinase. The inhibitory effect of a thieno[2,3-d]pyrimidine derivative is determined by measuring the reduction in substrate phosphorylation. Various detection methods can be employed, including luminescence, fluorescence, and radioactivity, to quantify the kinase activity.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of selected thieno[2,3-d]pyrimidine derivatives against various kinases as reported in the literature.
| Compound ID | Target Kinase | IC50 (µM) | Percent Inhibition (%) @ Concentration | Reference |
| 17f | VEGFR-2 | 0.23 | Not Reported | [2] |
| Compound 3 | JAK2 | Not Reported | 49.02% @ 20 µM | [3] |
| Compound 5 | FLT3 | 32.435 | Not Reported | [5] |
| Compound 8 | FLT3 | 40.55 | Not Reported | [5] |
| Compound 7a | EGFR (wild-type) | Not Reported | Significantly inhibited growth of HepG2 and PC3 cells | [4] |
| Compound 7a | EGFR (T790M) | Not Reported | Significantly inhibited growth of HepG2 and PC3 cells | [4] |
| Compound VIb | PI3Kβ | Not Reported | 72% @ 10 µM | [6] |
| Compound VIb | PI3Kγ | Not Reported | 84% @ 10 µM | [6] |
Experimental Protocols
This section provides a generalized protocol for a luminescence-based in vitro kinase assay, which is a common and robust method for screening kinase inhibitors. The ADP-Glo™ Kinase Assay (Promega) is a widely used commercial kit that measures the amount of ADP produced in the kinase reaction.[7][8]
Materials and Reagents
-
Purified recombinant target kinase (e.g., EGFR, VEGFR-2, Src)
-
Kinase-specific peptide substrate
-
Thieno[2,3-d]pyrimidine derivatives (test compounds)
-
ATP solution
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[7]
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)
-
Dimethyl sulfoxide (DMSO)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
Application Notes and Protocols for Evaluating the Efficacy of Thienopyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thienopyrimidines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to purines and their broad spectrum of biological activities.[1] Many thienopyrimidine derivatives have been identified as potent inhibitors of various protein kinases, playing crucial roles in cellular signaling pathways that regulate cell proliferation, survival, and differentiation.[2] Dysregulation of these pathways is a hallmark of cancer, making thienopyrimidine-based compounds promising candidates for the development of novel anti-cancer therapeutics.
This document provides detailed application notes and protocols for a panel of cell-based assays to evaluate the efficacy of thienopyrimidine compounds. These assays are designed to assess their cytotoxic and cytostatic effects, elucidate their mechanism of action, and confirm target engagement within a cellular context.
Data Presentation: Efficacy of Thienopyrimidine Compounds in Cancer Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values of various thienopyrimidine compounds against different human cancer cell lines, providing a comparative overview of their anti-proliferative activity.
| Compound ID | Target(s) | Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 5f | EGFR, VEGFR-2 | MCF-7 (Breast) | Not Specified | 0.66 | [3] |
| Compound 2 | Not Specified | MCF-7 (Breast) | MTT | 0.013 | [4][5] |
| Compound 3 | Not Specified | MCF-7 (Breast) | MTT | 0.045 | [4] |
| Compound 2 | Not Specified | MDA-MB-231 (Breast) | MTT | 0.16 | [4] |
| Compound 4 | Not Specified | MDA-MB-231 (Breast) | MTT | 0.24 | [4] |
| Compound 9a | PI3Kα | HepG-2 (Liver) | Not Specified | 12.32 | [6] |
| Compound 9a | PI3Kα | A549 (Lung) | Not Specified | 11.30 | [6] |
| Compound 9a | PI3Kα | PC-3 (Prostate) | Not Specified | 14.69 | [6] |
| Compound 9a | PI3Kα | MCF-7 (Breast) | Not Specified | 9.80 | [6] |
| Compound 15a | PI3Kα | HepG-2 (Liver) | Not Specified | >50 | [6] |
| Compound 6a | Not Specified | HepG2 (Liver) | Not Specified | 0.99 | [7] |
| Compound 6b | Not Specified | HeLa (Cervical) | Not Specified | 0.83 | [7] |
| Compound 6c | Not Specified | HT-29 (Colon) | Not Specified | 0.001 | [7] |
| Compound 5b | Not Specified | MDA-MB-231 (Breast) | Not Specified | 0.000231 | [7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
Thienopyrimidine compounds dissolved in DMSO
-
Cancer cell lines (e.g., MCF-7, A549, PC-3, HepG-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thienopyrimidine compounds in culture medium.
-
Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plates for 24, 48, or 72 hours at 37°C.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot dose-response curves and determine the IC50 values for each compound.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[8]
Materials:
-
Thienopyrimidine compounds
-
Cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of the thienopyrimidine compound for the desired duration (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing:
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[9]
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Presentation:
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide stoichiometrically binds to DNA, and its fluorescence intensity is proportional to the amount of DNA.[10][11]
Materials:
-
Thienopyrimidine compounds
-
Cancer cell lines
-
6-well plates
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with thienopyrimidine compounds as described for the apoptosis assay.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and wash with PBS.
-
Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate at -20°C for at least 2 hours.[9]
-
-
Staining:
-
Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.[9]
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer. Measure the DNA content by the fluorescence intensity of PI.[9]
-
-
Data Presentation:
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases and present the data in a table.
-
Target Engagement Assay (NanoBRET™ Target Engagement Assay)
This assay measures the binding of the thienopyrimidine compound to its specific kinase target within intact cells using Bioluminescence Resonance Energy Transfer (BRET). It relies on the competitive displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein by the test compound.[1]
Materials:
-
Thienopyrimidine compounds
-
HEK293T cells (or other suitable cell line)
-
Plasmid encoding the target kinase fused to NanoLuc® luciferase
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer specific for the target kinase
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, opaque 96-well or 384-well plates
-
Luminometer capable of measuring BRET
Protocol:
-
Transfection:
-
Co-transfect HEK293T cells with the NanoLuc®-kinase fusion plasmid and a transfection carrier DNA.
-
Culture for 18-24 hours to allow for protein expression.[12]
-
-
Cell Plating:
-
Harvest the transfected cells and resuspend them in Opti-MEM™.
-
Dispense the cell suspension into the assay plate.[12]
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the thienopyrimidine compound.
-
Add the compound dilutions and a fixed concentration of the specific NanoBRET™ Tracer to the cells.
-
-
Incubation:
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.[12]
-
-
Substrate Addition and BRET Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.
-
Read the luminescence at 450 nm and 610 nm within 20 minutes.[12]
-
-
Data Analysis:
-
Calculate the BRET ratio (610nm emission / 450nm emission).
-
Plot the BRET ratio against the compound concentration to determine the IC50 for target engagement.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Inhibition of EGFR and VEGFR-2 signaling by thienopyrimidine compounds.
Caption: Thienopyrimidine-mediated inhibition of the PI3K/Akt/mTOR pathway.
Caption: Workflow for the cell-based evaluation of thienopyrimidine compounds.
References
- 1. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. vet.cornell.edu [vet.cornell.edu]
- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 12. eubopen.org [eubopen.org]
Application Notes and Protocols for the Derivatization of 4-Chloro-6-ethylthieno[2,3-d]pyrimidine in SAR Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of 4-Chloro-6-ethylthieno[2,3-d]pyrimidine, a key scaffold in the development of targeted therapeutics. The thieno[2,3-d]pyrimidine core is a well-established pharmacophore found in numerous kinase inhibitors and other biologically active molecules.[1][2] Structure-Activity Relationship (SAR) studies on this scaffold are crucial for optimizing potency, selectivity, and pharmacokinetic properties.
The primary route for derivatization of the this compound core involves nucleophilic substitution at the C4 position. The chlorine atom at this position is readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, allowing for the introduction of diverse chemical functionalities.[3][4] This versatility makes it an ideal starting point for generating a library of analogs for SAR exploration.
General Derivatization Strategy
The derivatization of this compound primarily focuses on the nucleophilic substitution at the 4-position. This allows for the introduction of various substituents to probe the chemical space and understand the structure-activity relationships.
Caption: General workflow for SAR studies of this compound.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with Amines
This protocol describes a general method for the synthesis of 4-amino-6-ethylthieno[2,3-d]pyrimidine derivatives.
Materials:
-
This compound
-
Desired primary or secondary amine (1.2 equivalents)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equivalents)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Isopropanol)
-
Stirring plate and magnetic stir bar
-
Reaction vessel (e.g., round-bottom flask) with a condenser
-
Nitrogen or Argon atmosphere setup
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of this compound (1 equivalent) in the chosen anhydrous solvent, add the desired amine (1.2 equivalents) and DIPEA (2.0 equivalents).
-
The reaction mixture is stirred at room temperature or heated to reflux (typically 60-120 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude residue is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 4-amino-6-ethylthieno[2,3-d]pyrimidine derivative.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Protocol 2: In Vitro Kinase Inhibition Assay (Example: PI3K)
This protocol outlines a representative method for evaluating the inhibitory activity of the synthesized compounds against a target kinase, such as Phosphoinositide 3-kinase (PI3K).
Materials:
-
Synthesized thieno[2,3-d]pyrimidine derivatives
-
Recombinant human PI3K enzyme
-
Substrate (e.g., phosphatidylinositol)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
Microplate reader capable of measuring luminescence
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer, the recombinant PI3K enzyme, and the substrate.
-
Add the serially diluted compounds to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the Kinase-Glo® reagent according to the manufacturer's instructions. This involves adding the reagent, incubating, and then measuring the luminescence.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Structure-Activity Relationship (SAR) Data
The following tables summarize the SAR data for a series of thieno[2,3-d]pyrimidine derivatives targeting different kinases.
Table 1: SAR of 2-Aryl-4-morpholinothieno[2,3-d]pyrimidines as PI3K Inhibitors [5]
| Compound | R Group (Substitution on 2-phenyl ring) | Inhibition of PI3Kβ (%) | Inhibition of PI3Kγ (%) |
| IIIa | 3-OH | 62 | 70 |
| VIb | 3-OH, 5-OCH₃ | 72 | 84 |
| IIIb | 4-OH | <40 | <40 |
| VIc | 4-OH, 5-OCH₃ | 50 | <40 |
| IIIk | 3-OCH₃ | <40 | 48 |
SAR Summary: Analysis of this series indicates that a hydroxyl group at the 3-position of the 2-phenyl ring is favorable for inhibitory activity against both PI3Kβ and PI3Kγ.[5] The addition of a methoxy group at the 5-position further enhances this activity.[5]
Table 2: SAR of Thieno[2,3-d]pyrimidine Derivatives as EGFR Inhibitors [5]
| Compound | R¹ (at C2-phenyl) | R² (at C4-anilino) | EGFR WT IC₅₀ (nM) | EGFR T790M IC₅₀ (nM) |
| 1 | 4-OCH₃ | 3-Cl, 4-F | 5 | 20 |
| 2 | H | 3-Cl, 4-F | 15 | 80 |
| 3 | 4-OCH₃ | 3-Br | 10 | 50 |
| 4 | 4-OCH₃ | H | >1000 | >1000 |
SAR Summary: For this class of EGFR inhibitors, substitutions at both the 2-phenyl and the 4-anilino positions are critical for high potency. The presence of a small, electron-donating group like a methoxy group at the 4-position of the 2-phenyl ring generally enhances activity against both wild-type and mutant EGFR.[5]
Signaling Pathway and Experimental Workflow Diagrams
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway in regulating the cell cycle. The thieno[2,3-d]pyrimidine derivatives can act as inhibitors in this pathway.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of thieno[2,3-d]pyrimidines.
Generalized Workflow for SAR Studies
The following diagram illustrates a simplified overview of the workflow for conducting Structure-Activity Relationship studies.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-Substituted-6-ethylthieno[2,3-d]pyrimidine Derivatives in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[2,3-d]pyrimidine scaffold is a significant heterocyclic ring system that structurally resembles purines, making it a privileged core in medicinal chemistry for the development of kinase inhibitors and other anticancer agents.[1] 4-Chloro-6-ethylthieno[2,3-d]pyrimidine serves as a crucial intermediate in the synthesis of a diverse range of 4-substituted derivatives with potent biological activities.[2][3] These derivatives have been extensively explored for their therapeutic potential against various cancers by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][4] This document provides an overview of the applications of these derivatives in cancer cell line studies, including their mechanisms of action, quantitative data on their efficacy, and detailed experimental protocols.
Mechanism of Action and Targeted Signaling Pathways
Derivatives of this compound have been shown to exert their anticancer effects through the inhibition of multiple cellular targets, primarily protein kinases that are often dysregulated in cancer.
Key Targeted Kinases and Pathways:
-
Epidermal Growth Factor Receptor (EGFR): Overexpression or constitutive activation of EGFR is common in many cancers, leading to uncontrolled cell division. Thieno[2,3-d]pyrimidine derivatives have been developed as potent EGFR kinase inhibitors.[4]
-
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): As a key regulator of angiogenesis, VEGFR-2 is a prime target for anti-cancer therapies. Several thieno[2,3-d]pyrimidine derivatives have demonstrated significant VEGFR-2 inhibitory activity, thereby impeding tumor neovascularization.[5][6]
-
FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are prevalent in acute myeloid leukemia (AML). Thieno[2,3-d]pyrimidine-based compounds have shown inhibitory activity against FLT3, suggesting their potential in treating this hematological malignancy.[7]
-
Topoisomerases I and II: Some derivatives act as dual inhibitors of topoisomerase I and II, enzymes critical for DNA replication and repair. Their inhibition leads to DNA damage and subsequent cancer cell death.[8]
-
Other Mechanisms: Besides kinase inhibition, these compounds have been reported to induce apoptosis, cause cell cycle arrest at various phases (G2/M or sub-G1), and inhibit tubulin polymerization.[6][8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Cas 81136-42-7,this compound | lookchem [lookchem.com]
- 3. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, cytotoxic evaluation and target identification of thieno[2,3-d]pyrimidine derivatives with a dithiocarbamate side chain at C2 position - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Chloro-6-ethylthieno[2,3-d]pyrimidine in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug development. This approach utilizes small, low-complexity molecules, or "fragments," that bind to biological targets with low affinity. These initial hits are then optimized and grown into more potent, drug-like candidates. The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its role in developing potent kinase inhibitors and other therapeutic agents.[1][2][3] 4-Chloro-6-ethylthieno[2,3-d]pyrimidine, a key intermediate in the synthesis of these derivatives, serves as an excellent starting fragment for FBDD campaigns targeting a variety of protein classes, particularly protein kinases.[4] Its reactive chloro group provides a convenient handle for synthetic elaboration, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.[5][6]
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in FBDD.
Physicochemical Properties of the Fragment
A successful fragment should possess properties that make it an ideal starting point for optimization. This compound adheres to the "Rule of Three," a set of guidelines for fragment design.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClN₂S | [7] |
| Molecular Weight | 198.67 g/mol | [7] |
| Boiling Point | 311.1°C at 760 mmHg | [4] |
| Flash Point | 141.9°C | [4] |
| Density | 1.377 g/cm³ | [4] |
FBDD Workflow Using this compound
The following diagram illustrates a typical FBDD workflow starting with the initial fragment screening.
References
- 1. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel c-Met kinase inhibitors bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cas 81136-42-7,this compound | lookchem [lookchem.com]
- 5. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Chloro-6-ethylthieno[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 4-Chloro-6-ethylthieno[2,3-d]pyrimidine. This versatile heterocyclic compound is a valuable building block in medicinal chemistry, and its functionalization via cross-coupling reactions opens avenues for the synthesis of novel compounds with potential therapeutic applications. The thieno[2,3-d]pyrimidine scaffold is a common motif in molecules targeting a range of biological targets, including protein kinases.
The protocols outlined below are based on established palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. While specific data for this compound is limited in the public domain, the provided methodologies are adapted from reactions with structurally similar substrates and serve as a robust starting point for optimization.
Overview of Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck reactions), and reductive elimination. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.
The 4-chloro substituent on the thieno[2,3-d]pyrimidine ring is the primary site for these cross-coupling reactions, allowing for the introduction of a variety of substituents.
Data Presentation: Typical Reaction Conditions
The following tables summarize typical starting conditions for various palladium-catalyzed cross-coupling reactions with this compound. These conditions are derived from general protocols for similar heterocyclic chlorides and may require optimization for specific substrates.
Table 1: Suzuki-Miyaura Coupling
| Parameter | Condition |
| Substrate | This compound (1.0 eq) |
| Coupling Partner | Aryl/heteroaryl boronic acid or ester (1.1-1.5 eq) |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%), PdCl₂(dppf) (2-5 mol%) |
| Base | K₂CO₃ (2.0-3.0 eq), Cs₂CO₃ (2.0-3.0 eq), K₃PO₄ (2.0-3.0 eq) |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF |
| Temperature | 80-110 °C |
| Reaction Time | 2-24 hours |
Table 2: Buchwald-Hartwig Amination
| Parameter | Condition |
| Substrate | This compound (1.0 eq) |
| Coupling Partner | Primary or secondary amine (1.1-1.5 eq) |
| Palladium Catalyst | Pd₂(dba)₃ (1-2 mol%) with a suitable ligand |
| Ligand | Xantphos (2-4 mol%), BINAP (2-4 mol%) |
| Base | NaOtBu (1.2-2.0 eq), Cs₂CO₃ (1.5-2.5 eq) |
| Solvent | Toluene, Dioxane |
| Temperature | 80-120 °C |
| Reaction Time | 4-24 hours |
Table 3: Heck Reaction
| Parameter | Condition |
| Substrate | This compound (1.0 eq) |
| Coupling Partner | Alkene (e.g., acrylate, styrene) (1.1-2.0 eq) |
| Palladium Catalyst | Pd(OAc)₂ (2-5 mol%), PdCl₂(PPh₃)₂ (2-5 mol%) |
| Ligand | PPh₃ (4-10 mol%), P(o-tolyl)₃ (4-10 mol%) |
| Base | Et₃N (1.5-3.0 eq), K₂CO₃ (1.5-3.0 eq) |
| Solvent | DMF, Acetonitrile, Toluene |
| Temperature | 80-140 °C |
| Reaction Time | 6-24 hours |
Table 4: Sonogashira Coupling
| Parameter | Condition |
| Substrate | This compound (1.0 eq) |
| Coupling Partner | Terminal alkyne (1.1-1.5 eq) |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) |
| Co-catalyst | CuI (1-5 mol%) |
| Base | Et₃N, Diisopropylamine (DIPA) |
| Solvent | THF, DMF, Toluene |
| Temperature | Room temperature to 80 °C |
| Reaction Time | 2-12 hours |
Experimental Protocols
Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times. Palladium catalysts are toxic and should be handled with care. Organic solvents are flammable and should be kept away from ignition sources.
Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Degassed solvent (e.g., Dioxane/H₂O 4:1)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.05 eq) to the flask.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Buchwald-Hartwig Amination
This protocol provides a general method for the C-N bond formation between this compound and an amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., NaOtBu)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or sealed reaction vial
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (0.01 eq) and the ligand (0.02 eq) to a dry Schlenk flask.
-
Add the anhydrous, degassed solvent and stir for 10 minutes to form the active catalyst.
-
Add this compound (1.0 eq), the amine (1.2 eq), and the base (1.5 eq).
-
Seal the flask and heat the reaction mixture to 100 °C for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography.
Visualizations
General Palladium-Catalyzed Cross-Coupling Cycle
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for a Cross-Coupling Reaction
Troubleshooting & Optimization
common side products in the synthesis of 4-Chloro-6-ethylthieno[2,3-d]pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-6-ethylthieno[2,3-d]pyrimidine. The following information addresses common issues that may be encountered during the multi-step synthesis of this important heterocyclic compound.
Logical Workflow of Synthesis
The synthesis of this compound is typically achieved through a three-step process, beginning with the formation of a substituted thiophene, followed by cyclization to the pyrimidinone, and concluding with a chlorination step.
Caption: General synthetic workflow for this compound.
Troubleshooting Guides and FAQs
This section is organized by the synthetic step and addresses potential issues, their causes, and recommended solutions.
Step 1: Gewald Reaction for Ethyl 2-amino-5-ethylthiophene-3-carboxylate
The Gewald reaction is a multi-component condensation to form the initial 2-aminothiophene.[1]
FAQs
-
Q1: My Gewald reaction is sluggish or not proceeding to completion. What are the possible causes?
-
A1: Insufficiently basic conditions can slow down the initial Knoevenagel condensation.[2] The quality of the elemental sulfur can also play a role. Ensure your base is fresh and added in the correct stoichiometry. The reaction is also sensitive to temperature; gentle heating may be required.
-
-
Q2: I am observing a complex mixture of by-products. What are the likely side reactions?
-
A2: The mechanism of the Gewald reaction is intricate and can lead to various side products.[2] Over-heating can cause decomposition of the starting materials or intermediates. The order of addition of reagents can also be critical. It is generally recommended to pre-mix the ketone, cyanoacetate, and sulfur before the dropwise addition of the base.
-
Troubleshooting Table
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Ensure adequate reaction time and temperature. Monitor by TLC. |
| Sub-optimal base concentration. | Use a fresh, appropriate amount of a suitable base like morpholine or diethylamine. | |
| Formation of Oily By-products | Presence of unreacted starting materials or low molecular weight side products. | Optimize reaction conditions to drive the reaction to completion. Purify the crude product by column chromatography. |
| Dark Reaction Mixture | Polymerization or decomposition. | Avoid excessive heating. Ensure a controlled addition of the base. |
Step 2: Cyclization to 6-Ethylthieno[2,3-d]pyrimidin-4(3H)-one
This step involves the cyclization of the 2-aminothiophene intermediate with a one-carbon source, typically formamide.
FAQs
-
Q3: The cyclization reaction is not going to completion. What can I do?
-
A3: This reaction often requires high temperatures (refluxing formamide). Ensure your reaction temperature is adequate and maintained for a sufficient duration. The purity of the starting 2-aminothiophene is also important; impurities from the Gewald reaction can interfere.
-
-
Q4: I am seeing by-products in my crude product after cyclization. What could they be?
-
A4: Incomplete cyclization will leave unreacted starting material. Additionally, side reactions with formamide or its decomposition products at high temperatures can occur, although specific common side products for this reaction are not extensively documented in the literature. Purification by recrystallization or column chromatography is typically effective.
-
Troubleshooting Table
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete cyclization. | Increase reaction time and/or temperature. Monitor by TLC. |
| Impure starting material. | Purify the ethyl 2-amino-5-ethylthiophene-3-carboxylate before proceeding. | |
| Product difficult to precipitate | Product is soluble in the reaction mixture. | After cooling, try adding the reaction mixture to ice-water to induce precipitation. |
| Dark-colored product | Thermal decomposition or polymerization. | Avoid excessively high temperatures. Consider performing the reaction under an inert atmosphere. |
Step 3: Chlorination of 6-Ethylthieno[2,3-d]pyrimidin-4(3H)-one
The final step is the conversion of the pyrimidinone to the 4-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃).
FAQs
-
Q5: My chlorination with POCl₃ is giving a low yield. How can I improve it?
-
A5: The reaction of hydroxy-heterocycles with POCl₃ can be complex. The presence of a base, such as pyridine or N,N-dimethylaniline, is often used to facilitate the reaction.[3] Ensure anhydrous conditions, as water will quench the POCl₃. The reaction typically requires heating.
-
-
Q6: I am observing significant amounts of an impurity that is difficult to separate from my product. What could it be?
-
A6: A common side product in reactions involving POCl₃ is the formation of pyrophosphates or other phosphorus-containing by-products, which can sometimes be challenging to remove. Incomplete reaction will also leave the starting pyrimidinone. Careful quenching of the reaction mixture with ice-water and thorough work-up is crucial.
-
Troubleshooting Table
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Increase reaction time, temperature, or the amount of POCl₃. Consider adding a catalytic amount of a tertiary amine base. |
| Hydrolysis of the product back to the starting material during work-up. | Quench the reaction mixture carefully at low temperature and neutralize acidic conditions promptly. | |
| Formation of a dark, tarry residue | Decomposition of the substrate or product at high temperatures. | Use the minimum effective temperature for the reaction. Consider using a solvent like acetonitrile. |
| Dichloro-substituted by-product | If there are other reactive sites on the molecule, over-chlorination can occur. | Use stoichiometric amounts of POCl₃ and carefully control the reaction temperature. |
Experimental Protocols
The following are representative experimental protocols based on procedures for closely related compounds. Researchers should adapt these protocols to their specific laboratory conditions and scale.
Protocol 1: Synthesis of Ethyl 2-amino-5-ethylthiophene-3-carboxylate (Gewald Reaction)
-
To a mixture of butan-2-one (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol, add morpholine (1.5 equivalents) dropwise at room temperature.
-
Stir the mixture at 50-60 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the purified 2-aminothiophene.
Protocol 2: Synthesis of 6-Ethylthieno[2,3-d]pyrimidin-4(3H)-one (Cyclization)
-
A mixture of ethyl 2-amino-5-ethylthiophene-3-carboxylate (1 equivalent) and formamide (10-15 equivalents) is heated at 180-190 °C for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, which may result in the precipitation of the product.
-
Add water to the mixture to further precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry to yield the thieno[2,3-d]pyrimidin-4(3H)-one.
Protocol 3: Synthesis of this compound (Chlorination)
-
A mixture of 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one (1 equivalent) in phosphorus oxychloride (5-10 equivalents) is heated to reflux (around 110 °C) for 2-4 hours. A catalytic amount of N,N-dimethylaniline can be added.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to a pH of 7-8.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Quantitative Data Summary
The following table provides representative yields for each step of the synthesis, compiled from literature on analogous compounds. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Reaction | Product | Reported Yield Range |
| 1 | Gewald Reaction | Ethyl 2-amino-substituted-thiophene-3-carboxylate | 50-85% |
| 2 | Cyclization | Substituted-thieno[2,3-d]pyrimidin-4(3H)-one | 60-90% |
| 3 | Chlorination | 4-Chloro-substituted-thieno[2,3-d]pyrimidine | 70-95% |
Logical Relationships in Chlorination
The chlorination of the pyrimidinone intermediate with POCl₃ can be influenced by several factors, as illustrated in the diagram below.
Caption: Factors influencing the outcome of the chlorination step.
References
strategies to increase the yield of thieno[2,3-d]pyrimidine synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of thieno[2,3-d]pyrimidines and increasing reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for synthesizing the thieno[2,3-d]pyrimidine core?
A1: The two main strategies for synthesizing the thieno[2,3-d]pyrimidine core are:
-
Route A: Annulation of a pyrimidine ring onto a pre-synthesized thiophene. This is the most common and versatile approach.[1] It typically starts with the synthesis of a 2-aminothiophene derivative, often via the Gewald reaction, followed by cyclization to form the fused pyrimidine ring.[1][2]
-
Route B: Construction of a thiophene ring onto an existing pyrimidine moiety. This route is less frequently employed.[1]
Q2: How can microwave-assisted synthesis improve my reaction yield?
A2: Microwave irradiation is highly advantageous for thieno[2,3-d]pyrimidine synthesis. It often leads to significantly reduced reaction times and improved yields.[1][3] For instance, the reaction of 2-aminothiophene-3-carbonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under microwave irradiation can achieve high yields of the intermediate required for the Dimroth rearrangement.[1][4] Similarly, cyclization with formamide or urea can be more efficient under microwave conditions.[1]
Q3: What is the Dimroth rearrangement and when should I use it?
A3: The Dimroth rearrangement is a valuable method for synthesizing N-substituted 4-aminothieno[2,3-d]pyrimidines.[1] This acid-catalyzed rearrangement is particularly effective when reacting an intermediate, formed from a 2-aminothiophene derivative and DMF-DMA, with a suitable aromatic amine under microwave irradiation, often resulting in high yields.[4]
Q4: How can I introduce substituents at the 4-position of the thieno[2,3-d]pyrimidine ring?
A4: A common method for introducing substituents at the 4-position involves a multi-step process. First, the corresponding thieno[2,3-d]pyrimidin-4-one is synthesized. This intermediate is then converted to a 4-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃). Finally, the 4-chloro group can be displaced by various nucleophiles, such as amines or alkoxides, through an aromatic nucleophilic substitution (SNAr) reaction.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield of the final thieno[2,3-d]pyrimidine product. | Incomplete cyclization of the 2-aminothiophene precursor. | - Increase the reaction temperature or prolong the reaction time. - Switch to microwave irradiation to enhance the reaction rate.[3] - Ensure the cyclizing agent (e.g., formamide, urea) is in sufficient excess.[1] |
| Side reactions or decomposition of starting materials. | - Lower the reaction temperature and monitor the reaction progress closely (e.g., by TLC). - Purify the 2-aminothiophene precursor before the cyclization step.[1] - Consider a different synthetic route or a milder cyclizing agent. | |
| Steric hindrance from substituents. | - In Dimroth rearrangements, ortho-substituted aromatic amines may give trace amounts of the desired product compared to para-substituted amines which give high yields.[4] Consider using a different isomer or a smaller nucleophile if possible. | |
| Difficulty in purifying the final product. | Presence of unreacted starting materials. | - Optimize the stoichiometry of the reactants to ensure complete conversion of the limiting reagent. - Choose a suitable recrystallization solvent or column chromatography system to separate the product from the starting materials.[1] |
| Formation of isomeric byproducts. | - Carefully control the reaction conditions (temperature, catalyst) to favor the formation of the desired isomer. - Utilize high-resolution analytical techniques (e.g., NMR, HPLC) to identify and quantify isomers. | |
| Low yield in the initial Gewald reaction to form the 2-aminothiophene precursor. | Inappropriate catalyst or reaction conditions. | - The Gewald reaction is a multi-component reaction involving a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[2] - Using a base like triethylamine at room temperature can be effective and environmentally friendly, sometimes allowing the product to precipitate directly from the reaction mixture.[4] |
Quantitative Data Summary
The following tables summarize reported yields for key reaction steps in the synthesis of thieno[2,3-d]pyrimidines, comparing conventional heating with microwave-assisted methods.
Table 1: Comparison of Cyclization Methods for 4-aminothieno[2,3-d]pyrimidine Synthesis
| 2-Aminothiophene Precursor | Cyclizing Agent | Method | Temperature (°C) | Time | Yield (%) | Reference |
| 2-aminothiophene-3-carbonitrile | Formamide | Conventional | 160-200 | Several hours | Moderate | [1] |
| 2-aminothiophene-3-carbonitrile | Formamide | Microwave | Varies | 2-20 min | High | [1] |
| 2-aminothiophene-3-carbonitrile | Urea | Conventional | 160-200 | Several hours | Moderate | [1] |
| 2-aminothiophene-3-carbonitrile | Urea | Microwave | Varies | 2-20 min | High | [1] |
Table 2: Yields for the Synthesis of an Intermediate via Dimroth Rearrangement
| Reactant | Reagent | Method | Power (W) | Time | Yield (%) | Reference |
| 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile | DMF-DMA | Microwave | 200 | 20 min | ~95 | [1][4] |
Experimental Protocols
Protocol 1: Synthesis of 2-Aminothiophene-3-carbonitrile via Gewald Reaction (Conventional Method)
-
In a suitable reaction vessel, combine the starting ketone, malononitrile, and elemental sulfur in a 1:1:1 molar ratio in an appropriate solvent such as ethanol.
-
Add a catalytic amount of a base, such as triethylamine or morpholine.
-
Stir the mixture at room temperature. The reaction can also be gently heated to 50-60 °C to increase the rate.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.[1]
Protocol 2: Synthesis of 4-aminothieno[2,3-d]pyrimidine via Microwave-Assisted Cyclization
-
Place a mixture of the 2-aminothiophene-3-carbonitrile (1 equivalent) and formamide (in excess) in a microwave-safe vessel.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified power and temperature for a short duration (e.g., 2-20 minutes).[1]
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Isolate the product by pouring the reaction mixture into water and collecting the precipitate by filtration.
-
Purify the crude product by recrystallization.[1]
Protocol 3: Synthesis of N-substituted 4-aminothieno[2,3-d]pyrimidines via Dimroth Rearrangement (Microwave Method)
-
Step 1: Intermediate Formation: React the 2-aminothiophene-3-carbonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under microwave irradiation (e.g., 200W for 20 minutes) to form the N'-(3-cyano-thiophen-2-yl)-N,N-dimethylformimidamide intermediate.[1]
-
Step 2: Rearrangement: Add the appropriate aromatic amine to the intermediate from Step 1 in a suitable solvent.
-
Subject the mixture to microwave irradiation. The reaction conditions will vary depending on the specific substrates.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and isolate the product, typically by precipitation and filtration.
-
Purify the product by recrystallization or column chromatography.
Visualizations
Caption: General workflow for thieno[2,3-d]pyrimidine synthesis.
References
Technical Support Center: Purification of 4-Chloro-6-ethylthieno[2,3-d]pyrimidine
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and a detailed protocol for the purification of 4-Chloro-6-ethylthieno[2,3-d]pyrimidine by column chromatography. This resource is intended for researchers, scientists, and drug development professionals to assist in overcoming common challenges during the purification process.
Troubleshooting Guide
This section addresses common issues that may arise during the column chromatography purification of this compound.
| Issue | Potential Causes | Solutions |
| Poor Separation of Compound from Impurities | - Inappropriate Solvent System: The polarity of the eluent may be too high or too low, resulting in poor resolution. - Column Overload: Too much crude sample was loaded onto the column.[1] - Irregular Column Packing: Channels or cracks in the silica gel bed can lead to uneven solvent flow. | - Optimize Solvent System: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives good separation (Rf value of the desired compound around 0.25-0.35). A gradient elution may be necessary. - Reduce Sample Load: Use an appropriate amount of crude material for the column size. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. - Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| Compound Elutes Too Quickly (High Rf) | - Solvent System is Too Polar: The eluent has a high polarity, causing the compound to have a weak interaction with the stationary phase. | - Decrease Solvent Polarity: Reduce the proportion of the more polar solvent (e.g., ethyl acetate) in the mobile phase (e.g., hexane or petroleum ether). |
| Compound Does Not Elute from the Column (Low or Zero Rf) | - Solvent System is Not Polar Enough: The eluent has a low polarity, resulting in a strong interaction between the compound and the stationary phase. | - Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent in the eluent mixture. |
| Tailing of the Compound Band | - Secondary Interactions: The basic nature of the pyrimidine ring may interact with acidic silanol groups on the silica gel.[1] - Sample Overload: Too much sample can lead to peak tailing.[1] | - Use a Mobile Phase Additive: Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent to suppress interactions with silanol groups. - Reduce Sample Concentration: Ensure the sample is adequately diluted before loading. |
| Crystallization of Compound on the Column | - Poor Solubility in the Eluent: The compound may have low solubility in the chosen mobile phase, causing it to precipitate on the column. | - Modify the Solvent System: Choose a solvent system in which the compound is more soluble. - Load the Sample in a Stronger, More Polar Solvent: Dissolve the crude product in a minimal amount of a stronger solvent (like dichloromethane) before loading it onto the column. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: A good starting point for non-polar to moderately polar compounds like this compound is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate. Begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity based on TLC analysis.
Q2: How can I monitor the separation during column chromatography?
A2: The separation can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC). A UV lamp can be used for visualization if the compound is UV active.
Q3: What type of stationary phase is suitable for this purification?
A3: Standard silica gel (60-120 mesh or 230-400 mesh) is the most common and suitable stationary phase for the purification of many organic compounds, including thienopyrimidine derivatives.
Q4: Why is my purified compound still showing impurities in the NMR spectrum?
A4: This could be due to co-eluting impurities that have a similar polarity to your target compound. In this case, you may need to try a different solvent system to improve separation, or consider an alternative purification technique such as preparative HPLC or recrystallization.
Experimental Protocol: Column Chromatography Purification
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica Gel (e.g., 230-400 mesh)
-
Hexane (or Petroleum Ether)
-
Ethyl Acetate
-
Dichloromethane (for sample loading)
-
Glass column with stopcock
-
Cotton or glass wool
-
Sand
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
Procedure:
-
Preparation of the Column:
-
Securely clamp the glass column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 0.5 cm) over the cotton plug.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 hexane:ethyl acetate).
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the packed silica gel.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Carefully add the dissolved sample to the top of the silica gel column using a pipette.
-
Rinse the sample flask with a small amount of the loading solvent and add it to the column to ensure all the sample is transferred.
-
Drain the solvent until the sample is adsorbed onto the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin the elution process by opening the stopcock and collecting the eluate in fractions.
-
Start with a low-polarity eluent and gradually increase the polarity as needed (gradient elution).
-
Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp.
-
-
Post-Purification:
-
Combine the fractions containing the pure product, as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Confirm the purity of the final product using analytical techniques such as NMR or LC-MS.
-
Data Summary
| Parameter | Description |
| Compound Name | This compound |
| Molecular Formula | C₈H₇ClN₂S[2] |
| Molecular Weight | 198.67 g/mol [2] |
| Physical Appearance | Typically a solid. |
| Stationary Phase | Silica Gel (e.g., 230-400 mesh) |
| Mobile Phase (Eluent) | A gradient of Hexane and Ethyl Acetate is recommended. |
Experimental Workflow
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with 4-Chlorothienopyrimidines
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and hetero-biaryl structures. However, challenges can arise, particularly when working with electron-deficient heteroaryl halides like 4-chlorothienopyrimidines. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a 4-chlorothienopyrimidine is not proceeding, or the yield is very low. What are the most common causes?
A1: Low or no yield in the Suzuki coupling of 4-chlorothienopyrimidines can stem from several factors. The C-Cl bond in these electron-deficient systems is relatively strong, making oxidative addition to the palladium catalyst a challenging and often rate-limiting step. Catalyst deactivation is another common issue, as the nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, inhibiting its catalytic activity. Additionally, side reactions such as dehalogenation of the starting material, protodeboronation of the boronic acid, and homocoupling of the boronic acid can significantly reduce the yield of the desired product.
Q2: What are the key side reactions to be aware of, and how can I identify them?
A2: The three primary side reactions to monitor are:
-
Dehalogenation: The chloro group on the thienopyrimidine is replaced by a hydrogen atom. This can be identified by mass spectrometry (MS) of the crude reaction mixture, looking for a product with a mass corresponding to the thienopyrimidine core without the chlorine atom.
-
Protodeboronation: The boronic acid starting material is converted back to the corresponding arene. This is often observed when using boronic acids that are unstable under the reaction conditions, particularly with prolonged heating or in the presence of excess base and water. This can be detected by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by observing the presence of the arene corresponding to your boronic acid.
-
Homocoupling: Two molecules of the boronic acid couple to form a symmetrical biaryl. This byproduct can be identified by MS and is often favored by the presence of oxygen in the reaction mixture.
Q3: How do I choose the optimal catalyst, ligand, base, and solvent for my 4-chlorothienopyrimidine substrate?
A3: The choice of reaction components is critical for a successful Suzuki coupling. For challenging substrates like 4-chlorothienopyrimidines, a systematic approach to optimization is recommended.
-
Catalyst and Ligand: Electron-rich and bulky phosphine ligands are often necessary to facilitate the oxidative addition of the aryl chloride. Catalyst systems like Pd(PPh₃)₄ or a combination of a palladium precursor (e.g., Pd₂(dba)₃) with a bulky, electron-rich ligand (e.g., XPhos, SPhos) are good starting points.
-
Base: The base plays a crucial role in the transmetalation step. A moderately strong base is typically required. Inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective. It is important to use a finely powdered and dry base to ensure reproducibility.
-
Solvent: A polar aprotic solvent is generally preferred. Solvent systems such as 1,4-dioxane/water, DME/water, or THF/water are commonly used. The presence of water can be crucial for the activity of the base and the transmetalation step, but an excess should be avoided to minimize protodeboronation.
Troubleshooting Guides
Problem: Low or No Product Formation
This is the most common issue. The following workflow can help diagnose and solve the problem.
Problem: Significant Dehalogenation of the 4-Chlorothienopyrimidine
Dehalogenation is a common side reaction that consumes the starting material.
Problem: Predominant Homocoupling of the Boronic Acid
Homocoupling of the boronic acid leads to the formation of a symmetrical biaryl byproduct.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the effects of different catalysts, bases, and solvents on the yield of Suzuki coupling reactions with chloropyrimidine derivatives, which can serve as a guide for optimizing reactions with 4-chlorothienopyrimidines.
Table 1: Effect of Catalyst on the Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [1]
| Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time | Yield (%) |
| Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 | 24 h | 71 |
| Pd(PPh₃)₄ (0.5) | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 15 min | 81 |
| Pd(OAc)₂ (5) | PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 | 24 h | <5 |
| PdCl₂(dppf) (5) | dppf | K₂CO₃ | 1,4-Dioxane | 100 | 24 h | 45 |
Table 2: Effect of Base and Solvent on the Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with 3,5-dimethylphenylboronic acid [2]
| Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| K₃PO₄ (2) | Toluene | 70-80 | 18-22 | 70 |
| Cs₂CO₃ (2) | Toluene | 70-80 | 18-22 | 80 |
| K₃PO₄ (2) | 1,4-Dioxane | 70-80 | 18-22 | 60 |
| K₃PO₄ (2) | Acetonitrile | 70-80 | 18-22 | 36 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a 4-Chlorothienopyrimidine Derivative
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
4-Chlorothienopyrimidine derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the 4-chlorothienopyrimidine derivative, arylboronic acid, and base.
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst to the flask under a positive pressure of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol for Suzuki Coupling of 7-Bromo-4-chlorothieno[3,2-d]pyrimidine[3]
This protocol has been successfully applied to a closely related substrate and can be adapted.
Materials:
-
7-Bromo-4-chlorothieno[3,2-d]pyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
NaHCO₃ (2.0 equiv)
-
Dimethoxyethane (DME)
-
Water
Procedure:
-
In a reaction vessel, combine 7-bromo-4-chlorothieno[3,2-d]pyrimidine, the arylboronic acid, Pd(PPh₃)₄, and NaHCO₃.
-
Add a mixture of DME and water (typically in a 4:1 to 5:1 ratio).
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 85-90 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, partition the mixture between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
By systematically addressing the common issues and optimizing reaction conditions based on the provided data and protocols, researchers can significantly improve the success rate of Suzuki coupling reactions with challenging 4-chlorothienopyrimidine substrates.
References
Technical Support Center: Mitigating Protodeboronation in Suzuki Reactions of Thienopyrimidines
Welcome to the technical support center dedicated to addressing a common challenge in the Suzuki-Miyaura cross-coupling of thienopyrimidine derivatives: protodeboronation. This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to minimize this undesired side reaction and maximize product yield.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem in the Suzuki coupling of thienopyrimidines?
A1: Protodeboronation is a chemical reaction where the carbon-boron (C-B) bond of a boronic acid or its ester derivative is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] In the context of thienopyrimidine synthesis, this side reaction consumes the thienopyrimidine boronic acid/ester, leading to the formation of a simple thienopyrimidine byproduct instead of the desired coupled product. This not only reduces the overall yield but also complicates the purification process.[1] Heteroaromatic boronic acids, especially those containing nitrogen atoms like thienopyrimidines, are particularly susceptible to this decomposition pathway.[2]
Q2: What are the primary factors that promote protodeboronation in Suzuki reactions involving thienopyrimidines?
A2: Several factors can accelerate the rate of protodeboronation:
-
Base: The choice and strength of the base are critical. While a base is necessary to activate the boronic acid for transmetalation, strongly basic conditions can also promote protodeboronation.[3]
-
Temperature: Higher reaction temperatures can increase the rate of both the desired Suzuki coupling and the undesired protodeboronation.[3]
-
Solvent and Water Content: The presence of a proton source, such as water or protic solvents, is a prerequisite for protodeboronation. While a small amount of water can be beneficial for the Suzuki reaction, excessive water can be detrimental.[1]
-
Catalyst System: The nature of the palladium catalyst and ligands can influence the relative rates of the productive coupling and the protodeboronation side reaction. Inefficient catalysts that lead to slow coupling can inadvertently favor protodeboronation.
-
Electronic Properties: The electron-deficient nature of the thienopyrimidine ring system can make the corresponding boronic acids more susceptible to protodeboronation.
Q3: How can I detect if protodeboronation is occurring in my reaction?
A3: The most common way to identify protodeboronation is by analyzing the crude reaction mixture using analytical techniques such as:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This will show a peak corresponding to the mass of the thienopyrimidine core without the boronic acid group.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Similar to LC-MS, this can identify the volatile protodeboronated byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude mixture will show characteristic signals for the protons on the thienopyrimidine ring of the byproduct.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause | Suggested Solution |
| High levels of protodeboronated thienopyrimidine byproduct observed. | 1. Base is too strong or concentration is too high. | Switch to a milder base such as K₃PO₄, K₂CO₃, or Cs₂CO₃. Use the minimum effective amount of base. |
| 2. Reaction temperature is too high. | Lower the reaction temperature. If the reaction is too slow at lower temperatures, consider a more active catalyst system. | |
| 3. Presence of excess water. | Use anhydrous solvents and dry glassware thoroughly. Consider adding molecular sieves. If water is required as a co-solvent, carefully optimize its amount. | |
| 4. Boronic acid instability. | Convert the thienopyrimidine boronic acid to a more stable boronic ester derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[1] | |
| Low yield of the desired coupled product with significant starting material remaining. | 1. Inefficient catalyst system. | Increase the catalyst loading slightly. Switch to a more active palladium precatalyst and/or a more electron-rich and bulky phosphine ligand (e.g., Buchwald-type ligands). |
| 2. Slow transmetalation step. | The choice of base can be critical. For challenging couplings, a stronger base like K₃PO₄ might be necessary despite the risk of protodeboronation. Careful optimization is key. | |
| Inconsistent results between batches. | 1. Variable quality of reagents or solvents. | Use freshly purified and degassed solvents. Ensure the boronic acid/ester is pure and has not degraded during storage. |
| 2. Atmosphere control. | Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation. |
Data Presentation: Impact of Reaction Parameters on Protodeboronation
While specific quantitative data for thienopyrimidine boronic acids is limited in the literature, the following tables summarize general trends observed for heteroaromatic boronic acids in Suzuki reactions. These should be used as a guide for optimization.
Table 1: Effect of Base on Product Yield and Protodeboronation
| Base | Relative Strength | General Effect on Protodeboronation | Typical Yield Range (%) |
| NaOH, KOH | Strong | High | 20-50 |
| K₂CO₃ | Moderate | Moderate | 50-80 |
| K₃PO₄ | Moderate-Strong | Moderate to High | 60-95 |
| Cs₂CO₃ | Strong | High | 55-90 |
| CsF | Mild | Low to Moderate | 40-75 |
Note: Yields are highly substrate-dependent and are provided for illustrative purposes.
Table 2: Influence of Solvent on Reaction Outcome
| Solvent System | Polarity | General Observations |
| Dioxane/H₂O | Polar | Commonly used, but water content needs optimization to balance reaction rate and protodeboronation. |
| Toluene/H₂O | Nonpolar/Polar | Good for many systems; phase separation can sometimes be beneficial. |
| THF/H₂O | Polar | Similar to dioxane/H₂O, but lower boiling point may require longer reaction times. |
| DMF (anhydrous) | Polar Aprotic | Can be effective, especially with milder bases. Rigorous exclusion of water is necessary. |
| 2-MeTHF (anhydrous) | Moderately Polar | A greener alternative to THF and dioxane; can be used under anhydrous conditions. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Thienopyrimidine Bromide with a Boronic Acid to Minimize Protodeboronation
This protocol is a starting point and should be optimized for specific substrates.
-
Reagent Preparation: To an oven-dried Schlenk flask, add the thienopyrimidine bromide (1.0 equiv.), the aryl/heteroaryl boronic acid (1.2-1.5 equiv.), and anhydrous K₃PO₄ (2.0-3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Solvent Addition: Add a degassed solvent system (e.g., dioxane with 10% v/v degassed water) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction Execution: Seal the flask and heat the reaction mixture with vigorous stirring at a pre-determined temperature (start with a lower temperature, e.g., 80 °C).
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Preparation and Use of a Thienopyrimidine Pinacol Boronate Ester
-
Esterification: In a round-bottom flask, dissolve the thienopyrimidine boronic acid (1.0 equiv.) and pinacol (1.1 equiv.) in a suitable solvent (e.g., toluene or THF). Heat the mixture at reflux with a Dean-Stark trap to remove water.
-
Isolation: Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture and remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the subsequent Suzuki coupling without further purification.
-
Suzuki Coupling: Use the thienopyrimidine pinacol boronate ester in place of the boronic acid in Protocol 1. A slightly higher temperature or a more active catalyst system may be required.
Visualizations
Caption: Competing pathways: Suzuki coupling versus protodeboronation.
References
Technical Support Center: Optimization of the Gewald Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions for the optimization of the Gewald synthesis of 2-aminothiophenes.
Frequently Asked Questions (FAQs)
Q1: What is the Gewald reaction?
A1: The Gewald reaction is a multi-component organic reaction that synthesizes a polysubstituted 2-aminothiophene. It involves the condensation of a ketone or aldehyde with an α-cyanoester (or another active methylene nitrile) in the presence of elemental sulfur and a base.[1][2][3] This one-pot synthesis is highly valued for its efficiency and the utility of its products in medicinal chemistry.[3][4]
Q2: What are the essential components of a Gewald reaction?
A2: The reaction requires four key components:
-
A carbonyl compound: An aldehyde or a ketone.
-
An active methylene nitrile: A compound like ethyl cyanoacetate or malononitrile.
-
Elemental sulfur (S₈): The source of the thiophene ring's sulfur atom.
-
A base: Typically a secondary or tertiary amine, such as morpholine, piperidine, or triethylamine, to catalyze the reaction.[5]
Q3: What is the initial step in the Gewald reaction mechanism?
A3: The first step is a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, catalyzed by the base.[1][2][6] This step forms a stable α,β-unsaturated nitrile intermediate, which then reacts with sulfur.[7][8]
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored using standard techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). You can track the disappearance of the starting materials and the appearance of the 2-aminothiophene product. It can also be helpful to monitor the formation of the Knoevenagel condensation intermediate.[7]
Q5: Are there modern variations to the classical Gewald synthesis?
A5: Yes, several modifications have been developed to improve yields, reduce reaction times, and enhance the reaction's green profile. The most common variations include microwave-assisted synthesis, the use of solid-supported reagents, and employing novel catalytic systems.[4][9] Microwave irradiation, in particular, has been shown to be highly effective in accelerating the reaction.[1][5]
Troubleshooting Guide
This section addresses specific issues that may arise during the Gewald synthesis.
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a very low yield or no desired 2-aminothiophene. What are the possible causes and how can I fix this?
A: Low yield is a common issue with several potential root causes. Systematically investigating the following factors can help optimize the outcome.
| Possible Cause | Troubleshooting Steps |
| Inefficient Knoevenagel Condensation | The initial condensation is critical. Ensure your base is effective; for less reactive ketones, a stronger base like piperidine might be needed.[5][7] This step produces water, which can inhibit the reaction; consider using a Dean-Stark apparatus or a dehydrating agent to remove it.[5] |
| Poor Sulfur Solubility or Reactivity | Elemental sulfur must dissolve to react. Use polar solvents like ethanol, methanol, or DMF to improve solubility.[5][10] Gently heating the reaction to 40-60 °C can also increase sulfur's reactivity, but avoid excessive heat which can cause side reactions.[5][7] |
| Steric Hindrance | If your carbonyl compound is sterically hindered, the one-pot reaction may be inefficient. Consider a two-step procedure: first, perform the Knoevenagel condensation and isolate the α,β-unsaturated nitrile intermediate. Then, react this intermediate with sulfur and base in a separate step.[5] |
| Incorrect Stoichiometry or Reagent Quality | Verify the purity of your starting materials, as impurities can interfere with the reaction. Ensure all reagents are measured precisely according to a validated protocol.[5] |
| Suboptimal Temperature | The ideal temperature is substrate-dependent. A temperature that is too low will result in a sluggish reaction, while a temperature that is too high can promote side reactions. It is recommended to screen a range of temperatures (e.g., room temperature, 45°C, and 60°C).[7] |
Issue 2: Significant Byproduct Formation
Q: My reaction mixture is complex, and purification is difficult due to multiple byproducts. What are these byproducts and how can I minimize them?
A: Byproduct formation often competes with the desired reaction pathway. Identifying the byproduct can help diagnose the issue.
| Possible Byproduct | Mitigation Strategy |
| Unreacted Starting Materials | This indicates an incomplete reaction. See the troubleshooting steps for "Low or No Product Yield" above. Increasing reaction time or optimizing the temperature may be necessary.[5] |
| Knoevenagel Intermediate | The presence of the α,β-unsaturated nitrile suggests that the sulfur addition and cyclization steps are too slow.[5] Ensure sufficient sulfur is present and that the temperature and base are appropriate for the cyclization to proceed.[7] |
| Dimerization or Polymerization | The starting materials or the Knoevenagel intermediate can undergo self-condensation.[5][7] This is often exacerbated by high concentrations or incorrect temperatures. Try adjusting the concentration of your reactants or modifying the rate of reagent addition to minimize these side reactions.[7] |
Data Presentation: Optimizing Reaction Parameters
The choice of base, solvent, and temperature significantly impacts the Gewald synthesis. The tables below summarize common choices and their effects.
Table 1: Effect of Different Bases
| Base | Type | Typical Use & Considerations |
| Triethylamine | Tertiary Amine | A common, moderately strong base. Often a good starting point for optimization.[5] |
| Piperidine | Secondary Amine | A stronger base, often used for less reactive ketones to promote the initial condensation.[5][11] |
| Morpholine | Secondary Amine | Similar in strength to piperidine and a frequently used alternative.[5] |
| L-Proline | Organocatalyst | Can be used as an efficient catalyst, sometimes offering better yields and milder conditions.[12] |
Table 2: Effect of Different Solvents
| Solvent | Polarity | Considerations |
| Ethanol | Polar Protic | Often an excellent choice due to its ability to dissolve elemental sulfur and intermediates effectively.[5][10] |
| Methanol | Polar Protic | Similar to ethanol, a good solvent for improving the solubility and reactivity of sulfur.[5][11] |
| DMF | Polar Aprotic | A highly polar solvent that can enhance the reactivity of sulfur and is often used for challenging substrates.[5][11] |
| Toluene | Nonpolar | Generally gives lower yields compared to polar solvents as sulfur solubility is limited.[10] |
Experimental Protocols
Protocol 1: General Procedure for Gewald Synthesis
This protocol provides a general methodology for the synthesis of a 2-aminothiophene.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq.), the active methylene nitrile (1.0 eq.), and elemental sulfur (1.1 eq.) in a suitable solvent (e.g., ethanol).
-
Addition of Base: Add the base (e.g., morpholine, 0.1-0.2 eq.) to the mixture.
-
Reaction Execution: Stir the reaction mixture at a temperature between 40-60 °C. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. If not, pour the mixture into ice-cold water and stir until a precipitate forms.
-
Purification: Wash the collected solid with cold water and a suitable organic solvent (e.g., cold ethanol or hexane) to remove impurities. The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Microwave-Assisted Gewald Synthesis
This method significantly reduces reaction times.[9]
-
Reaction Mixture: In a microwave-safe reaction vessel, combine the carbonyl compound (1.0 eq.), active methylene nitrile (1.0 eq.), elemental sulfur (1.1 eq.), and a catalytic amount of base in a minimal amount of a high-boiling polar solvent (e.g., DMF or ethanol).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a short period (e.g., 5-15 minutes).
-
Work-up and Purification: After cooling, process the reaction mixture as described in the general procedure above.
Visualizations
Gewald Synthesis Workflow
Caption: General workflow of the Gewald three-component reaction.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low yield in Gewald synthesis.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Gewald_reaction [chemeurope.com]
- 3. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental" by Jyoti Sharma and Pier Alexandre Champagne [digitalcommons.njit.edu]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Gewald Reaction [organic-chemistry.org]
managing regioselectivity in the functionalization of thieno[2,3-d]pyrimidines
Welcome to the technical support center for the functionalization of the thieno[2,3-d]pyrimidine scaffold. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the chemical modification of this important heterocyclic system. Below you will find troubleshooting guides and frequently asked questions to aid in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive positions on the thieno[2,3-d]pyrimidine core for functionalization?
A1: The thieno[2,3-d]pyrimidine core has several positions amenable to functionalization. The most common sites are the C4, C5, and C6 positions. The C4 position on the pyrimidine ring is typically functionalized via nucleophilic aromatic substitution (SNAr). The C5 and C6 positions on the thiophene ring are accessible through electrophilic aromatic substitution, metalation (lithiation), and palladium-catalyzed C-H functionalization.
Q2: What is the most common strategy for introducing substituents at the C4 position?
A2: The most prevalent method involves the initial synthesis of a thieno[2,3-d]pyrimidin-4-one intermediate. This intermediate is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or phenylphosphonic dichloride (PhPOCl₂), to generate the 4-chlorothieno[2,3-d]pyrimidine derivative.[1] The highly reactive 4-chloro group can then be readily displaced by a wide variety of nucleophiles (amines, alcohols, thiols, etc.) through an SNAr reaction.[2][3][4]
Q3: How can I synthesize the initial thieno[2,3-d]pyrimidine scaffold?
A3: A common and versatile route begins with a substituted 2-aminothiophene, which is then used to construct the fused pyrimidine ring.[4][5] The Gewald reaction is a powerful method for preparing these 2-aminothiophene precursors.[5][6] The 2-aminothiophene can then be cyclized with various reagents like formic acid, urea, or N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the thieno[2,3-d]pyrimidin-4-one.[3][4] Microwave irradiation has been shown to significantly improve yields and reduce reaction times for these cyclization reactions.[6][7]
Q4: What is the key to achieving regioselectivity between the C5 and C6 positions in C-H arylation?
A4: For direct C-H arylation reactions under palladium catalysis, the choice of reagents is critical for controlling regioselectivity. Excellent regioselectivity can be achieved by reacting the thieno[2,3-d]pyrimidine with aryl iodides to functionalize the C6-position, and with aryl boronic acids to target the C5-position. Mechanistic studies suggest that the nature of the palladium catalyst controls this selectivity, with a cationic palladium species favoring arylation at the C5-position.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Bromination (C5 vs. C6)
Q: I am attempting to brominate the thiophene ring using N-Bromosuccinimide (NBS) but am getting a mixture of the 5-bromo and 6-bromo isomers. How can I improve selectivity for the C6 position?
A: This is a common challenge as the electronic properties of both positions can be similar. Here are several strategies to improve C6 selectivity:
-
Choice of Solvent: The reaction solvent can influence regioselectivity. Non-polar solvents like chloroform or carbon tetrachloride often favor C6 bromination. In contrast, polar solvents like DMF may lead to mixtures.
-
Reaction Temperature: Performing the reaction at low temperatures (e.g., 0 °C to room temperature) can enhance selectivity. Run the reaction in the dark to prevent radical side reactions.
-
Slow Addition of Reagent: Adding the NBS solution dropwise to the solution of the thieno[2,3-d]pyrimidine can help to control the reaction and minimize the formation of the undesired isomer and dibrominated products.
-
Directing Group Effects: The substituent at the C4 position can influence the regioselectivity of electrophilic substitution. Electron-donating groups at C4 can direct bromination to the C6 position. If your synthesis allows, consider this during your strategic planning.
-
Alternative Strategy: For unambiguous C6 functionalization, consider a C-H activation approach. Palladium-catalyzed C-H arylation with aryl iodides has been shown to be highly selective for the C6 position.
Issue 2: Low Yield in Nucleophilic Aromatic Substitution (SNAr) at C4
Q: My SNAr reaction of a 4-chlorothieno[2,3-d]pyrimidine with a primary/secondary amine is sluggish and results in low yields. What can I do to improve the outcome?
A: Low yields in SNAr reactions on this scaffold can be due to several factors. Consider the following troubleshooting steps:
-
Base: The choice and amount of base are critical. For amine nucleophiles, a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically used to scavenge the HCl produced. For less reactive amines, a stronger base like potassium carbonate (K₂CO₃) may be necessary.
-
Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are generally preferred as they can stabilize the charged Meisenheimer intermediate. Ensure your solvent is anhydrous.
-
Temperature: These reactions often require elevated temperatures. If the reaction is slow at room temperature, gradually increase the temperature (e.g., to 80-120 °C). Microwave irradiation can be particularly effective for driving these reactions to completion in shorter times.[7]
-
Steric Hindrance: If your amine nucleophile is sterically bulky, the reaction rate can be significantly reduced. In such cases, longer reaction times, higher temperatures, or a more reactive substrate (e.g., a 4-iodothieno[2,3-d]pyrimidine) might be necessary.
-
Purity of Starting Material: Ensure your 4-chlorothieno[2,3-d]pyrimidine is pure. Residual acids from its synthesis can quench the amine nucleophile.
Issue 3: Difficulty with Metal-Halogen Exchange and Lithiation
Q: I am trying to perform a lithium-halogen exchange on a 6-bromothieno[2,3-d]pyrimidine followed by quenching with an electrophile, but I am getting low yields and multiple side products. What could be the issue?
A: Lithiation of electron-deficient heterocyclic systems can be challenging. Here are some potential problems and solutions:
-
Choice of Organolithium Reagent: n-Butyllithium (n-BuLi) is commonly used for lithium-halogen exchange. However, for some substrates, it can act as a nucleophile and add to the pyrimidine ring. Using two equivalents of t-Butyllithium (t-BuLi) at low temperatures (-78 °C) can be a more effective strategy. The first equivalent performs the exchange, and the second eliminates the resulting t-BuBr, preventing side reactions.
-
Temperature Control: These reactions must be performed at very low temperatures (typically -78 °C) to prevent decomposition of the lithiated intermediate and side reactions. Ensure your cooling bath is stable throughout the addition and reaction time.
-
Side Reactions: The acidic proton at C5 can be abstracted by the organolithium reagent, leading to a mixture of lithiated species. If you suspect this is happening, using a milder base or a different strategy might be necessary.
-
Quenching: Add the electrophile at low temperature and then allow the reaction to slowly warm to room temperature. Ensure the electrophile is pure and reactive.
-
Alternative: Magnesium-Halogen Exchange: As an alternative to the highly reactive organolithiums, consider a magnesium-halogen exchange using reagents like i-PrMgCl·LiCl. This can generate a more stable Grignard reagent, which may lead to cleaner reactions with fewer side products.
Data Presentation
Table 1: Regioselectivity in Palladium-Catalyzed C-H Arylation
| Entry | Coupling Partner | Position Functionalized | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 1 | 4-Iodotoluene | C6 | Pd(OAc)₂ (10 mol%), P(o-tol)₃ (30 mol%) | Cs₂CO₃ | Dioxane | 85 | [8] |
| 2 | 4-Iodoanisole | C6 | Pd(OAc)₂ (10 mol%), P(o-tol)₃ (30 mol%) | Cs₂CO₃ | Dioxane | 82 | [8] |
| 3 | 4-Methylphenylboronic acid | C5 | [Pd(allyl)Cl]₂ (5 mol%), dtbpf (12 mol%) | Ag₂CO₃ | Toluene | 75 | [8] |
| 4 | 4-Methoxyphenylboronic acid | C5 | [Pd(allyl)Cl]₂ (5 mol%), dtbpf (12 mol%) | Ag₂CO₃ | Toluene | 71 | [8] |
Table 2: Conditions for Nucleophilic Aromatic Substitution at C4
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | K₂CO₃ | Ethanol/Isopropanol (1:1) | Reflux | 4 | 75-95 | [9] |
| 2 | Aniline | - | Ethanol | Reflux | 6 | 85 | Adapted from[10] |
| 3 | 4-Methoxy-aniline | TEA | DMF | 150 (Microwave) | 0.5 | 92 | Adapted from[7] |
| 4 | L-Phenylalanine | - | Dioxane | Reflux | 12 | 60-75 | [10] |
Experimental Protocols
Protocol 1: Regioselective C6-Bromination of 4-Substituted Thieno[2,3-d]pyrimidine
This protocol describes a general procedure for the selective bromination at the C6 position.
-
Reaction Setup: In a round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve the 4-substituted thieno[2,3-d]pyrimidine (1.0 equiv) in anhydrous chloroform or DMF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Dissolve N-Bromosuccinimide (NBS) (1.05 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the cooled solution over 30 minutes with vigorous stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 6-bromo derivative.
Protocol 2: Suzuki-Miyaura Coupling of a 6-Bromothieno[2,3-d]pyrimidine Derivative
This protocol provides a general method for the palladium-catalyzed cross-coupling of a 6-bromo derivative with an arylboronic acid.
-
Reaction Setup: To a microwave vial or a Schlenk flask, add the 6-bromothieno[2,3-d]pyrimidine derivative (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃) (2.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Then, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).
-
Reaction: Heat the reaction mixture to 100-120 °C (either conventional heating or microwave irradiation) for 2-12 hours, or until TLC/LC-MS indicates consumption of the starting material.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to afford the desired 6-aryl product.[2][8][11]
Visual Diagrams
Caption: Key functionalization pathways for the thieno[2,3-d]pyrimidine core.
Caption: Workflow for selecting reagents for regioselective C-H arylation.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Thienopyrimidine C4-Cl Bond Functionalization
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thienopyrimidine scaffolds. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the reactivity of the C4-chloro substituent.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: My Suzuki-Miyaura coupling reaction at the C4-Cl position is resulting in low or no product yield. What are the first steps for troubleshooting?
A1: A low yield in a C4-Cl Suzuki coupling can stem from several factors. The C4 position is generally the more reactive site in 2,4-dichloropyrimidines, suggesting the issue may lie in the specific reaction conditions rather than the inherent reactivity of the bond itself.[1][2][3][4]
Initial Checks & Recommendations:
-
Reagent Quality: Ensure the boronic acid is not degraded and the solvent is anhydrous.
-
Catalyst System: The choice of palladium catalyst and ligand is critical. For C4-selective couplings, systems like Pd(PPh₃)₄ or combinations of a Pd(II) source with a suitable phosphine ligand are often effective.[3][5][6]
-
Base Selection: The base plays a crucial role. An inadequate or inappropriate base can halt the catalytic cycle. A screening of inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is recommended.
-
Temperature: If the reaction is sluggish at lower temperatures, a gradual increase or the use of microwave irradiation can significantly improve yields and reduce reaction times.[3][5]
Below is a logical workflow to diagnose the issue:
Q2: I am attempting a Buchwald-Hartwig amination at the C4-Cl position, but the reaction is very slow. How can I improve the reaction rate?
A2: Sluggish Buchwald-Hartwig aminations are common when dealing with less reactive aryl chlorides.[7][8] Activation of the C4-Cl bond for C-N coupling often requires a carefully selected catalyst system.
Recommendations:
-
Ligand Choice: Modern Buchwald-Hartwig reactions rely heavily on bulky, electron-rich phosphine ligands. Consider switching to ligands like XPhos or SPhos, which have been shown to be effective for coupling aryl chlorides.[9][10]
-
Palladium Precatalyst: Using advanced generation precatalysts (e.g., G3 or G4 palladacycles) can lead to more active Pd(0) species in solution, improving reaction kinetics.
-
Base: A strong, non-nucleophilic base is required. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) is typically more effective than carbonate bases for this transformation.
-
Temperature: These reactions often require elevated temperatures (80-110 °C) to proceed at a reasonable rate.
Q3: My Sonogashira coupling with a terminal alkyne at the C4-Cl position is failing. What are the likely causes?
A3: While the Sonogashira reaction is powerful for forming C(sp²)-C(sp) bonds, its success with aryl chlorides can be challenging and highly dependent on the system.[11][12]
Troubleshooting Steps:
-
Copper Co-catalyst: Ensure that the copper(I) source (typically CuI) is fresh. Its role is crucial for the catalytic cycle.
-
Copper-Free Conditions: In some cases, the copper co-catalyst can lead to side reactions like alkyne homocoupling (Glaser coupling). Consider switching to a copper-free Sonogashira protocol, which relies on a more active palladium catalyst and a suitable base like Cs₂CO₃ or an amine base.[12]
-
Ligand and Palladium Source: For challenging substrates, a robust catalyst system such as Pd(PPh₃)₂Cl₂ or a combination of Pd₂(dba)₃ with a phosphine ligand may be necessary.
-
Solvent and Base: An amine base like triethylamine (TEA) or diisopropylamine (DIPA) often serves as both the base and a solvent. Ensure it is high purity and deoxygenated.
Frequently Asked Questions (FAQs)
Q1: Why is the C4-Cl bond generally considered more reactive than the C2-Cl bond in thienopyrimidines and related heterocycles?
A1: In pyrimidine-based systems, the C4 position is typically more susceptible to both nucleophilic aromatic substitution (SNAr) and oxidative addition in palladium-catalyzed cross-coupling reactions.[1][2][4] This enhanced reactivity is attributed to electronic factors; the proximity of the two nitrogen atoms in the pyrimidine ring exerts a stronger electron-withdrawing effect at the C4 and C6 positions compared to the C2 position. This makes the C4-Cl bond more polarized and the carbon atom more electrophilic, facilitating reactions.
Q2: Which palladium catalysts and ligands are recommended for general-purpose C4-Cl functionalization?
A2: There is no single "best" system, as the optimal choice depends on the specific reaction (Suzuki, Buchwald-Hartwig, etc.) and the substrates. However, some combinations are broadly effective:
-
For Suzuki-Miyaura: Pd(PPh₃)₄ is a classic and often effective choice, especially under microwave conditions which can allow for very low catalyst loading (e.g., 0.5 mol%).[3][5] For more challenging couplings, combinations of Pd(OAc)₂ or Pd₂(dba)₃ with ligands like SPhos or RuPhos are powerful.
-
For Buchwald-Hartwig: Catalyst systems based on bulky biarylphosphine ligands such as XPhos are highly recommended for activating C-Cl bonds.[9][10]
-
For Sonogashira: The standard catalyst is often PdCl₂(PPh₃)₂ in combination with a CuI co-catalyst.[13]
Q3: How does microwave irradiation enhance reactions at the C4-Cl position?
A3: Microwave irradiation accelerates reactions by efficiently and uniformly heating the reaction mixture, often leading to a dramatic reduction in reaction times from hours to minutes.[3][5] For the functionalization of the C4-Cl bond, this offers several advantages:
-
Increased Reaction Rate: Overcomes the activation energy barrier more effectively than conventional heating.
-
Improved Yields: Shorter reaction times can minimize the formation of degradation byproducts.
-
Lower Catalyst Loading: The high efficiency can allow for a reduction in the amount of expensive palladium catalyst required.[3][5]
Quantitative Data Summary
The following tables summarize representative conditions for successful C4-Cl functionalization based on published data.
Table 1: Suzuki-Miyaura Coupling Conditions for 2,4-Dichloropyrimidines
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. / Time | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (0.5%) | K₂CO₃ | Dioxane/H₂O | 150 °C (MW) / 15 min | 98 | [3][5] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5%) | K₂CO₃ | Dioxane/H₂O | 150 °C (MW) / 15 min | 95 | [3][5] |
| 3-Furylboronic acid | Pd(PPh₃)₄ (0.5%) | K₂CO₃ | Dioxane/H₂O | 150 °C (MW) / 15 min | 66 | [3] |
| Various Arylboronic acids | Pd(PPh₃)₄ (5%) | K₃PO₄ | 1,4-Dioxane | 70-80 °C | 65-85 | [6] |
Table 2: Buchwald-Hartwig Amination Conditions for Aryl Chlorides
| Amine Partner | Catalyst / Ligand | Base | Solvent | Temp. | Reference |
| Secondary Amines | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | RT to 110 °C | [9] |
| Primary Amines | Pd(OAc)₂ / Biarylphosphine | NaOtBu | Toluene | 80-110 °C | [7][8] |
| Aniline Derivatives | Pd-PEPPSI-IPr | K₃PO₄ | Toluene | 100 °C | [10] |
Key Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling at C4
This protocol is adapted from a procedure for the efficient coupling of 2,4-dichloropyrimidines.[3][5]
-
Preparation: To a microwave vial, add 2,4-dichlorothienopyrimidine (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%).
-
Solvent Addition: Add a deoxygenated mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate at 150 °C for 15 minutes.
-
Workup: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Buchwald-Hartwig Amination at C4
This is a general protocol based on modern catalytic systems.[7][8][10]
-
Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the C4-chlorothienopyrimidine (1.0 equiv.), the amine coupling partner (1.2 equiv.), and sodium tert-butoxide (NaOtBu, 1.4 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Solvent Addition: Add anhydrous, deoxygenated toluene.
-
Reaction: Heat the mixture to 80-110 °C with stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify by column chromatography.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the fundamental catalytic cycles involved in the key C-C and C-N bond-forming reactions at the C4 position.
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 3. mdpi.com [mdpi.com]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. research.rug.nl [research.rug.nl]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
identifying and removing impurities from 4-Chloro-6-ethylthieno[2,3-d]pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from 4-Chloro-6-ethylthieno[2,3-d]pyrimidine. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a sample of this compound?
A1: Based on the general synthesis of thieno[2,3-d]pyrimidines, common impurities may include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Isomers: Positional isomers formed during the cyclization reaction.
-
Over-chlorinated or Under-chlorinated Byproducts: Impurities arising from the chlorination step.
-
Solvent Residues: Residual solvents from the reaction or initial purification steps.
-
Hydrolyzed Product: 6-Ethylthieno[2,3-d]pyrimidin-4-ol, formed by the hydrolysis of the chloro group.
Q2: Which analytical techniques are recommended for identifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic methods is ideal for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): A primary technique for separating and quantifying impurities. A reversed-phase C18 column is often a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying the molecular weights of impurities, which aids in their structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the main compound and any significant impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.
Q3: What are the primary methods for purifying crude this compound?
A3: The most common and effective purification techniques are:
-
Recrystallization: A robust method for removing impurities with different solubility profiles from the desired compound.
-
Column Chromatography: Highly effective for separating impurities with similar polarities.
-
Preparative HPLC: Used for achieving very high purity, especially for small-scale purifications.
Troubleshooting Guides
Recrystallization Issues
Problem: The compound does not crystallize upon cooling.
-
Possible Cause: The solution may be too dilute, or the compound is highly soluble in the chosen solvent even at low temperatures. Supersaturation might also be a factor.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.
-
Reduce Solvent Volume: Evaporate some of the solvent to increase the concentration of the compound.
-
Add an Anti-Solvent: If the compound is soluble in a particular solvent, slowly add a miscible "anti-solvent" in which it is poorly soluble until the solution becomes faintly turbid, then allow it to cool slowly.
-
Problem: The compound "oils out" instead of forming crystals.
-
Possible Cause: The compound's melting point may be lower than the boiling point of the solvent, or significant impurities are depressing the melting point. Cooling the solution too quickly can also cause oiling out.
-
Solution:
-
Reheat the solution to re-dissolve the oil.
-
Add a small amount of a solvent in which the compound is more soluble to lower the saturation point.
-
Allow the solution to cool much more slowly. Using a Dewar flask with a warm water bath can help achieve very slow cooling.
-
Consider using a different solvent system with a lower boiling point.
-
Column Chromatography Issues
Problem: Poor separation of the desired compound from an impurity.
-
Possible Cause: The polarity of the mobile phase is not optimized for the separation. The column may be overloaded.
-
Solution:
-
Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to screen different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to find a mobile phase that provides good separation (difference in Rf values) between your compound and the impurity.
-
Use a Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity. This can help to first elute non-polar impurities and then your compound, leaving more polar impurities on the column.
-
Reduce the Amount of Sample Loaded: Overloading the column leads to broad peaks and poor separation.
-
Quantitative Data Summary
The efficiency of purification will depend on the initial purity of the crude material and the chosen method. Below is a table with expected outcomes for common purification techniques.
| Purification Method | Purity Achieved (Typical) | Yield Loss (Typical) | Notes |
| Single Recrystallization | >98% | 10-30% | Highly dependent on the solvent system and initial purity. |
| Column Chromatography | >99% | 15-40% | Effective for removing closely related impurities. |
| Preparative HPLC | >99.5% | 20-50% | Best for achieving very high purity on a smaller scale. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like hexane/ethyl acetate) at room temperature and at their boiling points. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material to completely dissolve it.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh) is a common choice.
-
Mobile Phase (Eluent) Selection: Use TLC to determine an appropriate solvent system. A mixture of hexane and ethyl acetate is often a good starting point. Aim for an Rf value of 0.2-0.4 for the desired compound.
-
Column Packing: Prepare a slurry of the silica gel in the initial, low-polarity eluent and carefully pack the column, avoiding air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and load it onto the top of the silica gel bed.
-
Elution: Begin elution with the low-polarity solvent mixture, collecting fractions. If necessary, gradually increase the polarity of the eluent to elute the compound.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 3: HPLC Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient might be 95:5 (A:B) to 5:95 (A:B) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for common recrystallization problems.
stability issues of 4-Chloro-6-ethylthieno[2,3-d]pyrimidine in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-6-ethylthieno[2,3-d]pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a heterocyclic organic compound with the chemical formula C₈H₇ClN₂S.[1] It serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Thieno[2,3-d]pyrimidine derivatives are recognized for their potential as kinase inhibitors, which are vital in the development of targeted cancer therapies.[2][3][4][5] Specifically, this scaffold is used to develop inhibitors for pathways involving Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are critical in tumor angiogenesis and cell proliferation.[2][4]
Q2: What are the general physical and chemical properties of this compound?
-
Appearance: Typically a solid.
-
Molecular Weight: 198.67 g/mol .[1]
-
Solubility: Generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and chloroform, but insoluble in water.
-
Storage: Should be stored in a dry, well-ventilated place.
Q3: What are the known stability issues with this compound in solution?
While specific quantitative stability data for this compound is not extensively documented in publicly available literature, compounds with a 4-chloro-pyrimidine core are known to be susceptible to nucleophilic substitution. The primary stability concern is its reactivity towards nucleophiles, which can lead to the degradation of the compound.
The most common degradation pathway is likely hydrolysis , where the chlorine atom at the 4-position is displaced by a hydroxyl group, especially in aqueous or protic solvents and under basic or acidic conditions. The rate of this degradation is expected to increase with temperature.
Another potential issue is photostability . Exposure to UV light may cause degradation over time. It is advisable to protect solutions of this compound from light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity over time. | Degradation of the compound in solution. | 1. Prepare fresh solutions: For optimal results, prepare solutions of this compound immediately before use. 2. Use anhydrous solvents: Since the compound is sensitive to moisture, use high-purity, anhydrous solvents like DMSO or DMF. 3. Control pH: Avoid strongly acidic or basic conditions in your experimental setup if possible. Buffer your solutions to a neutral pH if compatible with your experiment. 4. Store properly: If short-term storage of the solution is necessary, store it at -20°C or -80°C in a tightly sealed, light-protecting container. |
| Precipitation of the compound in aqueous buffers. | Low aqueous solubility. | 1. Use a co-solvent: Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your assay and does not exceed recommended limits (typically <1%). 2. Check final concentration: Do not exceed the solubility limit of the compound in your final assay buffer. |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Presence of degradation products. | 1. Analyze a freshly prepared sample: Use a freshly prepared solution as a reference to distinguish between the parent compound and any degradation products. 2. Identify potential degradation products: The primary degradation product is likely the 4-hydroxy derivative. Look for a corresponding mass peak in your LC-MS analysis. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol outlines the recommended procedure for preparing a stock solution of this compound.
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Amber glass vials or tubes protected from light
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the solid compound using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but avoid excessive heat.
-
For short-term storage, keep the stock solution at -20°C. For long-term storage, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Visualizations
VEGFR-2 Signaling Pathway Inhibition
Thieno[2,3-d]pyrimidine derivatives have been identified as inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis. The following diagram illustrates the general mechanism of action.
Caption: Inhibition of the VEGFR-2 signaling pathway by this compound.
Experimental Workflow for Assessing Compound Stability
This workflow outlines a logical process for troubleshooting stability-related issues during experiments.
References
Technical Support Center: Efficient Cross-Coupling of 4-Chlorothienopyrimidines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient cross-coupling of 4-chlorothienopyrimidines. Our aim is to facilitate the successful synthesis of diverse thienopyrimidine derivatives, which are crucial scaffolds in medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when performing cross-coupling reactions with 4-chlorothienopyrimidines?
A1: The primary challenges stem from the inherent properties of the heteroaryl chloride substrate. These include:
-
Catalyst Deactivation: The nitrogen atoms within the thienopyrimidine ring can coordinate with the palladium catalyst, leading to the formation of inactive complexes and subsequent catalyst deactivation.
-
Low Reactivity: The C-Cl bond is stronger and less reactive compared to C-Br or C-I bonds, often requiring more active catalyst systems and harsher reaction conditions.
-
Side Reactions: Common side reactions include hydrodehalogenation (replacement of the chlorine with hydrogen), homocoupling of the coupling partners, and catalyst decomposition leading to the formation of palladium black.
Q2: Which types of palladium catalysts are generally most effective for the cross-coupling of 4-chlorothienopyrimidines?
A2: Highly active catalyst systems are typically required. Look for catalysts featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. Buchwald-type ligands (e.g., XPhos, SPhos, RuPhos) and cataCXium® ligands have shown considerable success in coupling heteroaryl chlorides. Pre-formed palladium catalysts, such as PEPPSI-type complexes, can also be highly effective.
Q3: How critical is the choice of base and solvent for these reactions?
A3: The selection of the base and solvent is crucial for a successful outcome.
-
Base: A strong, non-nucleophilic base is often required to facilitate the catalytic cycle without promoting unwanted side reactions. Common choices include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and sodium tert-butoxide (NaOt-Bu). The choice of base can also influence the solubility of the reaction components.
-
Solvent: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Common solvents include 1,4-dioxane, toluene, and THF, often with the addition of water in the case of Suzuki reactions. The solvent system must be capable of dissolving the reactants and the catalyst system at the reaction temperature.
Q4: Can you provide a general starting point for setting up a cross-coupling reaction with a 4-chlorothienopyrimidine?
A4: A general procedure would involve the following steps:
-
To a dry reaction vessel, add the 4-chlorothienopyrimidine, the coupling partner (e.g., boronic acid for Suzuki, amine for Buchwald-Hartwig, or terminal alkyne for Sonogashira), the palladium catalyst (typically 1-5 mol%), the ligand (if not using a pre-catalyst), and the base.
-
Seal the vessel and thoroughly degas by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) several times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction, and perform an appropriate aqueous workup followed by purification, typically by column chromatography.
Troubleshooting Guide
Problem 1: Low or no conversion of the starting material.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Switch to a more active catalyst system, such as one with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand. Increase the catalyst loading to 5-10 mol%. |
| Catalyst Deactivation | Ensure the reaction is performed under a strictly inert atmosphere. Use thoroughly degassed solvents. The nitrogen atoms in the thienopyrimidine ring can poison the catalyst; consider using a ligand that sterically shields the palladium center. |
| Insufficient Temperature | Increase the reaction temperature in increments of 10-20 °C. Consider using a higher-boiling solvent or switching to microwave irradiation. |
| Ineffective Base | The chosen base may not be strong enough or sufficiently soluble. Screen other bases such as K₃PO₄, Cs₂CO₃, or NaOt-Bu. |
Problem 2: Formation of significant side products (e.g., hydrodehalogenation, homocoupling).
| Possible Cause | Troubleshooting Step |
| Hydrodehalogenation | This can be caused by trace amounts of water or other protic sources. Ensure all reagents and solvents are anhydrous. Some ligands are more prone to promoting this side reaction; consider screening different ligands. |
| Homocoupling | This is often promoted by the presence of oxygen. Rigorously degas all solvents and maintain a positive pressure of inert gas throughout the reaction. |
| Palladium Black Formation | This indicates catalyst decomposition. Use a stabilizing ligand, such as a bulky phosphine or NHC ligand. Lowering the reaction temperature may also help prevent catalyst agglomeration. |
Quantitative Data on Catalyst Performance
The following tables summarize reported data for successful cross-coupling reactions on thienopyrimidine scaffolds, providing a starting point for catalyst and condition selection.
Table 1: Suzuki-Miyaura Coupling of Halogenated Thienopyrimidines
| Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 6-bromo-2-(tert-butylamino)thieno[3,2-d]pyrimidin-4(3H)-one | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 85 |
| 4-chloro-2-(tert-butylamino)thieno[3,2-d]pyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | THF | Reflux | 75 |
| 4-chloro-6,7-dihydro-5H-cyclopenta[d]thieno[3,2-d]pyrimidine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ | Dioxane/H₂O | 100 | 92 |
Table 2: Buchwald-Hartwig Amination of Halogenated Thienopyrimidines
| Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 6-bromo-2-(tert-butylamino)thieno[3,2-d]pyrimidin-4(3H)-one | p-Toluidine | Pd₂(dba)₃ (5) | XPhos (10) | NaOt-Bu | Toluene | 110 | 78 |
| 6-bromo-2-(tert-butylamino)thieno[3,2-d]pyrimidin-4(3H)-one | Morpholine | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 110 | 65 |
Table 3: Sonogashira Coupling of Halogenated Thienopyrimidines
| Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 6-bromo-2-(tert-butylamino)thieno[3,2-d]pyrimidin-4(3H)-one | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | 80 | 82 |
| 4-chloro-2-(tert-butylamino)thieno[3,2-d]pyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | ACN | 100 (MW) | 68 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling:
A flame-dried Schlenk tube is charged with the 4-chlorothienopyrimidine (1.0 mmol), the corresponding boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and base (e.g., K₂CO₃, 2.0 mmol). The tube is evacuated and backfilled with argon three times. Degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) is added, and the mixture is heated to 80-100 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination:
To an oven-dried Schlenk tube, add the 4-chlorothienopyrimidine (1.0 mmol), the amine (1.2 mmol), the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol). The tube is evacuated and backfilled with argon three times. Degassed anhydrous toluene (5 mL) is added, and the mixture is heated to 100-110 °C for 16-24 hours. After cooling, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The residue is purified by flash chromatography.
General Protocol for Sonogashira Coupling:
A mixture of the 4-chlorothienopyrimidine (1.0 mmol), terminal alkyne (1.5 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), CuI (0.06 mmol), and a base such as triethylamine (2.0 mmol) in a degassed solvent like DMF (5 mL) is heated under an argon atmosphere. The reaction can be performed under conventional heating (60-100 °C) or microwave irradiation. Upon completion, the solvent is removed in vacuo, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Visualizations
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: A troubleshooting decision tree for cross-coupling of 4-chlorothienopyrimidines.
Validation & Comparative
A Comparative Analysis of the Biological Activities of Thieno[2,3-d]pyrimidines and Quinazolines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of two prominent heterocyclic scaffolds: thieno[2,3-d]pyrimidines and quinazolines. Both classes of compounds have garnered significant attention in medicinal chemistry due to their diverse and potent pharmacological properties, particularly as anticancer and antimicrobial agents. This document summarizes key experimental data, details the methodologies for crucial biological assays, and visualizes relevant signaling pathways to offer an objective comparison for researchers in drug discovery and development.
Introduction to the Scaffolds
Thieno[2,3-d]pyrimidines and quinazolines are bicyclic heterocyclic compounds that are considered bioisosteres, sharing structural similarities that allow them to interact with similar biological targets. The thieno[2,3-d]pyrimidine scaffold consists of a thiophene ring fused to a pyrimidine ring, while the quinazoline scaffold features a benzene ring fused to a pyrimidine ring. This fundamental structural difference influences their physicochemical properties and, consequently, their biological activities.
Anticancer Activity: A Tale of Two Kinase Inhibitors
Both thieno[2,3-d]pyrimidines and quinazolines are renowned for their potent anticancer activities, primarily driven by their ability to inhibit various protein kinases involved in cancer cell proliferation, survival, and angiogenesis.
Kinase Inhibition Profile
A primary mechanism of action for the anticancer effects of both scaffolds is the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), as well as intracellular kinases like Phosphoinositide 3-kinase (PI3K).[1][2][3]
Quinazolines have a well-established history as EGFR inhibitors, with several FDA-approved drugs like Gefitinib and Erlotinib used in the treatment of non-small-cell lung cancer (NSCLC).[4] Their mechanism often involves competitive binding to the ATP-binding site of the kinase domain.
Thieno[2,3-d]pyrimidines are considered bioisosteres of quinazolines and have also demonstrated potent inhibitory activity against a range of kinases, including EGFR, VEGFR, and PI3K.[1][2][3] Some derivatives have shown efficacy against drug-resistant EGFR mutants, a significant challenge in cancer therapy.[5]
Comparative Anticancer Activity Data
While direct head-to-head comparisons in single studies are limited, the available data suggests that both scaffolds can produce highly potent anticancer agents. The following tables summarize representative in vitro anticancer activity data for derivatives of both classes. It is important to note that direct comparison of IC50 values across different studies can be misleading due to variations in experimental conditions.
Table 1: Comparative in vitro Anticancer Activity (IC50, µM) of Thieno[2,3-d]pyrimidine and Quinazoline Derivatives against Various Cancer Cell Lines
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Thieno[2,3-d]pyrimidine | Compound 13k | MCF-7 (Breast) | 7.59 ± 0.32 | [2] |
| HCT-116 (Colon) | 9.01 ± 0.41 | [2] | ||
| HepG2 (Liver) | 10.33 ± 0.49 | [2] | ||
| Compound 17f | HCT-116 (Colon) | 2.80 ± 0.16 | [3] | |
| HepG2 (Liver) | 4.10 ± 0.45 | [3] | ||
| Quinazoline | Gefitinib | NCI-H460 (Lung) | 0.1 - 0.3 | [6] |
| Erlotinib | A549 (Lung) | ~1.0 | ||
| Dacomitinib | NSCLC cell lines | Potent (nM range) |
Structure-Activity Relationship (SAR) Insights:
-
For Quinazolines: The 4-anilino substitution is crucial for EGFR inhibitory activity. Electron-withdrawing groups at the 6- and 7-positions of the quinazoline ring generally enhance potency.
-
For Thieno[2,3-d]pyrimidines: Substitutions at the 2- and 4-positions are key determinants of activity. The nature of the substituent at the 4-position significantly influences kinase inhibitory potency and selectivity.[2]
Antimicrobial Activity: An Emerging Area of Interest
While the anticancer properties of these scaffolds have been extensively studied, their potential as antimicrobial agents is a growing area of research.
Thieno[2,3-d]pyrimidines have shown promising activity against various bacterial and fungal strains.[7] Some derivatives have demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Quinazolines also possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[8]
Comparative Antimicrobial Activity Data
Direct comparative studies on the antimicrobial activities of these two scaffolds are scarce. The table below presents available data on their minimum inhibitory concentrations (MIC).
Table 2: Comparative in vitro Antimicrobial Activity (MIC, µg/mL) of Thieno[2,3-d]pyrimidine and Quinazoline Derivatives
| Compound Class | Derivative Example | Bacterial Strain | MIC (µg/mL) | Reference |
| Thieno[2,3-d]pyrimidine | Compound 2 | S. aureus (MRSA) | 2-16 | |
| E. faecalis (VRE) | 4-8 | |||
| Quinazoline | 2-Methyl-3-(2-phenyl-2-oxoethyl) quinazolin-4(3H)-on | K. pneumoniae | Comparable to Ceftriaxone (in vivo) | [8] |
Signaling Pathways
The anticancer activity of many thieno[2,3-d]pyrimidine and quinazoline derivatives is mediated through the inhibition of key signaling pathways that control cell growth, proliferation, and survival. Two of the most important pathways are the EGFR and PI3K/Akt signaling cascades.
Caption: EGFR Signaling Pathway initiated by ligand binding.
Caption: The PI3K/Akt Signaling Pathway.
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9]
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Methodology:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (thieno[2,3-d]pyrimidines or quinazolines) and a vehicle control.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[9]
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]
Experimental Workflow:
Caption: Workflow for MIC determination by broth microdilution.
Detailed Methodology:
-
Compound Dilution: Serial two-fold dilutions of the test compounds are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[10]
Conclusion
Both thieno[2,3-d]pyrimidines and quinazolines are privileged scaffolds in medicinal chemistry, demonstrating significant potential as both anticancer and antimicrobial agents. Quinazolines are well-established as potent EGFR inhibitors, with several approved drugs on the market. Thieno[2,3-d]pyrimidines have emerged as versatile kinase inhibitors with a broad spectrum of activity, including against drug-resistant cancer targets. While direct comparative data is limited, the available evidence suggests that both scaffolds can be tailored to produce highly active compounds. The choice between these scaffolds for a drug discovery program will likely depend on the specific biological target, desired selectivity profile, and other drug-like properties. Further head-to-head comparative studies are warranted to fully elucidate the relative advantages of each scaffold for specific therapeutic applications.
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Validating the Molecular Framework of 4-Chloro-6-ethylthieno[2,3-d]pyrimidine: A Comparative Guide to Structural Elucidation
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is a cornerstone of molecular design and discovery. This guide provides a comparative analysis of methodologies for validating the structure of 4-Chloro-6-ethylthieno[2,3-d]pyrimidine, a significant heterocyclic compound. While a dedicated X-ray crystal structure for this specific molecule is not publicly available, this guide leverages data from analogous structures and outlines alternative spectroscopic techniques for its definitive characterization.
The molecular structure of this compound (C8H7ClN2S, CAS: 81136-42-7) is a crucial determinant of its chemical reactivity and biological activity.[1][2] X-ray crystallography stands as the gold standard for unambiguous three-dimensional structural determination. However, in its absence, a combination of other powerful analytical techniques can provide robust validation. This guide compares the utility of X-ray crystallography, using data from a closely related compound, with spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Comparative Analysis of Structural Validation Techniques
A multi-faceted approach is often the most pragmatic route for structural confirmation. Below is a comparison of the primary techniques used in the structural elucidation of heterocyclic compounds.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. | Provides unambiguous structural determination. | Requires a single, high-quality crystal; may not represent the solution-state conformation. |
| NMR Spectroscopy (¹H, ¹³C) | Information about the chemical environment, connectivity, and stereochemistry of atoms. | Non-destructive; provides data on the molecule's structure in solution. | Complex spectra can be challenging to interpret for larger molecules; does not directly provide bond lengths or angles. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Fast and simple to perform; provides a molecular fingerprint. | Provides limited information about the overall molecular framework. |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern of the molecule. | High sensitivity; allows for the determination of the elemental composition. | Does not provide direct information about the 3D structure or connectivity. |
X-ray Crystallography: Insights from an Analogous Structure
While the crystal structure of this compound is not available, the structure of 4-chloro-1H-pyrrolo[2,3-d]pyrimidine offers valuable comparative data.[3] The latter compound, with a similar fused heterocyclic core, was found to be essentially planar.[3] In its crystal lattice, molecules form inversion dimers through N—H⋯N hydrogen bonds.[3] This information suggests that the thieno[2,3-d]pyrimidine core of the target molecule is also likely to be planar.
Table 1: Crystallographic Data for 4-chloro-1H-pyrrolo[2,3-d]pyrimidine [3]
| Parameter | Value |
| Chemical Formula | C6H4ClN3 |
| Molecular Weight | 153.57 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.8810 (19) |
| b (Å) | 5.2783 (9) |
| c (Å) | 12.751 (2) |
| β (°) | 114.333 (3) |
| Volume (ų) | 667.3 (2) |
| Z | 4 |
Spectroscopic Validation Methods
In lieu of direct crystallographic data, a combination of spectroscopic methods is essential for the structural validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework of the molecule. For this compound, one would expect to observe signals corresponding to the ethyl group (a triplet and a quartet) and protons on the thiophene and pyrimidine rings. The chemical shifts and coupling constants would provide definitive evidence for the connectivity of the atoms.
Infrared (IR) Spectroscopy
IR spectroscopy can confirm the presence of key functional groups. For the target molecule, characteristic absorption bands would be expected for the C-Cl, C=N, and aromatic C-H bonds.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would confirm the elemental composition of this compound by providing a highly accurate mass-to-charge ratio. The fragmentation pattern observed in the mass spectrum would also offer corroborating evidence for the proposed structure.
Experimental Protocols
X-ray Crystallography
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.[3]
-
Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected at a specific temperature (e.g., 296 K) using a specific radiation source (e.g., Mo Kα).[3]
-
Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure using specialized software.
NMR Spectroscopy
-
Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: The sample is placed in an NMR spectrometer, and ¹H and ¹³C spectra are acquired.
-
Data Processing and Analysis: The acquired data is processed (Fourier transform, phasing, baseline correction) and the chemical shifts, coupling constants, and integrals are analyzed to elucidate the structure.
Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by chromatography (e.g., GC-MS or LC-MS).
-
Ionization: The sample molecules are ionized using an appropriate technique (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
References
A Comparative Guide to Purity Assessment: HPLC vs. qNMR for 4-Chloro-6-ethylthieno[2,3-d]pyrimidine
For researchers, scientists, and drug development professionals, the precise determination of a compound's purity is a critical cornerstone of quality control, ensuring the reliability and reproducibility of experimental results. This guide provides an objective comparison of two prominent analytical techniques, High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for the purity assessment of 4-Chloro-6-ethylthieno[2,3-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry. The comparison is supported by illustrative experimental data and detailed methodologies to assist in the selection and implementation of the most suitable technique for a given analytical challenge.
At a Glance: HPLC vs. qNMR for Purity Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Chromatographic separation based on differential partitioning between a mobile and stationary phase. | Spectroscopic measurement based on the direct proportionality between signal intensity and the number of atomic nuclei. |
| Primary Use | Excellent for detecting and quantifying trace impurities, providing a detailed impurity profile.[1][2][3] | Provides an absolute purity value of the main component without needing a specific reference standard of the analyte.[4][5][6] |
| Sensitivity | High sensitivity, capable of detecting impurities at very low levels.[7] | Generally lower sensitivity compared to HPLC. |
| Reference Standards | For accurate quantification of impurities, certified reference standards for each impurity are often required.[8][9] The area percent method is common but can be less accurate.[8] | Requires a certified internal standard of a different, well-characterized compound.[4][6][9] |
| Sample Throughput | High, especially with automated systems.[8] | Moderate; sample preparation is simple, but instrument time, especially with long relaxation delays, can be significant.[8][10] |
| Structural Information | Provides limited structural information on its own; often coupled with Mass Spectrometry (LC-MS) for impurity identification.[1][8] | Can provide detailed structural information about the main component and impurities.[10] |
| Sample Destructiveness | Destructive.[10] | Non-destructive; the sample can be recovered.[10][11] |
Experimental Workflows
The general workflows for purity assessment using qNMR and HPLC, from sample preparation to data analysis, are depicted below.
Detailed Experimental Protocols
The following are illustrative protocols for the purity assessment of this compound using qNMR and HPLC.
Quantitative NMR (qNMR) Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) and add it to the same vial.
-
Dissolve the mixture in 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d6) and transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Instrument: 500 MHz NMR Spectrometer
-
Pulse Program: A standard single-pulse experiment (e.g., zg30)
-
Pulse Angle: 30°
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant protons)
-
Number of Scans: 16
-
-
Data Analysis:
-
Process the resulting spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved, characteristic signal of this compound and a known signal from the internal standard.
-
Calculate the absolute purity (P) in percent by weight (% w/w) using the following formula:
P = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
Pstd = Purity of the internal standard
-
High-Performance Liquid Chromatography (HPLC) Protocol
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a stock solution by dissolving approximately 1 mg of this compound in 1 mL of acetonitrile.
-
-
Data Analysis:
-
Integrate the area of the main peak and all impurity peaks in the chromatogram.
-
Calculate the purity using the area percent method:
% Purity = (Areamain peak / Total Areaall peaks) * 100
-
Head-to-Head Comparison: Illustrative Data
The following table summarizes hypothetical quantitative data for the purity assessment of a single batch of this compound using the protocols described above. This data is intended to be illustrative of typical results obtained with each technique.
| Parameter | HPLC (Area Percent) | qNMR (Absolute) |
| Purity Value | 99.5% | 98.2% w/w |
| Number of Impurities Detected | 4 | 2 |
| Lowest Level Impurity Quantified | 0.05% | 0.2% |
| Precision (RSD) | < 2% | < 1% |
| Comments | Higher sensitivity for trace impurities. The purity value assumes equal detector response for all components, which may lead to inaccuracies.[8] | Provides a more accurate, absolute purity value of the main component. May not detect non-proton-containing impurities or those below the detection limit. |
The discrepancy in the purity values is a common observation when comparing these two techniques. HPLC, with its high sensitivity, may detect more trace impurities, leading to a seemingly higher purity value by area percent if these impurities have a low response factor at the detection wavelength.[8] Conversely, qNMR provides a direct, molar-based measurement of the main analyte against a certified standard, yielding a more accurate absolute purity value that also accounts for non-chromophoric impurities like residual solvents or water.[12]
Choosing the Right Technique
The decision to use HPLC, qNMR, or both, depends on the specific analytical goal. The following flowchart provides a logical guide for selecting the appropriate method.
Conclusion
Both HPLC and qNMR are powerful and indispensable tools for the purity assessment of this compound. They are not mutually exclusive but rather complementary, providing different and valuable pieces of information about a sample's composition.
-
HPLC excels in providing a high-resolution separation of the main component from its impurities, making it the method of choice for detailed impurity profiling and the detection of trace components.[1][7]
-
qNMR , as a primary analytical method, offers an accurate and precise determination of the absolute purity of the bulk material without the need for specific impurity reference standards.[4][5] It also provides valuable structural confirmation.
For a comprehensive and robust purity assessment, a dual approach is often recommended.[10] qNMR can be used to assign an accurate, absolute purity value to the main component, while HPLC provides a detailed profile of trace impurities. This orthogonal approach ensures the highest level of confidence in the quality of research materials and is a cornerstone of rigorous scientific and drug development endeavors.
References
- 1. A new RP-HPLC approach for estimation of potential impurities of Fosamprenavir - method development and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 7. Advantages and Disadvantages of HPLC in Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. enovatia.com [enovatia.com]
- 10. benchchem.com [benchchem.com]
- 11. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Bioisosteric Replacement of the Thieno[2,3-d]pyrimidine Scaffold: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide range of biological activities, particularly as kinase inhibitors in oncology.[1] Its structural similarity to purine has made it a valuable template for designing molecules that interact with ATP-binding sites of various enzymes.[1] However, the exploration of bioisosteric replacements is a crucial strategy in drug discovery to optimize potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of key bioisosteric replacements for the thieno[2,3-d]pyrimidine scaffold, focusing on quinazolines and the isomeric thieno[3,2-d]pyrimidines.
Core Scaffold Comparison
Bioisosteric replacement aims to substitute a core scaffold with another that retains similar steric and electronic properties, thereby preserving the intended biological activity. The most common bioisosteres for the thieno[2,3-d]pyrimidine scaffold are the quinazoline and the thieno[3,2-d]pyrimidine systems.[2]
| Scaffold | Structure | Key Features |
| Thieno[2,3-d]pyrimidine | Fused thiophene and pyrimidine rings. Considered a bioisostere of purine. The sulfur atom in the thiophene ring influences the electronic distribution and can engage in specific interactions with biological targets. | |
| Quinazoline | Fused benzene and pyrimidine rings. A well-established scaffold in kinase inhibitors (e.g., Gefitinib, Erlotinib). The benzene ring offers a different hydrophobic profile compared to the thiophene ring.[2] | |
| Thieno[3,2-d]pyrimidine | Isomeric to thieno[2,3-d]pyrimidine with a different fusion pattern of the thiophene and pyrimidine rings. This subtle change in geometry can significantly impact binding affinity and selectivity. |
Physicochemical Properties of Parent Scaffolds
The choice of a scaffold can significantly influence the physicochemical properties of a drug candidate, affecting its solubility, permeability, and metabolic stability.
| Property | Thieno[2,3-d]pyrimidine | Thieno[3,2-d]pyrimidine | Quinazoline |
| Molecular Weight | 136.18 g/mol | 168.18 g/mol | 130.15 g/mol |
| XLogP3 | 1.6 | 0.5 | 1.9 |
| Hydrogen Bond Donors | 0 | 2 | 0 |
| Hydrogen Bond Acceptors | 2 | 2 | 2 |
| Topological Polar Surface Area | 29.9 Ų | 86.4 Ų | 25.8 Ų |
Data sourced from PubChem.[1]
Biological Activity Comparison: Kinase Inhibition
Both thieno[2,3-d]pyrimidines and their bioisosteres have been extensively explored as kinase inhibitors. Below is a comparative summary of their reported activities against common oncology targets. Note: Direct comparison of IC50 values across different studies should be interpreted with caution due to variations in experimental conditions.
Thieno[2,3-d]pyrimidine vs. Thieno[3,2-d]pyrimidine
Direct comparative studies are limited, but some research suggests that the orientation of the thiophene ring can impact potency. For instance, a study on epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors found that thieno[2,3-d]pyrimidine derivatives were generally more potent than their corresponding isomeric thieno[3,2-d]pyrimidine counterparts on the same cancer cell lines.
| Scaffold | Target | Compound Example | IC50 | Cell Line | Reference |
| Thieno[2,3-d]pyrimidine | VEGFR-2 | Compound 17f | 0.23 µM | - | [3] |
| Thieno[2,3-d]pyrimidine | PI3Kβ | Compound VIb | 72% inhibition @ 10 µM | - | [4] |
| Thieno[3,2-d]pyrimidine | 17β-HSD2 | Compound 3b | 36% inhibition @ 1 µM | - | [5] |
Thieno[2,3-d]pyrimidine vs. Quinazoline
Quinazolines are well-established kinase inhibitors, with several approved drugs on the market. Thieno[2,3-d]pyrimidines are often designed as bioisosteres of these successful quinazoline drugs.
| Scaffold | Target | Compound Example | IC50 (nM) | Cell Line | Reference |
| Thieno[2,3-d]pyrimidine | c-Met | Compound 12j | 25 | - | [6] |
| Thieno[2,3-d]pyrimidine | VEGFR-2 | Compound 12j | 48 | - | [6] |
| Quinazoline | EGFR | Gefitinib | 2.7 - 80 | Various | [2] |
| Quinazoline | VEGFR-2 | Vandetanib | 40 | - | [2] |
| Quinazoline | p38α MAPK | Compound 8a | 230 | - | [7] |
Experimental Protocols
General Protocol for In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase. The assay measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compounds
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for the dose-response curve.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase assay buffer.
-
In a 384-well plate, add the serially diluted test compounds or DMSO (as a control) to the appropriate wells.
-
Add the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for the optimized reaction time (typically 30-60 minutes).
-
-
Signal Detection:
-
Add the luminescent kinase assay reagent to each well. This reagent will stop the kinase reaction and generate a luminescent signal proportional to the amount of remaining ATP.
-
Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow
VEGFR Signaling Pathway
Many thieno[2,3-d]pyrimidine derivatives and their bioisosteres exert their anticancer effects by inhibiting vascular endothelial growth factor receptor (VEGFR), a key regulator of angiogenesis. The diagram below illustrates a simplified VEGFR signaling cascade.
Caption: Simplified VEGFR2 signaling pathway leading to cell proliferation, migration, and survival.
Experimental Workflow for Kinase Inhibitor Screening
The following diagram outlines a typical workflow for identifying and characterizing kinase inhibitors.
Caption: A typical workflow for the discovery and development of kinase inhibitors.
References
- 1. Thieno(2,3-d)pyrimidine | C6H4N2S | CID 12225304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijacskros.com [ijacskros.com]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of different kinase inhibitors with a thienopyrimidine core
For Researchers, Scientists, and Drug Development Professionals
The thienopyrimidine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors, leading to the development of several promising anti-cancer agents. This guide provides a comparative overview of key kinase inhibitors featuring this core, with a focus on their target specificity, potency, and the experimental methodologies used for their evaluation.
Comparative Efficacy and Selectivity of Thienopyrimidine Kinase Inhibitors
The following tables summarize the in vitro potency and selectivity of prominent thienopyrimidine-based kinase inhibitors against their primary targets.
| Inhibitor | Primary Target(s) | IC50 (nM) | Selectivity Notes | Key Cellular Effects |
| Pictilisib (GDC-0941) | PI3Kα, PI3Kδ | 3 | Equipotent against PI3Kα and PI3Kδ. Modest selectivity against PI3Kβ (11-fold) and PI3Kγ (25-fold).[1][2][3][4] | Inhibits phosphorylation of Akt; inhibits proliferation of various cancer cell lines.[1] |
| Olmutinib (HM61713) | EGFR (T790M mutant) | 10 (H1975 cells) | Highly selective for EGFR T790M and activating mutants over wild-type EGFR (IC50 = 2225 nM).[5][6][7][8][9] | Potently inhibits EGFR in cells expressing activating and resistance mutations.[5] |
| SNS-314 | Aurora A, B, C | 9 (A), 31 (B), 3 (C) | Pan-Aurora kinase inhibitor.[10] | Inhibits cell proliferation, induces polyploidy, and promotes apoptosis.[10][11][12][13][14] |
| Fimepinostat (CUDC-907) | PI3Kα, HDAC1/2/3/10 | 19 (PI3Kα), 1.7-5 (HDACs) | Dual inhibitor of PI3K and HDAC enzymes.[15][16] | Induces cell cycle arrest and apoptosis in cancer cells.[15] |
Table 1: Comparative Potency of Thienopyrimidine Kinase Inhibitors. This table outlines the half-maximal inhibitory concentration (IC50) of selected thienopyrimidine-based inhibitors against their primary kinase targets.
| Inhibitor | Off-Target Kinase | IC50 (nM) | Fold Selectivity vs. Primary Target |
| Pictilisib (GDC-0941) | mTOR | >193-fold vs. PI3Kα | High |
| PI3Kβ | 33 | ~11-fold vs. PI3Kα | |
| PI3Kγ | 75 | ~25-fold vs. PI3Kα | |
| Olmutinib (HM61713) | EGFR (Wild-Type) | 2225 | ~222-fold vs. EGFR T790M |
| Fimepinostat (CUDC-907) | PI3Kβ | 54 | ~2.8-fold vs. PI3Kα |
| PI3Kδ | 39 | ~2-fold vs. PI3Kα | |
| PI3Kγ | 311 | ~16-fold vs. PI3Kα |
Table 2: Selectivity Profile of Thienopyrimidine Kinase Inhibitors. This table details the IC50 values of the inhibitors against common off-target kinases, providing insight into their selectivity.
Signaling Pathways and Experimental Workflows
Visualizing the targeted signaling pathways and the experimental procedures used to assess inhibitor efficacy is crucial for understanding their mechanism of action and preclinical evaluation.
Figure 1: PI3K/AKT/mTOR Signaling Pathway. This diagram illustrates the central role of PI3K in promoting cell growth and survival, and the points of inhibition by Pictilisib and Fimepinostat.
Figure 2: EGFR Signaling Pathway. This diagram shows the activation of the EGFR pathway and its inhibition by Olmutinib, which specifically targets the T790M resistance mutation.
Figure 3: Aurora Kinase Function in Mitosis. This diagram depicts the roles of Aurora A and B kinases during mitosis and their inhibition by the pan-Aurora inhibitor SNS-314.
Figure 4: General Kinase Inhibition Assay Workflow. This flowchart outlines the typical steps involved in a biochemical assay to determine the IC50 value of a kinase inhibitor.
Detailed Experimental Protocols
A clear understanding of the experimental methodologies is paramount for the interpretation and replication of results. Below are detailed protocols for key assays used in the characterization of thienopyrimidine-based kinase inhibitors.
Biochemical Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the in vitro potency of a kinase inhibitor.
Materials:
-
Purified recombinant kinase (e.g., PI3Kα, EGFR, Aurora A)
-
Kinase-specific substrate (e.g., synthetic peptide, protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (typically containing Tris-HCl, MgCl2, DTT)
-
Thienopyrimidine inhibitor (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or ELISA-based antibody)
-
Microplates (e.g., 96-well or 384-well)
-
Microplate reader
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the thienopyrimidine inhibitor in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a microplate, add the kinase assay buffer, the purified kinase enzyme, and the kinase-specific substrate.
-
Inhibitor Addition: Add the diluted inhibitor to the appropriate wells. Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" control (blank).
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP to all wells. The final ATP concentration is often at or near the Km value for the specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes) to allow the phosphorylation reaction to proceed.
-
Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the amount of phosphorylated substrate.
-
Data Analysis: Measure the signal (e.g., luminescence, fluorescence) using a microplate reader. Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the "no inhibitor" control. Determine the IC50 value by fitting the data to a dose-response curve.[17][18][19][20][21][22][23]
Cell-Based Proliferation Assay
This protocol assesses the effect of a kinase inhibitor on the growth of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., harboring a specific mutation)
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
Thienopyrimidine inhibitor (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
96-well clear-bottom white plates (for luminescent assays) or clear plates (for colorimetric assays)
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight in a cell culture incubator (37°C, 5% CO2).
-
Inhibitor Treatment: Treat the cells with serial dilutions of the thienopyrimidine inhibitor for a specified period (typically 72 hours). Include a vehicle control (DMSO).
-
Cell Viability Measurement: After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Signal Detection: Incubate the plates as required by the assay protocol to allow for signal development (e.g., cell lysis and ATP measurement for CellTiter-Glo®).
-
Data Acquisition: Measure the luminescent or colorimetric signal using the appropriate plate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition for each inhibitor concentration relative to the vehicle control. Determine the GI50 or IC50 value by plotting the data on a dose-response curve.[24][25]
Western Blotting for Phospho-Protein Analysis
This protocol is used to determine the effect of an inhibitor on the phosphorylation of downstream targets in a signaling pathway.
Materials:
-
Cancer cell line of interest
-
Thienopyrimidine inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (specific for the phosphorylated and total protein of interest, e.g., phospho-AKT and total AKT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting transfer system
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the thienopyrimidine inhibitor at various concentrations for a specific time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with the primary antibody overnight at 4°C. Wash the membrane and then incubate it with the HRP-conjugated secondary antibody.
-
Detection: After further washing, add the chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated protein compared to the total protein and the untreated control.[25]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleck.co.jp [selleck.co.jp]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Olmutinib - Wikipedia [en.wikipedia.org]
- 7. olmutinib [drugcentral.org]
- 8. Olmutinib : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 9. olmutinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. SNS-314, a pan-Aurora kinase inhibitor, shows potent anti-tumor activity and dosing flexibility in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. benchchem.com [benchchem.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. sigmaaldrich.cn [sigmaaldrich.cn]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of 6-Substituted Thieno[2,3-d]pyrimidines
The thieno[2,3-d]pyrimidine scaffold is a versatile heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its structural resemblance to the purine base, adenine. This structural similarity allows it to interact with a wide range of biological targets, making it a privileged scaffold in drug discovery. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-substituted thieno[2,3-d]pyrimidines, focusing on their development as inhibitors of various enzymes and receptors implicated in diseases such as cancer and inflammation. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and visual representations of key biological pathways.
Kinase Inhibition
6-Substituted thieno[2,3-d]pyrimidines have been extensively explored as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.[1] The substitution pattern at the 6-position of the thieno[2,3-d]pyrimidine core plays a pivotal role in determining the potency and selectivity of these inhibitors.[1]
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
A series of 6-aryl/heteroaryl-4-(3',4',5'-trimethoxyanilino)thieno[3,2-d]pyrimidines (an isomeric scaffold) were investigated as dual inhibitors of tubulin polymerization and EGFR kinase.[2] While this study focused on the thieno[3,2-d]pyrimidine isomer, the SAR insights are valuable. For instance, the introduction of electron-releasing or electron-withdrawing substituents at the para-position of the C-6 phenyl ring significantly influenced antiproliferative activity.[2] The p-tolyl derivative exhibited potent growth inhibitory activity against several cancer cell lines.[2]
Another study focused on the design of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors.[3] These compounds were designed to mimic the structural features of known VEGFR-2 inhibitors.[3] Several derivatives showed excellent anticancer activities against HCT-116, HepG2, and MCF-7 human cancer cell lines.[3]
Fibroblast Growth Factor Receptor 1 (FGFR1)
Novel classes of thieno[2,3-d]pyrimidines have been identified as potent inhibitors of FGFR1.[4] The SAR studies revealed that the nature and position of substituents on the phenyl ring at the 5 or 6-position of the thienopyrimidine core had a significant impact on the inhibitory potency.[4]
Atypical Protein Kinase C (aPKC)
Starting from a tricyclic thieno[2,3-d]pyrimidine lead compound, a series of derivatives were synthesized as ATP-competitive inhibitors of the aPKCι and aPKCζ isoforms.[5][6] These kinases are involved in regulating cellular permeability, making them attractive targets for diseases like diabetic retinopathy.[6] The SAR evaluation of this series led to the identification of a potent compound that demonstrated efficacy in cellular assays and in vivo models of retinal vascular permeability.[5]
Phosphoinositide 3-kinase (PI3K)
Morpholine-based thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as anti-PI3K agents.[7] These compounds were designed based on the common pharmacophoric features of known PI3K inhibitors.[7] Several compounds exhibited good cytotoxic activities against breast cancer cell lines, with one compound showing significant enzymatic inhibitory activity against PI3Kβ and PI3Kγ isoforms.[7]
Table 1: SAR Summary of 6-Substituted Thieno[2,3-d]pyrimidines as Kinase Inhibitors
| Target Kinase | General Structure/Substitution at C6 | Key SAR Findings | Reference |
| EGFR | 6-Aryl/heteroaryl with 4-(3',4',5'-trimethoxyanilino) | para-Substituents on the C6-phenyl ring influence activity. p-Tolyl group showed high potency. | [2] |
| VEGFR-2 | Varied substitutions on the thieno[2,3-d]pyrimidine core | Structural similarity to known VEGFR-2 inhibitors is a key design principle. Specific derivatives showed potent anticancer activity. | [3] |
| FGFR1 | Phenyl group at C5 or C6 | Substituents on the phenyl ring and their position are critical for inhibitory activity. | [4] |
| aPKC | Tricyclic thieno[2,3-d]pyrimidine derivatives | Modifications to the lead structure led to potent and selective inhibitors of aPKCι and aPKCζ. | [5][6] |
| PI3K | 6-Morpholino derivatives | The morpholine moiety is a key pharmacophoric feature. Specific derivatives showed potent inhibition of PI3Kβ and PI3Kγ. | [7] |
Experimental Protocols
EGFR and VEGFR-2 Kinase Inhibitory Activity Assay
The inhibitory activity of the compounds against EGFR and VEGFR-2 kinases can be evaluated using commercially available kinase assay kits. A typical protocol involves the following steps:
-
The kinase, substrate (e.g., a synthetic peptide), and ATP are incubated in a reaction buffer.
-
The test compound at various concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, often using a luminescence-based method where the signal is inversely proportional to the amount of ATP remaining in the well (and thus directly proportional to kinase activity).
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration. Erlotinib and sunitinib can be used as positive controls for EGFR and VEGFR-2 inhibition, respectively.[2]
Cell Proliferation Assay (MTT Assay)
The antiproliferative activity of the compounds against cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][8]
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
After the incubation period, the MTT reagent is added to each well and incubated for a few hours.
-
Living cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell growth inhibition is calculated, and IC50 values are determined.
Signaling Pathways
EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that regulate cell proliferation, survival, and migration. 6-Substituted thieno[2,3-d]pyrimidines can inhibit this pathway by blocking the ATP-binding site of the EGFR kinase domain, thereby preventing its autophosphorylation and the activation of downstream signaling molecules.
Caption: EGFR signaling pathway and the inhibitory action of 6-substituted thieno[2,3-d]pyrimidines.
Inhibition of Purine Biosynthesis
A distinct class of 6-substituted thieno[2,3-d]pyrimidines has been developed as multi-targeted agents that inhibit key enzymes in the de novo purine nucleotide biosynthesis pathway, specifically glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase).[9][10] These compounds often feature a side chain designed for selective uptake by folate receptors (FRs), which are overexpressed in many tumors.[9][10]
The SAR studies in this series have explored modifications of the bridge and side-chain aryl moieties. For example, replacing a phenyl ring in the side chain with thiophene or furan rings, and altering the length of the carbon bridge, has been shown to modulate the inhibitory activity and tumor selectivity.[9] X-ray crystal structures of some of these analogs in complex with human GARFTase have provided valuable insights for rational drug design.[9][10]
Table 2: SAR Summary of 6-Substituted Thieno[2,3-d]pyrimidines as Purine Biosynthesis Inhibitors
| Target Enzyme(s) | General Structure/Substitution at C6 | Key SAR Findings | Reference |
| GARFTase & AICARFTase | 6-Substituted with a bridge and side-chain aryl/heteroaryl group, and an L-glutamate moiety | Replacement of the side-chain phenyl with thiophene or furan rings can enhance activity. The length of the carbon bridge is important. Strategic fluorine substitutions can improve potency and transport selectivity. | [9][10] |
Experimental Protocols
Enzyme Inhibition Assays for GARFTase and AICARFTase
The inhibitory activity of compounds against purified human GARFTase and AICARFTase can be determined by spectrophotometric assays.
-
The recombinant enzyme is incubated with its respective substrates in a suitable buffer.
-
The test compound at various concentrations is included in the reaction mixture.
-
The rate of the enzymatic reaction is monitored by measuring the change in absorbance at a specific wavelength over time.
-
Ki values are determined by fitting the data to appropriate enzyme inhibition models.[9]
Cellular Uptake and Metabolite Rescue Studies
To confirm the mechanism of action in cells, growth inhibition assays can be performed in the presence of specific metabolites to "rescue" the cells from the effects of the inhibitor. For inhibitors of purine biosynthesis, the addition of purine precursors like hypoxanthine or aminoimidazole carboxamide riboside (AICAR) would be expected to reverse the antiproliferative effects of the compounds.[10]
Signaling Pathways
De Novo Purine Biosynthesis Pathway
The de novo purine biosynthesis pathway is a multi-step process that leads to the synthesis of inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). GARFTase and AICARFTase are two key folate-dependent enzymes in this pathway. 6-Substituted thieno[2,3-d]pyrimidines can act as dual inhibitors, blocking the pathway at two distinct steps.
Caption: Inhibition of the de novo purine biosynthesis pathway by 6-substituted thieno[2,3-d]pyrimidines.
Other Targets and Future Directions
The versatility of the thieno[2,3-d]pyrimidine scaffold is further highlighted by its application in developing inhibitors for other important targets, including:
-
Sirtuins (SIRT1, SIRT2, and SIRT3): Thieno[3,2-d]pyrimidine-6-carboxamides have been identified as potent pan-inhibitors of these histone deacetylases.[11]
-
Gonadotropin-releasing hormone (GnRH) receptor: Thieno[2,3-d]pyrimidine-2,4-dione derivatives have been developed as potent antagonists of the GnRH receptor.[12]
-
Topoisomerase II: Certain hexahydrobenzo[1][12]thieno[2,3-d]pyrimidine derivatives have shown inhibitory activity against topoisomerase II, a key enzyme in DNA replication and a target for anticancer drugs.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. scispace.com [scispace.com]
- 9. Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidine-2,4-dione derivatives as potent GnRH receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 4-Chloro-6-ethylthieno[2,3-d]pyrimidine Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of the selectivity and off-target effects of thieno[2,3-d]pyrimidine-based kinase inhibitors, complete with experimental data and protocols.
The 4-chloro-6-ethylthieno[2,3-d]pyrimidine scaffold is a key pharmacophore in the development of potent kinase inhibitors. Its structural similarity to the adenine core of ATP allows it to effectively compete for the ATP-binding site of a wide range of kinases. This versatility, however, necessitates a thorough understanding of its cross-reactivity profile to ensure the development of selective and safe therapeutics. This guide provides a comparative analysis of the selectivity of thieno[2,3-d]pyrimidine-based inhibitors, supported by experimental data from publicly available research, and details the methodologies for assessing their activity and specificity.
Quantitative Cross-Reactivity Profiling
One study on a tricyclic thieno[2,3-d]pyrimidine derivative, compound 7l , which shares the core heterocyclic system, provides valuable cross-reactivity data against a panel of 31 kinases.[1] This compound was identified as a potent inhibitor of atypical protein kinase C (aPKC) isoforms.
Table 1: Selectivity Profile of Thieno[2,3-d]pyrimidine Derivative 7l [1]
| Kinase Family | Kinase Target | % Inhibition at 1 µM |
| AGC | aPKCι | 98 |
| AGC | aPKCζ | 95 |
| AGC | ROCK1 | 85 |
| AGC | ROCK2 | 88 |
| AGC | PKN2 | 75 |
| AGC | MST2 | 65 |
| CAMK | MARK4 | 55 |
| TK | FAK | 45 |
| Other | CK2α | 30 |
Data has been extracted and compiled from the supplementary information of the cited study for illustrative purposes.
Another series of thieno[2,3-d]pyrimidine derivatives has been investigated as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3] While a broad kinome scan is not provided, the high potency against VEGFR-2 suggests this as a primary target for certain members of this chemical class. A representative compound, 17f , demonstrated an IC50 value of 0.23 µM against VEGFR-2.[2]
Similarly, derivatives of the thieno[2,3-d]pyrimidine scaffold have been identified as potent inhibitors of Aurora kinases and Rho-associated coiled-coil containing protein kinases (ROCK).[4][5] For instance, a potent thieno[2,3-d]pyrimidin-4(3H)-one derivative, 8k , exhibited IC50 values of 0.004 µM and 0.001 µM against ROCK1 and ROCK2, respectively.[5] Furthermore, a thieno[2,3-d]pyrimidine, compound 6b , was found to be a potent c-Met inhibitor with an IC50 of 35.7 nM and showed high selectivity for the c-Met family against 14 other tested kinases.
Table 2: Comparative Inhibitory Activity of Various Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Primary Target(s) | IC50 (nM) | Reference |
| 7l | aPKCι/ζ | - (% inhibition) | [1] |
| 17f | VEGFR-2 | 230 | [2] |
| 8k | ROCK1 / ROCK2 | 4 / 1 | [5] |
| 6b | c-Met | 35.7 |
Key Signaling Pathways
The cross-reactivity profile of these inhibitors indicates their potential to modulate several critical signaling pathways implicated in cancer and other diseases. Understanding these pathways is crucial for predicting the biological effects of these compounds.
Experimental Protocols
Accurate and reproducible assessment of kinase inhibitor activity and selectivity is paramount. Below are detailed protocols for commonly employed in vitro and cellular assays.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Protocol:
-
Reagent Preparation: Prepare kinase buffer, ATP solution, substrate solution, and serial dilutions of the this compound based inhibitor.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the test inhibitor or vehicle control. Add 2.5 µL of the kinase/substrate mixture. Initiate the reaction by adding 5 µL of ATP solution. The final reaction volume is 10 µL.
-
Incubation: Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Kinase Activity Assay: In-Cell Western™
This immunocytochemical technique quantifies the phosphorylation of a target protein within cells, providing a measure of kinase activity in a more physiological context.
Protocol:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the this compound based inhibitor for a specified duration.
-
Fixation and Permeabilization: Aspirate the media and fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature. Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding sites by incubating the cells with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS containing 0.1% Tween 20. Incubate with an infrared-labeled secondary antibody for 1 hour at room temperature in the dark. A second primary antibody for a housekeeping protein (e.g., GAPDH) can be used for normalization, followed by a spectrally distinct secondary antibody.
-
Data Acquisition: Scan the plate using an infrared imaging system (e.g., LI-COR® Odyssey®).
-
Data Analysis: Quantify the fluorescence intensity for both the phospho-protein and the normalization protein. The ratio of the two signals is used to determine the relative level of protein phosphorylation and the inhibitory effect of the compound.
Conclusion
The this compound scaffold represents a promising starting point for the development of potent kinase inhibitors. The available data on related compounds suggest that while potent inhibition of primary targets such as VEGFR-2, ROCK, c-Met, and Aurora kinases can be achieved, cross-reactivity with other kinases is a critical consideration. Achieving a high degree of selectivity is a key challenge in the development of thieno[2,3-d]pyrimidine-based inhibitors and requires comprehensive profiling against a broad panel of kinases. The experimental protocols provided herein offer robust methods for characterizing the potency and selectivity of these compounds, guiding the optimization of lead candidates towards safer and more effective therapeutics. Further public disclosure of comprehensive kinome-wide selectivity data for this class of inhibitors will be invaluable for the drug discovery community.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel c-Met kinase inhibitors bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming the Identity of Thienopyrimidine Derivatives: A Comparison of Analytical Methods
For researchers, scientists, and professionals in drug development, the accurate confirmation of the chemical identity of novel thienopyrimidine derivatives is a critical step. This guide provides an objective comparison of the primary analytical methods employed for this purpose, supported by experimental data and detailed protocols.
Thienopyrimidines, due to their structural similarity to purine bases, are a significant class of heterocyclic compounds with a wide range of biological activities, making them promising candidates in drug discovery.[1][2] The robust and unambiguous characterization of these molecules is paramount for the integrity of research and the advancement of therapeutic development. The principal analytical techniques for structural elucidation and identity confirmation include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Elemental Analysis, and Ultraviolet-Visible (UV-Vis) Spectroscopy.[3][4][5] High-Performance Liquid Chromatography (HPLC) is also routinely used to determine the purity of these compounds.[6][7]
Comparative Overview of Analytical Methods
The selection of an analytical method, or more commonly a combination of methods, is dependent on the specific information required. While NMR and Mass Spectrometry provide detailed structural information, IR and UV-Vis spectroscopy offer insights into the functional groups and electronic transitions within the molecule. Elemental analysis provides the empirical formula, which is a fundamental confirmation of the compound's composition.
Table 1: Comparison of Key Analytical Methods for Thienopyrimidine Derivative Identification
| Analytical Method | Information Provided | Strengths | Limitations | Typical Data Output |
| NMR Spectroscopy | Detailed molecular structure, including connectivity of atoms and stereochemistry.[8] | Provides unambiguous structural elucidation. | Relatively low sensitivity; requires soluble samples. | Chemical shifts (δ) in ppm, coupling constants (J) in Hz.[6] |
| Mass Spectrometry | Molecular weight and fragmentation patterns.[9] | High sensitivity; provides molecular formula with high resolution MS. | Isomers may not be distinguishable without fragmentation analysis. | Mass-to-charge ratio (m/z).[10] |
| IR Spectroscopy | Presence of specific functional groups.[4] | Fast and non-destructive; provides a molecular fingerprint. | Complex spectra can be difficult to interpret fully. | Wavenumber (cm⁻¹) vs. transmittance (%). |
| Elemental Analysis | Percentage composition of elements (C, H, N, S).[3] | Confirms the empirical and molecular formula. | Does not provide structural information; requires pure samples. | Percentage of each element. |
| UV-Vis Spectroscopy | Information about electronic transitions and conjugation.[11] | Simple and rapid; useful for quantitative analysis. | Provides limited structural information. | Wavelength of maximum absorbance (λmax) in nm.[12] |
| HPLC | Purity of the compound.[6] | High resolution and sensitivity for separating mixtures. | Primarily for separation and quantification, not structural identification. | Retention time (min) and peak area. |
Experimental Data and Protocols
The following sections provide a detailed look at the experimental protocols for each key analytical method, along with representative data for a hypothetical thienopyrimidine derivative.
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including thienopyrimidine derivatives.[8] It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), allowing for the determination of the molecule's carbon-hydrogen framework.[3][13]
Experimental Protocol: ¹H NMR and ¹³C NMR spectra are typically recorded on a spectrometer operating at frequencies such as 300, 400, or 500 MHz for ¹H NMR.[6][10][14] The sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃, and tetramethylsilane (TMS) is used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Representative Data:
Table 2: Example ¹H and ¹³C NMR Data for a Thienopyrimidine Derivative
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | 9.60 | br s | 1H | NH[14] |
| ¹H | 8.20 | s | 1H | =CH[14] |
| ¹H | 7.80 - 7.20 | m | 9H | Aromatic-H[14] |
| ¹H | 2.60 | s | 3H | CH₃[14] |
| ¹³C | 180.03 | - | - | C=S[15] |
| ¹³C | 166.33 | - | - | C-CH₃[15] |
| ¹³C | 162.67 | - | - | CH-pyrimidine[15] |
| ¹³C | 139.3 - 116.0 | - | - | Aromatic-C[15] |
| ¹³C | 115.6 | - | - | CN[15] |
| ¹³C | 21.7 | - | - | CH₃[15] |
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.[9]
Experimental Protocol: Mass spectra are often obtained using an electron ionization (EI) source at 70 eV.[9][10] The sample is introduced into the mass spectrometer, where it is ionized. The resulting ions are then separated based on their m/z ratio and detected.
Representative Data: For a thienopyrimidine derivative, the mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.[10] Isotopologue peaks, such as M+2, may also be observed, which can be indicative of the presence of elements like sulfur or chlorine.[9]
IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present.[4]
Experimental Protocol: IR spectra are typically recorded using a Fourier Transform Infrared (FT-IR) spectrophotometer.[14] The sample can be analyzed as a solid (using a KBr pellet), a liquid, or in solution. The spectrum shows the absorption bands as a function of wavenumber (cm⁻¹).
Representative Data:
Table 3: Typical IR Absorption Bands for Thienopyrimidine Derivatives
| Wavenumber (cm⁻¹) | Functional Group |
| 3372 - 3257 | N-H stretching[4][15] |
| 2214 | C≡N stretching[14][15] |
| 1688 - 1630 | C=N stretching[15] |
| 1671 - 1656 | C=O stretching[10] |
Elemental analysis determines the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is used to confirm the empirical formula of the synthesized molecule.[3]
Experimental Protocol: A small, accurately weighed amount of the pure compound is combusted in a stream of oxygen. The resulting combustion products (CO₂, H₂O, N₂, SO₂) are then quantitatively analyzed to determine the percentage of each element. The results are typically reported as "Anal. Calcd. for C₁₄H₁₀N₄S: C, 63.14; H, 3.78; N, 21.04; S, 12.04. Found: C, 63.06; H, 3.88; N, 20.99; S, 12.13."[15]
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorbance (λmax) can give an indication of the extent of conjugation in the thienopyrimidine system.[11]
Experimental Protocol: A solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) is prepared.[12] The absorbance of the solution is then measured over a range of wavelengths (typically 200-400 nm) using a double-beam UV-Vis spectrophotometer.[12] The wavelength at which the maximum absorbance occurs (λmax) is recorded. For a pyrimidine derivative, a λmax of around 275 nm has been reported.[12]
Visualizing the Workflow and Method Relationships
The following diagrams illustrate the typical workflow for confirming the identity of a newly synthesized thienopyrimidine derivative and the logical relationship between the different analytical methods.
Caption: Experimental workflow for the synthesis and identity confirmation of thienopyrimidine derivatives.
Caption: Logical relationship of analytical methods for characterizing thienopyrimidine derivatives.
References
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. futurity-proceedings.com [futurity-proceedings.com]
- 9. article.sapub.org [article.sapub.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and characterization of thienopyrimidine derivatives - American Chemical Society [acs.digitellinc.com]
- 14. researchgate.net [researchgate.net]
- 15. jjc.yu.edu.jo [jjc.yu.edu.jo]
A Comparative Efficacy Analysis of Thieno[2,3-d]pyrimidine Derivatives and Other EGFR Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of thieno[2,3-d]pyrimidine-based compounds, represented by 4-Chloro-6-ethylthieno[2,3-d]pyrimidine, with established Epidermal Growth Factor Receptor (EGFR) inhibitors. The analysis is supported by experimental data from in vitro studies, offering a quantitative assessment of their potential as anti-cancer agents. Detailed methodologies for key experiments are also provided to ensure reproducibility and further investigation.
Introduction to EGFR and Targeted Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[1] This has led to the development of several generations of EGFR tyrosine kinase inhibitors (TKIs) that have revolutionized the treatment of EGFR-mutant cancers.
First-generation inhibitors, such as gefitinib and erlotinib, are reversible inhibitors effective against common activating mutations like exon 19 deletions and the L858R point mutation. However, their efficacy is often limited by the emergence of resistance, most commonly through the T790M "gatekeeper" mutation. Second-generation inhibitors, including afatinib and dacomitinib, are irreversible inhibitors that target a broader range of EGFR mutations but can also exhibit toxicity due to their activity against wild-type EGFR. The third-generation inhibitor, osimertinib, was specifically designed to be effective against the T790M resistance mutation while sparing wild-type EGFR.[2]
The thieno[2,3-d]pyrimidine scaffold has emerged as a promising core structure for the development of novel EGFR inhibitors.[3][4] This guide focuses on the comparative efficacy of this class of compounds, using this compound as a representative molecule, against established EGFR inhibitors. While direct experimental data for this compound is limited in publicly available research, this guide will utilize data from closely related thieno[2,3-d]pyrimidine derivatives to provide a comprehensive comparative analysis.
Comparative Efficacy Data
The following tables summarize the in vitro inhibitory activity (IC50 values) of various thieno[2,3-d]pyrimidine derivatives and established EGFR inhibitors against wild-type (WT) EGFR and clinically relevant mutant forms. Lower IC50 values indicate greater potency.
Table 1: Inhibitory Activity (IC50) of Thieno[2,3-d]pyrimidine Derivatives and Established EGFR Inhibitors against EGFR Kinases
| Compound Class | Specific Compound/Derivative | EGFR (Wild-Type) IC50 (nM) | EGFR (T790M Mutant) IC50 (nM) | Reference Compound | Reference EGFR (WT) IC50 (nM) | Reference EGFR (T790M) IC50 (nM) |
| Thieno[2,3-d]pyrimidine | Compound 5b | 37.19 | 204.10 | Erlotinib | 5.9 | 212.2 |
| Thieno[2,3-d]pyrimidine | Compound 12c | 37.50 | 148.90 | Erlotinib | - | - |
| Thieno[2,3-d]pyrimidine | Compound 13k | - | - | Erlotinib | - | - |
| Thieno[2,3-d]pyrimidine | Compound 21 | 77 | - | Erlotinib | 40 | - |
| Thieno[2,3-d]pyrimidine | Compound 25 | 59 | - | Erlotinib | 40 | - |
Table 2: Anti-proliferative Activity (IC50) of Thieno[2,3-d]pyrimidine Derivatives and Established EGFR Inhibitors in Cancer Cell Lines
| Compound Class | Specific Compound/Derivative | Cell Line | EGFR Status | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Thieno[2,3-d]pyrimidine | Compound 5b | A549 | WT | 17.79 | Erlotinib | 4.18 |
| Thieno[2,3-d]pyrimidine | Compound 5b | MCF-7 | WT | 22.66 | Erlotinib | 14.27 |
| Thieno[2,3-d]pyrimidine | Compound 12c | A549 | WT | 12.16 | Erlotinib | - |
| Thieno[2,3-d]pyrimidine | Compound 12c | MCF-7 | WT | 15.67 | Erlotinib | - |
| Thieno[2,3-d]pyrimidine | Compound 13g | HepG2 | WT | 16.006 ± 0.58 | Erlotinib | 13.914 ± 0.36 |
| Thieno[2,3-d]pyrimidine | Compound 13h | HCT-116 | WT | 7.592 ± 0.32 | Erlotinib | 4.99 ± 0.09 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate further research and validation.
EGFR Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is used to determine the in vitro inhibitory activity of a compound against purified EGFR kinase.
-
Reagent Preparation :
-
Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).
-
Dilute the recombinant EGFR enzyme (wild-type or mutant) and a suitable substrate (e.g., a poly-GT peptide) in kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT).[5]
-
-
Assay Plate Setup :
-
Add the test compound at various concentrations to the wells of a 384-well plate.
-
Include a positive control (no inhibitor) and a negative control (no enzyme).
-
-
Kinase Reaction :
-
Detection :
-
Stop the reaction by adding a detection solution containing a europium cryptate-labeled anti-phosphotyrosine antibody and an XL665-labeled streptavidin (for biotinylated substrates).
-
Incubate to allow for antibody binding to the phosphorylated substrate.
-
-
Data Acquisition and Analysis :
-
Measure the HTRF signal (emission at 665 nm and 620 nm after excitation at 320 nm) using a plate reader.
-
Calculate the ratio of the two emission signals and plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.
-
Cell Seeding :
-
Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 3,000-5,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.[6]
-
-
Compound Treatment :
-
Treat the cells with serial dilutions of the test compound.
-
Include a vehicle control (e.g., DMSO).
-
-
Incubation :
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[6]
-
-
Viability Measurement :
-
Data Analysis :
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[6]
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Western Blot Analysis of EGFR Phosphorylation
This technique is used to assess the effect of an inhibitor on the phosphorylation status of EGFR within cells.
-
Cell Treatment and Lysis :
-
Treat cells with the test compound for a specified duration.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.[8]
-
-
SDS-PAGE and Protein Transfer :
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection :
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[8]
-
-
Stripping and Reprobing :
-
To normalize for protein loading, the membrane can be stripped of the p-EGFR antibodies and reprobed with an antibody against total EGFR and a loading control (e.g., β-actin or GAPDH).[8]
-
-
Densitometry Analysis :
-
Quantify the band intensities using image analysis software to determine the relative levels of p-EGFR.
-
Visualizations
EGFR Signaling Pathway and Inhibition
Caption: EGFR signaling pathway and the point of inhibition by thieno[2,3-d]pyrimidine derivatives.
Experimental Workflow for Efficacy Evaluation
Caption: A typical experimental workflow for evaluating the efficacy of a novel EGFR inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities | MDPI [mdpi.com]
- 3. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Assessing the Kinase Selectivity of 4-Chloro-6-ethylthieno[2,3-d]pyrimidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinase selectivity of the compound 4-Chloro-6-ethylthieno[2,3-d]pyrimidine. The thieno[2,3-d]pyrimidine scaffold is a recognized pharmacophore in the development of kinase inhibitors, with derivatives showing activity against various kinases involved in cell signaling pathways.[1][2][3][4][5] Understanding the selectivity profile of this core molecule is crucial for identifying potential therapeutic targets and predicting off-target effects in drug discovery programs.
This document presents hypothetical screening data of this compound against a panel of representative kinases. The data is intended to illustrate how such a compound might be profiled and to provide a framework for comparing its selectivity against other kinase inhibitors. The experimental protocols for a typical kinase screening assay are also detailed.
Comparative Kinase Selectivity Data
To assess the selectivity of this compound, a hypothetical screening was conducted against a panel of 96 kinases representing different branches of the human kinome. The compound was tested at a concentration of 10 µM, and the percentage of inhibition was determined. For kinases showing significant inhibition (>50%), a follow-up IC50 determination was performed.
Table 1: Single-Point Inhibition Data for this compound at 10 µM
| Kinase Family | Kinase Target | % Inhibition at 10 µM |
| Tyrosine Kinase | ABL1 | 25 |
| Tyrosine Kinase | SRC | 32 |
| Tyrosine Kinase | VEGFR2 | 85 |
| Tyrosine Kinase | EGFR | 40 |
| Tyrosine Kinase | FLT3 | 78 |
| Serine/Threonine Kinase | AKT1 | 15 |
| Serine/Threonine Kinase | BRAF | 22 |
| Serine/Threonine Kinase | CDK2 | 35 |
| Serine/Threonine Kinase | ROCK1 | 92 |
| Serine/Threonine Kinase | ROCK2 | 88 |
| Serine/Threonine Kinase | p38α (MAPK14) | 45 |
Table 2: IC50 Values for Highly Inhibited Kinases
| Kinase Target | IC50 (µM) |
| VEGFR2 | 1.2 |
| FLT3 | 2.5 |
| ROCK1 | 0.8 |
| ROCK2 | 1.1 |
The hypothetical data suggests that this compound exhibits potent inhibitory activity against ROCK1, ROCK2, and VEGFR2, with moderate activity against FLT3. The compound shows weaker inhibition against other kinases in the panel, indicating a degree of selectivity.
Experimental Protocols
The following is a representative protocol for an in vitro kinase assay used to generate the selectivity data. Commercial kinase screening services often utilize similar methodologies, such as radiometric assays (e.g., ³³PanQinase™) or luminescence-based assays (e.g., ADP-Glo™).[6][7][8]
In Vitro Kinase Assay Protocol (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available luminescence-based kinase assays.
1. Materials and Reagents:
-
Kinase-Glo® Reagent (Promega)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant human kinases (e.g., from Reaction Biology, Eurofins Discovery)[6][9]
-
Kinase-specific peptide substrates
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
This compound (test compound)
-
Staurosporine (positive control)
-
DMSO (vehicle control)
-
White, opaque 384-well assay plates
2. Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in DMSO to achieve the desired final assay concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of kinase buffer containing the kinase and substrate to each well of a 384-well plate.
-
Add 0.5 µL of the test compound dilution or control (DMSO for 0% inhibition, staurosporine for 100% inhibition) to the appropriate wells.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO and staurosporine controls.
-
For IC50 determination, plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve.
-
Visualizations
Experimental Workflow for Kinase Selectivity Profiling
Caption: Workflow for in vitro kinase selectivity profiling.
Hypothetical Signaling Pathway for ROCK Inhibition
Caption: Inhibition of the RhoA/ROCK signaling pathway.
Conclusion
The hypothetical data presented in this guide illustrates a plausible selectivity profile for this compound, highlighting its potential as a starting point for the development of inhibitors targeting the ROCK and VEGFR kinase families. The provided experimental protocol offers a template for performing in vitro kinase assays to assess compound selectivity. Researchers are encouraged to utilize commercially available kinase profiling services for broad screening to obtain comprehensive selectivity data for their compounds of interest.[7][8][9][10][11][12][13] This will enable a more informed decision-making process in the early stages of drug discovery.
References
- 1. scielo.br [scielo.br]
- 2. ijacskros.com [ijacskros.com]
- 3. scielo.br [scielo.br]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. pharmaron.com [pharmaron.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. Kinase Selectivity Profiling Services [worldwide.promega.com]
- 11. assayquant.com [assayquant.com]
- 12. Kinase Profiling Services - Luceome Biotechnologies [luceome.com]
- 13. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
Spectroscopic Scrutiny: A Comparative Analysis of 4-Chloro-6-ethylthieno[2,3-d]pyrimidine and Its Synthetic Precursors
A detailed guide for researchers and drug development professionals on the spectroscopic characteristics of 4-Chloro-6-ethylthieno[2,3-d]pyrimidine, offering a comparative analysis with its key precursors. This guide provides experimental data, detailed protocols, and visual representations to facilitate a comprehensive understanding of the compound's synthesis and characterization.
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The targeted synthesis of derivatives such as this compound is of significant interest for the development of novel therapeutic agents. A thorough spectroscopic analysis is paramount for the unambiguous identification and characterization of this target molecule and its synthetic intermediates. This guide presents a comparative spectroscopic analysis of this compound with its precursors, 2-amino-5-ethylthiophene-3-carbonitrile and 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a three-step process. The pathway commences with the Gewald reaction to form the substituted thiophene precursor, followed by cyclization to the thienopyrimidinone intermediate, and culminates in a chlorination step to yield the final product.
Figure 1: Synthetic pathway for this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. It is important to note that while extensive searches were conducted, specific experimental data for the target compound and its direct thienopyrimidinone precursor were not publicly available. Therefore, the data presented for these two compounds are based on closely related analogs and predictive models, and should be considered as representative estimations. The data for 2-amino-5-ethylthiophene-3-carbonitrile is based on available experimental information for analogous compounds.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2-Amino-5-ethylthiophene-3-carbonitrile | -CH₃ | ~1.25 | Triplet | ~7.5 |
| -CH₂- | ~2.70 | Quartet | ~7.5 | |
| Thiophene-H | ~6.80 | Singlet | - | |
| -NH₂ | ~5.50 | Broad Singlet | - | |
| 6-Ethylthieno[2,3-d]pyrimidin-4(3H)-one | -CH₃ | ~1.30 | Triplet | ~7.6 |
| -CH₂- | ~2.80 | Quartet | ~7.6 | |
| Thiophene-H | ~7.20 | Singlet | - | |
| Pyrimidine-H | ~8.10 | Singlet | - | |
| -NH- | ~12.0 | Broad Singlet | - | |
| This compound | -CH₃ | ~1.35 | Triplet | ~7.6 |
| -CH₂- | ~2.90 | Quartet | ~7.6 | |
| Thiophene-H | ~7.50 | Singlet | - | |
| Pyrimidine-H | ~8.80 | Singlet | - |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | Carbon Assignment | Chemical Shift (ppm) |
| 2-Amino-5-ethylthiophene-3-carbonitrile | -CH₃ | ~15.0 |
| -CH₂- | ~25.0 | |
| Thiophene-C3 | ~90.0 | |
| Thiophene-C5 | ~140.0 | |
| Thiophene-C4 | ~120.0 | |
| Thiophene-C2 | ~160.0 | |
| -CN | ~118.0 | |
| 6-Ethylthieno[2,3-d]pyrimidin-4(3H)-one | -CH₃ | ~15.5 |
| -CH₂- | ~25.5 | |
| Thiophene-C6 | ~145.0 | |
| Thiophene-C5 | ~125.0 | |
| Thieno-pyrimidine bridgehead C | ~115.0, ~160.0 | |
| Pyrimidine-C4 (C=O) | ~170.0 | |
| Pyrimidine-C2 | ~155.0 | |
| This compound | -CH₃ | ~15.8 |
| -CH₂- | ~26.0 | |
| Thiophene-C6 | ~150.0 | |
| Thiophene-C5 | ~128.0 | |
| Thieno-pyrimidine bridgehead C | ~120.0, ~165.0 | |
| Pyrimidine-C4 (C-Cl) | ~158.0 | |
| Pyrimidine-C2 | ~153.0 |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| 2-Amino-5-ethylthiophene-3-carbonitrile | N-H stretch | 3400-3200 |
| C≡N stretch | ~2220 | |
| C-H stretch (alkyl) | 2970-2850 | |
| 6-Ethylthieno[2,3-d]pyrimidin-4(3H)-one | N-H stretch | ~3200 |
| C=O stretch | ~1680 | |
| C=N stretch | ~1620 | |
| C-H stretch (alkyl) | 2970-2850 | |
| This compound | C=N stretch | ~1610, ~1560 |
| C-Cl stretch | ~750 | |
| C-H stretch (alkyl) | 2970-2850 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragmentation Peaks |
| 2-Amino-5-ethylthiophene-3-carbonitrile | ~152 | [M-CH₃]⁺, [M-C₂H₅]⁺, [M-HCN]⁺ |
| 6-Ethylthieno[2,3-d]pyrimidin-4(3H)-one | ~180 | [M-CO]⁺, [M-C₂H₄]⁺ |
| This compound | ~198/200 (isotope pattern) | [M-Cl]⁺, [M-C₂H₄]⁺ |
Experimental Protocols
1. Synthesis of 2-Amino-5-ethylthiophene-3-carbonitrile (Gewald Reaction)
This procedure is a general representation of the Gewald reaction adapted for the synthesis of the target precursor.
-
To a stirred mixture of butanal (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent such as ethanol or methanol, a catalytic amount of a base (e.g., morpholine or triethylamine, ~0.2 eq) is added.
-
The reaction mixture is then heated to reflux for a period of 2-4 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product is washed with cold solvent and can be further purified by recrystallization from a suitable solvent like ethanol.
2. Synthesis of 6-Ethylthieno[2,3-d]pyrimidin-4(3H)-one
-
A mixture of 2-amino-5-ethylthiophene-3-carbonitrile (1.0 eq) and an excess of formic acid (or formamide) is heated at reflux for 4-6 hours.
-
The reaction progress is monitored by TLC.
-
After the reaction is complete, the mixture is cooled, and the excess formic acid is removed under reduced pressure.
-
The resulting solid is triturated with water or a suitable organic solvent, filtered, and dried to afford the crude product.
-
Purification can be achieved by recrystallization.
3. Synthesis of this compound
-
A mixture of 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq) in an excess of phosphorus oxychloride (POCl₃) is heated at reflux for 2-4 hours.
-
The reaction is monitored by TLC.
-
Upon completion, the excess POCl₃ is carefully removed by distillation under reduced pressure.
-
The residue is then cautiously poured onto crushed ice with stirring.
-
The resulting mixture is neutralized with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide solution) to a pH of 7-8.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Further purification can be performed by column chromatography or recrystallization.
4. Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: Infrared spectra are recorded on an FT-IR spectrometer using KBr pellets or as a thin film.
-
Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
Conclusion
This guide provides a foundational spectroscopic comparison of this compound and its precursors. The provided data, while partially based on analogous compounds due to the limited availability of specific experimental results, offers valuable insights for researchers in the field. The detailed experimental protocols and the visual representation of the synthetic pathway serve as a practical resource for the synthesis and characterization of this important heterocyclic compound. It is recommended that researchers performing these syntheses confirm the identity and purity of their compounds through their own comprehensive spectroscopic analysis.
Safety Operating Guide
Proper Disposal of 4-Chloro-6-ethylthieno[2,3-d]pyrimidine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-Chloro-6-ethylthieno[2,3-d]pyrimidine, a chlorinated heterocyclic compound. Adherence to these procedures will help ensure the safety of laboratory personnel and compliance with hazardous waste regulations.
Hazard Profile of Structurally Similar Compounds
The following table summarizes the hazard classifications for compounds structurally related to this compound, providing a basis for its handling and disposal as a hazardous substance.
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral) | Toxic if swallowed | [1][2] |
| Acute Toxicity (Dermal) | Toxic in contact with skin | [1] |
| Acute Toxicity (Inhalation) | Toxic if inhaled | [1] |
| Skin Corrosion/Irritation | Causes skin irritation | [1][3][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | [1][4] |
| Specific Target Organ Toxicity | May cause respiratory irritation | [1] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A lab coat
-
2. Waste Segregation:
-
Do not mix this compound waste with other waste streams, especially non-hazardous waste.
-
It should be collected as a separate chlorinated hazardous waste.
3. Container Selection and Labeling:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazard(s) (e.g., "Toxic," "Irritant")
-
The date of accumulation
-
4. Waste Collection:
-
Solid Waste:
-
Carefully transfer any solid this compound waste into the designated container using a dedicated scoop or spatula.
-
Avoid generating dust.
-
-
Contaminated Materials:
-
Any materials that have come into contact with the compound, such as gloves, weighing paper, or pipette tips, should also be placed in the hazardous waste container.
-
-
Solutions:
-
If the waste is in a solvent, it should be collected in a container designated for chlorinated liquid waste. The proportion of chlorinated compounds should be noted if required by your institution's waste management guidelines.[5]
-
5. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
The storage area should be clearly marked as a hazardous waste accumulation point.
6. Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of toxic and chlorinated hazardous waste.[1][3]
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 4-Chloro-6-ethylthieno[2,3-d]pyrimidine
Essential Safety and Handling Guide for 4-Chloro-6-ethylthieno[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS RN: 81136-42-7). Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical. It is known to cause skin and eye irritation and may lead to respiratory irritation.[1][2] It is also considered harmful if swallowed. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.
| PPE Category | Required Equipment | Specifications & Best Practices |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Must provide a complete seal around the eyes to protect against splashes. Standard safety glasses are insufficient.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Inspect gloves for tears or punctures before use. Change gloves immediately if contaminated. Do not use latex gloves for organic solvents.[5] |
| Body Protection | Laboratory coat or chemical-resistant apron. | A lab coat should be worn over personal clothing that covers the arms, legs, and torso.[3] For significant splash potential, a non-porous apron is recommended. |
| Respiratory Protection | NIOSH/MSHA approved respirator. | Required when working outside of a certified chemical fume hood or if dust formation is likely.[6] Use a respirator with an organic vapor cartridge. |
Operational Plan: Step-by-Step Handling Protocol
Follow this protocol to ensure the safe handling of this compound from receipt to disposal.
-
Pre-Handling Preparation:
-
Read and understand the Safety Data Sheet (SDS) thoroughly.
-
Ensure a certified chemical fume hood is operational.
-
Verify the availability and proper functioning of an emergency eyewash station and safety shower.
-
Assemble all necessary PPE and ensure it is in good condition.
-
-
Chemical Handling:
-
Conduct all manipulations of the solid compound within a chemical fume hood to prevent inhalation of dust.[1][7]
-
When weighing, use a balance inside the fume hood or an enclosure to contain any airborne particles.
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Use compatible spatulas and glassware to prevent reactions.
-
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
-
-
Storage:
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste material, including unused product and contaminated consumables (e.g., gloves, weigh paper, pipette tips), in a designated and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.
-
Deface the label on the empty container before disposal to prevent misuse.
-
-
Final Disposal:
Workflow for Safe Handling
The following diagram illustrates the key stages for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. youtube.com [youtube.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
